Pembrolizumab
Description
Properties
CAS No. |
1374853-91-4 |
|---|---|
Molecular Formula |
NA |
Molecular Weight |
NA |
Synonyms |
Lambrolizumab; Pembrolizumab |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Discovery and Development of Pembrolizumab
Introduction
This compound (formerly MK-3475, marketed as Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer therapy.[1][2] It is an immune checkpoint inhibitor that targets the programmed cell death-1 (PD-1) receptor.[3] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, this compound releases the brakes on the immune system, enabling cytotoxic T-cells to recognize and eliminate cancer cells.[4][5][6] This document provides a comprehensive technical overview of the preclinical data and methodologies that underpinned the development of this transformative immunotherapy.
Mechanism of Action: Targeting the PD-1/PD-L1 Signaling Pathway
Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that maintains self-tolerance and modulates the duration and amplitude of immune responses to prevent tissue damage.[4][7] Many tumors exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[4][8] When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal into the T-cell.[8] This signaling cascade, primarily mediated by the recruitment of phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1, leads to the dephosphorylation of key components of the T-cell receptor (TCR) signaling pathway.[8][9][10] The result is T-cell anergy, exhaustion, and reduced proliferation and cytokine production, allowing the tumor to escape immune destruction.[8][11]
This compound is designed to physically block the binding of PD-1 to its ligands, PD-L1 and PD-L2.[1][2] This blockade restores T-cell signaling, enhances cytokine production (such as IFN-γ and IL-2), and reinvigorates the anti-tumor immune response.[1][5][12]
Preclinical Pharmacology
The preclinical evaluation of this compound established its high affinity, potent biological activity, and anti-tumor efficacy.
Binding Affinity and Kinetics
This compound was engineered to bind with high affinity to the PD-1 receptor on both human and cynomolgus monkey T-cells.[1][2] This high-affinity binding is critical for effectively blocking the interaction with PD-L1 and PD-L2. Various biophysical techniques were employed to quantify these interactions.
| Parameter | Species | Value | Method |
| Binding Affinity (KD) | Human | 29 pM | Not Specified[10] |
| Human | 0.25 nM | SPR (Biacore)[13] | |
| Cynomolgus Monkey | Picomolar Affinity | Not Specified[1][2] | |
| PD-L1 Blocking (IC50) | Human | 0.36 µg/mL | Cell-based ELISA[13] |
| PD-L2 Blocking (IC50) | Human | 0.67 µg/mL | Cell-based ELISA[13] |
In Vitro Functional Assays
A variety of in vitro assays were conducted to demonstrate that blocking the PD-1 pathway with this compound translates into enhanced T-cell function.
-
Mixed Lymphocyte Reaction (MLR): In MLR assays, where T-cells are co-cultured with allogeneic dendritic cells, this compound was shown to increase the production of key cytokines like IFN-γ and IL-2, indicating a restoration of T-cell effector functions.[12]
-
Antigen-Specific T-Cell Activation: this compound enhanced IFN-γ and IL-2 production by T-cells in response to specific antigens, such as viral peptide pools or tetanus toxoid.[1][14]
-
Tumor Cell Co-culture: Co-culturing activated T-cells with PD-L1-expressing non-small cell lung cancer (NSCLC) cells in the presence of this compound resulted in enhanced, dose-dependent tumor cell killing.[15] An increase in IFN-γ secretion was also observed, confirming the reactivation of cytotoxic T-cells.[15]
In Vivo Efficacy in Humanized Mouse Models
Since this compound does not recognize murine PD-1, preclinical in vivo studies relied on humanized mouse models.[12][16] These models, which involve engrafting human immune cells into immunodeficient mice, allow for the evaluation of human-specific immunotherapies.
In syngeneic tumor models (e.g., MC38 colorectal carcinoma and GL261 glioblastoma) established in humanized PD-1 knock-in (KI) mice, this compound monotherapy led to significant tumor growth delay and increased survival compared to control groups.[16] These studies also demonstrated that treatment resulted in enhanced effector functions of both CD4+ and CD8+ T-cells, as indicated by increased Granzyme B expression.[16]
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic (PK) and toxicology studies are essential to understand a drug's behavior in a biological system and to establish a safe starting dose for clinical trials.
Pharmacokinetics in Animal Models
The pharmacokinetics of this compound were evaluated in rodent and non-human primate models.[1][17] In cynomolgus monkeys, this compound displayed dose-dependent clearance and a half-life typical for human IgG4 antibodies.[1][2]
To visualize its distribution, this compound was radiolabeled with Zirconium-89 (89Zr) and tracked using positron emission tomography (PET) imaging in mice and rats.[17][18]
| Species | Key Findings |
| Mice | Highest accumulation in blood pool, liver, and spleen. Clearance half-life of 38 hours.[18] |
| Rats | Similar biodistribution and pharmacokinetics to mice. Highest tracer concentration at 0.5h (4.09 ± 0.31 %ID/g) in blood, gradually decreasing.[18] |
| Cynomolgus Monkeys | Dose-dependent clearance and half-life.[1][2] Receptor saturation of PD-1 occurred at all tested dose levels.[19] |
Biodistribution of 89Zr-Df-Pembrolizumab in ICR Mice (168h post-injection)[18]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | ~16 |
| Liver | ~4 |
| Spleen | ~5 |
| Kidneys | ~3 |
| Muscle | <1 |
| Brain | <1 |
Toxicology Studies
Toxicology studies were conducted in cynomolgus monkeys, a relevant species due to this compound's cross-reactivity with cynomolgus PD-1.[1][19]
-
Repeat-Dose Toxicity: One- and six-month repeat-dose intravenous toxicity studies were performed.[19][20]
-
Safety Profile: No findings of major toxicological significance were observed. The no-observed-adverse-effect-level (NOAEL) in both studies was the highest dose tested.[20] The primary finding was mild increases in monocytic and lymphocytic infiltration in various tissues, which is consistent with the drug's intended pharmacological activity of enhancing immune responses.[19]
-
Genotoxicity and Carcinogenicity: Specific studies for genotoxicity or carcinogenicity were not conducted, consistent with guidance for monoclonal antibodies.[19][21]
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of this compound binding to the PD-1 receptor.
Methodology:
-
Immobilization: Recombinant human PD-1 protein is immobilized onto the surface of a sensor chip (e.g., a Biacore CM5 chip).
-
Association: A solution containing this compound at various concentrations is flowed over the sensor chip surface. The binding of this compound to the immobilized PD-1 is measured in real-time as a change in the refractive index, recorded in response units (RU).
-
Dissociation: After the association phase, a buffer solution without this compound is flowed over the chip, and the dissociation of the antibody from the receptor is monitored.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the ka, kd, and KD (KD = kd/ka).[13]
In Vitro T-Cell Activation Assay (MLR)
Objective: To assess the ability of this compound to enhance T-cell activation and cytokine production in a mixed lymphocyte reaction.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Dendritic cells are generated from one donor's PBMCs, while CD4+ T-cells are isolated from an allogeneic (different) donor.
-
Co-culture: The dendritic cells and allogeneic CD4+ T-cells are co-cultured at a specific ratio (e.g., 1:10) in 96-well plates.
-
Treatment: this compound or an isotype control antibody is added to the co-cultures at various concentrations.
-
Incubation: The plates are incubated for approximately 5 days to allow for T-cell activation and proliferation.
-
Readout:
-
Cytokine Production: Supernatants are collected from the cultures, and the concentration of cytokines such as IFN-γ and IL-2 is measured using ELISA.[12][14]
-
Proliferation: T-cell proliferation can be measured by adding 3H-thymidine and measuring its incorporation into the DNA of dividing cells.[14]
-
In Vivo Humanized Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting with a functional human immune system.
Methodology:
-
Model Generation: Immunodeficient mice (e.g., NSG mice) are engrafted with human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells to create a "humanized" immune system.[16][22] Alternatively, knock-in (KI) mice expressing human PD-1 in the context of a fully functional murine immune system are used.[16]
-
Tumor Implantation: Humanized mice are implanted with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma). Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[16]
-
Treatment: Mice are randomized into treatment groups and receive intravenous or intraperitoneal injections of this compound, a control antibody, or vehicle on a defined schedule (e.g., 10 mg/kg on days 6, 10, 13, 16, and 20).[12]
-
Monitoring: Tumor growth is monitored regularly using caliper measurements. Animal body weight and overall health are also tracked.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, mice are euthanized. Tumors, spleens, and blood are collected for analysis (e.g., immunophenotyping by flow cytometry to assess T-cell activation and infiltration).[16]
-
Data Analysis: Tumor growth curves and survival plots (Kaplan-Meier) are generated to compare the efficacy between treatment groups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biophysical and Immunological Characterization and In Vivo Pharmacokinetics and Toxicology in Nonhuman Primates of the Anti-PD-1 Antibody this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. Mechanism of Action of KEYTRUDA® (this compound) | Health Care Professionals [keytrudahcp.com]
- 7. This compound KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 10. Immune interactions in this compound (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. urotoday.com [urotoday.com]
- 18. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. cddf.org [cddf.org]
- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to the Molecular Structure and Binding Epitope of Pembrolizumab on PD-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4 kappa isotype that targets the programmed cell death-1 (PD-1) receptor, a critical immune checkpoint. By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, this compound reinvigorates T-cell activity against cancer cells. This technical guide provides a comprehensive overview of the molecular intricacies of the this compound-PD-1 interaction, detailing the structural basis of this binding, the precise epitope on PD-1, and the methodologies employed to elucidate these features.
Molecular Structure of the this compound-PD-1 Complex
The three-dimensional structure of the this compound-PD-1 complex has been elucidated through high-resolution X-ray crystallography, providing a detailed atomic-level understanding of their interaction.[1] The Fv fragment of this compound (PemFv) engages the extracellular domain (ECD) of PD-1, forming a substantial and intricate interface.
The interaction primarily involves the complementarity-determining regions (CDRs) of both the heavy and light chains of this compound binding to a major groove on the PD-1 ECD.[2] This groove is formed by the CC'FG antiparallel β-sheet and the BC, C'D, and FG loops of PD-1.[2][3] The binding of this compound induces a conformational change in PD-1, resulting in a shallow, "crescent-like" shape, which contrasts with the flatter conformation observed when PD-1 is bound to its natural ligand, PD-L1.[3]
Key Interacting Residues
The binding interface is characterized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions.[3][4][5] A total of 26 residues on the PD-1 ECD are involved in the interaction with this compound.[2] The C'D loop (residues Pro84 to Gly90) and the C' strand (residues Gln75 to Lys78) of PD-1 are crucial for this interaction, primarily forming hydrogen bonds and salt bridges with the CDRs of this compound's heavy and light chains.[2][3]
Table 1: Key Interacting Residues in the this compound-PD-1 Complex
| This compound Chain | CDRs Involved | Key Interacting Residues on PD-1 | Type of Interaction |
| Heavy Chain | HCDR1, HCDR2, HCDR3 | Gln75, Thr76, Asp77, Lys78, Pro83, Glu84, Asp85, Arg86, Ser87, Gln88, Pro89, Gly90 | Hydrogen Bonds, Salt Bridges, Hydrophobic Interactions[5][6] |
| Light Chain | LCDR1, LCDR2, LCDR3 | Ser60, Glu61, Val64, Asn66, Tyr68, Leu128 | Hydrogen Bonds, van der Waals Interactions, Salt Bridge (Arg86-Arg96)[5] |
Note: This table represents a summary of key interactions and is not exhaustive.
This compound Paratope
The paratope of this compound is formed by the CDRs of its heavy and light chains. The specific sequences of these CDRs are crucial for the high-affinity and specific binding to the PD-1 epitope.
Table 2: Amino Acid Sequences of this compound CDRs
| Chain | CDR | Sequence |
| Heavy Chain | HCDR1 | GYTFTNYYMY |
| HCDR2 | GINPSNGGTNFNEKFKNR | |
| HCDR3 | RDYRFDMGFDY | |
| Light Chain | LCDR1 | KGVSTSGYSYLH |
| LCDR2 | LASYLES | |
| LCDR3 | QHSRDLPLT |
Source: Sequences derived from publicly available data.[2][7][8]
Binding Epitope of this compound on PD-1
The binding epitope of this compound on PD-1 is a conformational epitope, meaning it is formed by amino acid residues that are not necessarily contiguous in the primary sequence but are brought into proximity by the protein's three-dimensional folding. The extensive interaction surface, burying a solvent-accessible area of approximately 1,137 Ų, contributes to the high affinity of the binding.[2]
The this compound epitope significantly overlaps with the binding site for PD-L1 on PD-1.[6][9] This steric hindrance is the primary mechanism by which this compound blocks the PD-1/PD-L1 signaling pathway.[6]
Quantitative Analysis of this compound-PD-1 Binding
The interaction between this compound and PD-1 is characterized by high affinity, as determined by various biophysical techniques.
Table 3: Quantitative Binding Data for the this compound-PD-1 Interaction
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 27 pM | Not specified | [6] |
| ~100 pM to 424 nM (range for various anti-PD-1 mAbs) | Surface Plasmon Resonance (SPR) | ||
| Association Rate Constant (kon) | 1.8 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (koff) | 4.8 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |
Note: The reported values can vary between different studies and experimental conditions.
Experimental Protocols
The characterization of the this compound-PD-1 interaction has relied on several key experimental techniques. While detailed, proprietary protocols are often not fully disclosed, the following sections outline the general methodologies.
X-Ray Crystallography
X-ray crystallography has been instrumental in determining the high-resolution three-dimensional structure of the this compound-PD-1 complex.
Methodology Overview:
-
Protein Expression and Purification: The extracellular domain of human PD-1 and the Fab or Fv fragment of this compound are separately expressed in a suitable expression system, such as mammalian or insect cells, and purified to homogeneity using chromatography techniques.
-
Complex Formation: The purified PD-1 and this compound fragments are mixed in a specific molar ratio to allow for the formation of a stable complex.
-
Crystallization: The complex is subjected to various crystallization screening conditions (e.g., different buffers, pH, temperatures, and precipitants) to obtain well-ordered crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected. These data are then processed to determine the electron density map and build the atomic model of the complex.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of the this compound-PD-1 interaction in real-time.
Methodology Overview:
-
Chip Preparation: A sensor chip is functionalized, and either PD-1 or this compound is immobilized onto the chip surface.
-
Analyte Injection: The binding partner (analyte) is flowed over the chip surface at various concentrations.
-
Signal Detection: The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[10][11]
Alanine Scanning Mutagenesis
Alanine scanning mutagenesis is employed to identify the key amino acid residues on PD-1 that are critical for this compound binding.
Methodology Overview:
-
Site-Directed Mutagenesis: Individual amino acid residues on the surface of PD-1, particularly in the predicted binding region, are systematically mutated to alanine.
-
Protein Expression: The wild-type and mutant PD-1 proteins are expressed and purified.
-
Binding Assay: The binding affinity of this compound to each of the PD-1 mutants is measured using techniques like ELISA or SPR.
-
Epitope Identification: A significant reduction or loss of binding to a particular mutant indicates that the mutated residue is a critical component of the binding epitope.[12]
Visualizations
PD-1 Signaling Pathway and this compound's Mechanism of Action
Caption: PD-1 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Epitope Mapping using Alanine Scanning
References
- 1. High-resolution crystal structure of the therapeutic antibody this compound bound to the human PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution crystal structure of the therapeutic antibody this compound bound to the human PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/Keytruda - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Molecular Interactions Mechanism of this compound and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for blocking PD-1-mediated immune suppression by therapeutic antibody this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG DRUG: this compound [kegg.jp]
- 8. WO2017025016A1 - Pd-1 antibodies - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the functional PD-L1 interface region responsible for PD-1 binding and initiation of PD-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pembrolizumab's Effect on T-Cell Activation and Cytokine Production: A Technical Guide
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4/κ isotype that has marked a significant advancement in cancer immunotherapy.[1] As a potent and highly selective immune checkpoint inhibitor, it is engineered to block the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1][2] Under normal physiological conditions, the PD-1 pathway is an essential immune checkpoint for maintaining peripheral tolerance and preventing autoimmunity.[1] However, many tumors exploit this pathway to evade immune surveillance by upregulating PD-L1 on their surface.[1][3] The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates an inhibitory signal, leading to T-cell "exhaustion"—a state of dysfunction characterized by diminished proliferation, cytokine production, and cytotoxic activity.[1][4]
This compound directly counteracts this immunosuppressive mechanism. By binding with high affinity to the PD-1 receptor, it prevents engagement with PD-L1 and PD-L2, effectively "releasing the brakes" on the immune system.[3][5] This blockade reinvigorates exhausted T-cells, restoring their capacity to recognize and eliminate tumor cells, thereby mounting a potent anti-tumor immune response.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on T-cell activation and cytokine production, and detailed protocols for key experimental assays used in its evaluation.
Core Mechanism of Action: PD-1 Pathway Blockade
The therapeutic effect of this compound is centered on its ability to disrupt the PD-1/PD-L1 signaling axis, a major pathway that tumors use for immune evasion.[6]
The PD-1/PD-L1 Signaling Pathway
PD-1 (also known as CD279) is an inhibitory receptor expressed on activated T-cells.[5][7] When its ligands, PD-L1 (CD274) or PD-L2 (CD273), expressed by tumor cells or other cells in the tumor microenvironment, bind to PD-1, a signaling cascade is initiated within the T-cell that suppresses its activity.[3][7] A key event in this cascade is the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of the PD-1 receptor. Activated SHP-2 dephosphorylates and inactivates critical downstream signaling molecules in both the T-cell receptor (TCR) and CD28 co-stimulatory pathways, including the PI3K/Akt pathway, which is vital for T-cell survival and proliferation.[1] This leads to reduced T-cell activation, proliferation, and survival.[7]
This compound's Intervention
This compound is a high-affinity monoclonal antibody that binds directly to the PD-1 receptor on T-cells, sterically hindering the binding of PD-L1 and PD-L2.[2][3] This action releases the PD-1 pathway-mediated inhibition of the immune response, including the anti-tumor immune response.[2] By preventing the delivery of the inhibitory signal, this compound restores the function of previously exhausted T-cells.[6] These reinvigorated T-cells can then proliferate, produce pro-inflammatory cytokines, and execute their cytotoxic functions to lyse tumor cells.[1][6]
Quantitative Effects on T-Cell Activation
Treatment with this compound leads to measurable changes in the phenotype and function of T-cell populations, particularly CD8+ T-cells. These changes are indicative of a shift from an exhausted to an activated state.
T-Cell Proliferation and Reinvigoration
Studies have shown that this compound induces the proliferation of PD-1+ CD8+ T-cells in the peripheral blood of cancer patients.[8] This reinvigoration is characterized by increased expression of markers like Ki-67, a protein associated with cell proliferation, and granzyme B, a key component of cytotoxic granules.[9] In an analysis of blood samples from metastatic melanoma patients, this compound treatment led to a clear increase in the frequency of CD8+ T-cells positive for granzyme B.[9] Furthermore, in non-small cell lung cancer (NSCLC) patients, the proliferating Ki-67+ CD8+ T-cells elicited by therapy were predominantly PD-1 positive, suggesting a direct effect of the PD-1 blockade on this specific cell population.[8]
Modulation of T-Cell Subsets
This compound's effects extend to various T-cell subsets. While it robustly expands CD8+ effector T-cell populations, its impact on regulatory T-cells (Tregs) appears to be minimal.[10][11] Studies have shown that this compound does not significantly alter the suppressive activity of conventional Tregs (CD4+CD25+).[10] This suggests that its primary immunostimulatory effects are mediated through the direct release of effector T-cells from suppression rather than by modulating Treg function.[10][12]
Table 1: Summary of this compound's Effects on T-Cell Populations and Activation Markers
| Parameter | Cell Type | Observed Effect | Patient Population | Citation |
| Proliferation (Ki-67) | Peripheral PD-1+ CD8+ T-cells | Significant increase post-treatment. | NSCLC | [8] |
| Cytotoxicity Marker | Peripheral CD8+ T-cells | Increased frequency of Granzyme B+ cells. | Metastatic Melanoma | [9] |
| Activation Markers | Peripheral CD8+ T-cells | Transient increase in HLA-DR+/CD38+ expression. | HIV-1+ with Melanoma | [13] |
| T-Cell Infiltration | Primary Tumor | Statistically significant increase (P = .023) with radiation. | Early-Stage Breast Cancer | [14] |
| Exhaustion Marker (PD-1) | CD4+CD25- T-cells | ~90% reduction in PD-1 expression in vitro. | Healthy Donors & Breast Cancer | [11] |
| Exhaustion Marker (PD-1) | CD4+CD25+ T-cells | ~20% reduction in PD-1 expression in vitro. | Healthy Donors & Breast Cancer | [11] |
| Exhaustion Marker (TIM-3) | Peripheral CD8+ T-cells | Significantly higher in non-responders. | Metastatic Melanoma | [4] |
| Treg Function | Conventional Tregs | No effect on suppressive activity. | In Vitro (Healthy Donors) | [10] |
Impact on Cytokine Production
A crucial consequence of T-cell reinvigoration by this compound is a significant shift in cytokine production, favoring a pro-inflammatory, anti-tumor environment.
Key Pro-Inflammatory Cytokines
The blockade of the PD-1 pathway restores the ability of T-cells to secrete key effector cytokines, most notably Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[6][12]
-
IFN-γ: This is a hallmark cytokine of T-cell activation. Its production is significantly enhanced by this compound.[6][15] IFN-γ has pleiotropic anti-tumor effects, including the upregulation of MHC molecules on tumor cells, which enhances their recognition by T-cells.[6] High IFN-γ expression in the tumor microenvironment has been associated with better clinical outcomes in patients receiving this compound.[16][17]
-
TNF-α: This cytokine, also produced by activated T-cells, contributes to tumor cell apoptosis and inflammation within the tumor microenvironment.[7] Increased TNF-α levels have been observed during this compound therapy and correlated with response.[18][19]
-
IL-2: As a critical T-cell growth factor, IL-2 promotes the proliferation and survival of activated T-cells, further amplifying the anti-tumor immune response.[20]
Other Cytokines
While this compound robustly induces pro-inflammatory cytokines, it can also lead to a systemic inflammatory state, sometimes resulting in a cytokine release syndrome (CRS), characterized by a widespread release of cytokines including IL-6, IFN-γ, and TNF-α.[21] In some contexts, a decrease in serum levels of cytokines like IL-6 and IL-8 post-treatment has been associated with better prognosis, suggesting a complex interplay of these signaling molecules.[22]
Table 2: Summary of this compound's Effects on Cytokine Production
| Cytokine | Source | Observed Effect | Context | Citation |
| IFN-γ | T-cells | Significantly increased production. | In Vitro Assays, Patient Samples | [6][15][20] |
| TNF-α | T-cells | Elevated expression. | Patient Samples | [7][18] |
| IL-2 | T-cells | Increased release. | In Vitro Assays | [20][23] |
| IL-6 | Multiple | Decrease in serum levels correlated with improved outcome. | HNSCC Patients | [22] |
| IL-8 | Multiple | Decrease in serum levels correlated with improved outcome. | HNSCC Patients | [22] |
| IL-12 | Dendritic Cells | Indirectly increased production via IFN-γ stimulation. | Preclinical Models | [7] |
Experimental Protocols
Evaluating the bioactivity of this compound requires robust and reproducible assays. Below are detailed methodologies for key experiments used to assess its effect on T-cell activation and cytokine production.
Protocol 1: In Vitro T-Cell Activation/Co-Culture Assay
This assay assesses the ability of this compound to enhance T-cell-mediated anti-tumor activity in a controlled environment.[24]
-
Objective: To measure the enhancement of T-cell activation and cytokine production in the presence of PD-L1-expressing tumor cells.
-
Materials:
-
PD-L1 expressing tumor cell line (e.g., NCI-H2228 NSCLC cells).[24]
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors via Ficoll-Paque density gradient centrifugation.[11][24]
-
This compound and a human IgG4 isotype control antibody.[24]
-
Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[24]
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads).[10][24]
-
96-well flat-bottom culture plates.[20]
-
-
Methodology:
-
Cell Plating: Seed the PD-L1+ tumor cells in a 96-well plate and allow them to adhere overnight.
-
PBMC Isolation: Isolate PBMCs from fresh whole blood using density-gradient centrifugation.[11] Isolate CD4+ or CD8+ T-cells if a purified population is required.
-
Co-Culture Setup: Add the PBMCs or isolated T-cells to the wells containing the tumor cells at a specified effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment: Add this compound or the isotype control antibody to the co-culture at a range of concentrations (e.g., 0.1 to 20 µg/ml).[11][23] Include a "no antibody" control.
-
Stimulation (Optional): For assays not relying on tumor antigen recognition, add a polyclonal stimulus like anti-CD3/CD28 beads to activate the T-cells.[10]
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours to 5 days) at 37°C and 5% CO2.[15][20]
-
Endpoint Analysis:
-
Cytokine Quantification: Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead array (e.g., LEGENDplex™).[20]
-
T-Cell Proliferation: Measure T-cell proliferation by adding 3H-thymidine for the final 18 hours of culture and measuring its incorporation, or by using a dye-dilution assay (e.g., CFSE) analyzed by flow cytometry.[15]
-
Tumor Cell Lysis: Quantify the killing of tumor cells using a cytotoxicity assay, such as measuring the release of lactate dehydrogenase (LDH) or using a luciferase-based viability reagent if using engineered tumor cells.[24]
-
-
Protocol 2: Flow Cytometry for T-Cell Phenotyping and Activation Markers
This protocol allows for the detailed characterization of T-cell subsets and their activation/exhaustion status.
-
Objective: To quantify changes in T-cell populations and the expression of surface and intracellular markers following this compound treatment.
-
Materials:
-
PBMCs or tumor-infiltrating lymphocytes (TILs) from treated and untreated samples.
-
Fluorochrome-conjugated monoclonal antibodies against markers of interest (e.g., CD3, CD4, CD8, PD-1, Ki-67, Granzyme B, TIM-3, CTLA-4).[25][26]
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fixation/Permeabilization buffer kit (for intracellular staining of Ki-67, Granzyme B).
-
A multicolor flow cytometer.
-
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or TILs at a concentration of 1x10^6 cells per sample.
-
Surface Staining: Incubate the cells with a cocktail of antibodies against surface markers (e.g., anti-CD3, CD4, CD8, PD-1, TIM-3) for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Fixation and Permeabilization (for intracellular targets): If staining for intracellular proteins like Ki-67 or Granzyme B, fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against the intracellular targets for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells again as in step 3.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer. Ensure enough events (e.g., >100,000) are collected for robust statistical analysis.
-
Data Analysis: Use flow cytometry analysis software to gate on specific T-cell populations (e.g., CD3+CD8+ T-cells) and quantify the percentage of cells expressing the markers of interest and their mean fluorescence intensity (MFI).
-
Conclusion
This compound fundamentally alters the tumor-immune landscape by blocking the PD-1/PD-L1 inhibitory axis. This intervention leads to a robust reinvigoration of exhausted T-cells, particularly the CD8+ cytotoxic population. The functional consequences are multi-faceted and quantifiable: an increase in T-cell proliferation, a shift away from an exhausted phenotype, and a significant upregulation in the production of key pro-inflammatory cytokines such as IFN-γ and TNF-α. These effects collectively restore and enhance the immune system's ability to execute a potent anti-tumor response. The experimental protocols detailed herein provide a framework for researchers to dissect and quantify these immunological changes, furthering our understanding of checkpoint blockade and aiding in the development of next-generation immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of Action of KEYTRUDA® (this compound) | Health Care Professionals [keytrudahcp.com]
- 4. Monitoring Patient Response to this compound With Peripheral Blood Exhaustion Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keytrudahcp.com [keytrudahcp.com]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. Immune interactions in this compound (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound treatment causes immune cells in blood to gain characteristics of reinvigoration - ecancer [ecancer.org]
- 10. Effect of this compound on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In‐vitro effect of this compound on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Enhancement of Antiviral CD8+ T-Cell Responses and Complete Remission of Metastatic Melanoma in an HIV-1-Infected Subject Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. researchgate.net [researchgate.net]
- 16. dadun.unav.edu [dadun.unav.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Tumour necrosis factor, interferon-gamma and interleukins as predictive markers of antiprogrammed cell-death protein-1 treatment in advanced non-small cell lung cancer: a pragmatic approach in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Cell Activations Assays I Immuno-Oncology CRO services [explicyte.com]
- 21. Cytokine Release Syndrome Induced by this compound for Metastatic Anal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Immune checkpoint blockade induced shifts in cytokine expression patterns in peripheral blood of head and neck cancer patients are linked to outcome [frontiersin.org]
- 23. criver.com [criver.com]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
The Role of Pembrolizumab in Restoring Anti-Tumor Immune Response: A Technical Guide
Introduction
Pembrolizumab (marketed as Keytruda®) is a humanized monoclonal antibody of the IgG4 isotype that has marked a significant advancement in the field of cancer immunotherapy.[1][2] It functions as an immune checkpoint inhibitor, specifically targeting the programmed cell death-1 (PD-1) receptor.[3] Under normal physiological conditions, the PD-1 pathway is a critical immune checkpoint for maintaining self-tolerance and preventing autoimmune reactions.[2] However, many tumors exploit this pathway to evade immune surveillance by upregulating the expression of PD-1 ligands, PD-L1 and PD-L2.[4][5] this compound's mechanism of action is centered on blocking the interaction between the PD-1 receptor on T-cells and its ligands, thereby releasing the "brakes" on the immune system and restoring the ability of T-cells to recognize and eliminate cancer cells.[2][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, quantitative efficacy data, and key experimental protocols for its evaluation.
The PD-1/PD-L1 Immune Checkpoint Pathway
The adaptive immune response, primarily mediated by T-cells, is crucial for identifying and destroying malignant cells. T-cell activation requires two main signals: the recognition of a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC) or tumor cell, and a co-stimulatory signal.[4] To prevent excessive immune responses that could lead to autoimmunity, this activation is tightly regulated by inhibitory pathways, often referred to as immune checkpoints.
The PD-1 pathway is a key immune checkpoint. The PD-1 receptor (also known as CD279) is expressed on the surface of activated T-cells, B-cells, and myeloid cells.[4] Its ligands, PD-L1 (CD274) and PD-L2 (CD273), are expressed on various cell types, including APCs and, notably, many tumor cells.[4] When PD-L1 or PD-L2 on a tumor cell binds to the PD-1 receptor on a T-cell, it triggers an inhibitory signal within the T-cell.[2][7] This leads to a state of T-cell "exhaustion," characterized by decreased proliferation, reduced production of cytotoxic cytokines like interferon-gamma (IFN-γ), and ultimately, an inability to kill the tumor cell.[1][2] This mechanism allows the tumor to create an immunosuppressive microenvironment and evade destruction by the host's immune system.[8]
Mechanism of Action of this compound
This compound is a high-affinity IgG4 monoclonal antibody that binds directly to the PD-1 receptor.[1][4] By physically occupying the receptor, it competitively blocks the binding of both PD-L1 and PD-L2.[5][6] This blockade prevents the delivery of the inhibitory signal to the T-cell, thereby restoring its anti-tumor functions.[9] Reinvigorated T-cells are then able to proliferate, produce essential cytokines, and execute their cytotoxic functions to eliminate cancer cells.[1][2] This reactivation of the anti-tumor immune response is the core of this compound's therapeutic effect.[5]
Caption: this compound blocks the PD-1/PD-L1 inhibitory signaling pathway.
Signaling Pathways Modulated by this compound
The binding of PD-L1/L2 to PD-1 initiates an intracellular signaling cascade that suppresses T-cell activity. The cytoplasmic tail of the PD-1 receptor contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[4] Upon ligand binding, these motifs are phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-2.
Activated SHP-2 is central to the inhibitory function of PD-1. It dephosphorylates and inactivates key downstream signaling molecules in both the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[2][8] Key pathways inhibited by PD-1 signaling include:
-
PI3K/Akt Pathway: SHP-2 inhibits the activation of phosphoinositide 3-kinase (PI3K), a critical enzyme for T-cell survival, proliferation, and metabolism. This leads to reduced activation of Akt and its downstream effectors.[2]
-
Ras/MEK/ERK Pathway: This pathway, crucial for T-cell proliferation and cytokine production, is also dampened by PD-1 signaling.
By blocking the initial PD-1/PD-L1 interaction, this compound prevents the recruitment of SHP-2 and the subsequent deactivation of these essential pro-activation pathways. This allows the TCR and co-stimulatory signals to proceed, leading to a robust T-cell response.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - NCI [cancer.gov]
- 4. Immune interactions in this compound (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of Action of KEYTRUDA® (this compound) | Health Care Professionals [keytrudahcp.com]
- 7. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Resistance Mechanisms of Checkpoint Inhibitors in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
Immunogenicity of Pembrolizumab in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical immunogenicity assessment of pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound reinvigorates T-cell activity against cancer cells.[1][2] Understanding the immunogenic potential of this compound in preclinical models is crucial for predicting its clinical safety and efficacy. This document details the signaling pathways involved, experimental protocols for assessing immunogenicity, and quantitative data from key preclinical studies.
Core Signaling Pathway: PD-1/PD-L1 Axis
This compound's mechanism of action centers on the disruption of the PD-1/PD-L1 signaling pathway, which is a critical immune checkpoint. Under normal physiological conditions, this pathway helps maintain self-tolerance and prevent autoimmune reactions. However, many tumors exploit this pathway to evade immune surveillance.
References
Pembrolizumab in Novel Cancer Indications: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of recent exploratory studies of pembrolizumab (Keytruda®) in novel cancer indications. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the clinical data, experimental protocols, and underlying mechanisms of action in these emerging therapeutic areas.
Executive Summary
This compound, a humanized monoclonal antibody that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligands (PD-L1 and PD-L2), has revolutionized the treatment landscape for numerous malignancies. While its efficacy is well-established in cancers like melanoma, non-small cell lung cancer, and others, extensive research is underway to explore its potential in less common and historically difficult-to-treat cancers. This guide synthesizes findings from key clinical trials in several novel indications, presenting quantitative data, detailed methodologies, and visual representations of core concepts to facilitate a deeper understanding of this expanding field of immuno-oncology.
Core Mechanism of Action: PD-1/PD-L1 Axis Blockade
This compound exerts its antitumor effect by disrupting the primary inhibitory signaling pathway used by cancer cells to evade immune destruction. T-cells, key effectors of the adaptive immune system, express the PD-1 receptor, which acts as an immune checkpoint. Many tumor cells upregulate PD-L1 on their surface. The binding of PD-L1 to PD-1 on an activated T-cell transmits an inhibitory signal, leading to T-cell exhaustion and inactivation, thereby allowing the tumor to grow unimpeded. By binding to the PD-1 receptor, this compound prevents this interaction, restoring the T-cell's ability to recognize and eliminate cancer cells.
Exploratory Clinical Trial Workflow
The evaluation of this compound in novel indications typically follows a structured clinical trial workflow. This process begins with patient screening based on stringent eligibility criteria and progresses through treatment administration, rigorous monitoring for safety and efficacy, and detailed biomarker analysis to identify predictors of response.
Novel Indications: Clinical Data and Protocols
Advanced Biliary Tract Cancer (BTC)
Recent studies have led to the approval of this compound in combination with chemotherapy for locally advanced unresectable or metastatic BTC.
Quantitative Data Summary (KEYNOTE-966)
| Endpoint | This compound + Chemo (n=533) | Placebo + Chemo (n=539) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Overall Survival (OS) | 12.7 months | 10.9 months | 0.83 (0.72–0.95) | 0.0034 |
| Median Progression-Free Survival (PFS) | 6.5 months | 5.6 months | 0.86 (0.75–1.00) | Not Significant |
Experimental Protocol (KEYNOTE-966)[1][2]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Enrolled 1069 patients with locally advanced unresectable or metastatic BTC who had not received prior systemic therapy for advanced disease.[1]
-
Treatment Arms:
-
Treatment Duration: Cisplatin was given for a maximum of 8 cycles. This compound or placebo was continued for up to 2 years or until disease progression or unacceptable toxicity.[1][2]
-
Primary Endpoint: Overall Survival (OS).[1]
Relapsed or Refractory Primary Mediastinal Large B-Cell Lymphoma (PMBCL)
This compound has received accelerated approval for adult and pediatric patients with refractory PMBCL or those who have relapsed after two or more prior lines of therapy.[3]
Quantitative Data Summary (KEYNOTE-170)
| Endpoint | Value (n=53) | 95% Confidence Interval (CI) |
|---|---|---|
| Objective Response Rate (ORR) | 45% | 32% - 60% |
| Complete Response (CR) | 11% | - |
| Partial Response (PR) | 34% | - |
| Median Duration of Response (DOR) | Not Reached | - |
Experimental Protocol (KEYNOTE-170)[3][4]
-
Study Design: A multicenter, open-label, single-arm trial.[3]
-
Patient Population: 53 patients with relapsed or refractory PMBCL who had progressed after or were ineligible for autologous stem cell transplant and had received at least two prior lines of therapy.[3][4]
-
Treatment Regimen: this compound 200 mg intravenously every 3 weeks.[3]
-
Treatment Duration: Continued until unacceptable toxicity, documented disease progression, or for a maximum of 24 months in patients without progression.[3]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by blinded independent central review.[5]
Advanced Adrenocortical Carcinoma (ACC)
This compound has shown modest but clinically meaningful activity in advanced ACC, a rare and aggressive malignancy with limited treatment options.
Quantitative Data Summary (Phase II Single-Center Study)
| Endpoint | Value (n=14 evaluable) | 95% Confidence Interval (CI) |
|---|---|---|
| Objective Response Rate (ORR) | 14% | 2% - 43% |
| Non-Progression Rate at 27 weeks | 36% | 13% - 65% |
| Partial Response (PR) | 2 patients | - |
| Stable Disease (SD) | 7 patients | - |
Experimental Protocol[6]
-
Study Design: A pre-specified cohort of a single-center, investigator-initiated, phase II clinical trial of this compound monotherapy in rare malignancies.[6]
-
Patient Population: Patients with metastatic ACC whose disease had failed prior treatment within the past 6 months.[6]
-
Treatment Regimen: this compound 200 mg intravenously every 3 weeks without concurrent oncologic therapy.[6]
-
Primary Endpoint: Non-progression rate (NPR) at 27 weeks.[6]
-
Biomarker Analysis: Tumor specimens were assessed for PD-L1 expression, microsatellite instability (MSI) status, and tumor-infiltrating lymphocytes. Notably, all 14 studied specimens were PD-L1 negative, and 13 of 14 were microsatellite-stable.[6]
Advanced Salivary Gland Carcinoma (SGC)
The use of this compound, both as a monotherapy and in combination, has been explored in recurrent or metastatic SGC, a diverse group of malignancies with few standard therapies.
Quantitative Data Summary (KEYNOTE-028 & Combination Study)
| Study (Arm) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|
| KEYNOTE-028 (this compound Monotherapy, PD-L1+) | 12% (3 PRs) | 58% |
| Phase II (this compound + Vorinostat) | 16% (4 PRs) | 72% (PR+SD) |
Experimental Protocols
-
KEYNOTE-028 (Monotherapy)[7]:
-
Study Design: A nonrandomized, multicohort, phase Ib trial.
-
Patient Population: 26 patients with recurrent or metastatic, PD-L1-positive (≥1% expression) SGC who had failed prior systemic therapy.
-
Treatment Regimen: this compound 10 mg/kg every 2 weeks.
-
Primary Endpoint: ORR per RECIST v1.1.
-
-
Phase II (Combination Therapy)[8][9]:
-
Study Design: A phase II trial combining this compound with the HDAC inhibitor vorinostat.
-
Patient Population: Patients with progressing, incurable recurrent/metastatic SGC with no prior immunotherapy.
-
Treatment Regimen: this compound 200 mg IV every 21 days, and vorinostat 400 mg orally (5 days on, 2 days off) during each 21-day cycle.
-
Primary Endpoints: Safety and ORR.
-
Advanced Small Bowel Adenocarcinoma (SBA)
Exploratory studies in advanced SBA, a rare gastrointestinal cancer, have investigated this compound, particularly focusing on biomarker-selected patient populations.
Quantitative Data Summary (ZEBRA Study)
| Patient Group | Objective Response Rate (ORR) | Key Finding |
|---|---|---|
| All Patients (n=40) | 8% (3 PRs) | Did not meet predefined success criteria of 30% ORR.[10] |
| Microsatellite Instability-High (MSI-H) | 50% | Showed significant response.[10][11] |
| Microsatellite Stable (MSS) | 3% (1 PR) | The single responder had a high tumor mutational burden (TMB).[10][11] |
Experimental Protocol (ZEBRA Study)[10][11]
-
Study Design: A multicenter, phase II study.[12]
-
Patient Population: 40 patients with previously treated, advanced SBA.[10]
-
Treatment Regimen: this compound 200 mg IV every 3 weeks.[10][11]
-
Treatment Duration: Continued until disease progression, unacceptable toxicity, or a maximum of 35 doses.[10][11]
-
Primary Endpoint: Confirmed ORR.[10]
Biomarkers and Response Prediction
The efficacy of this compound is not uniform across all patients or tumor types. Biomarker analysis is critical for identifying patient populations most likely to benefit. Key biomarkers such as PD-L1 expression, Microsatellite Instability (MSI), and Tumor Mutational Burden (TMB) are integral to patient stratification and predicting response.
References
- 1. FDA approves this compound with chemotherapy for biliary tract cancer | FDA [fda.gov]
- 2. This compound and Chemotherapy for Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 3. FDA approves this compound for treatment of relapsed or refractory PMBCL | FDA [fda.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. Phase II clinical trial of this compound efficacy and safety in advanced adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of Advanced Salivary Gland Carcinoma: Findings of the Phase 1b KEYNOTE-028 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase II Trial of this compound and Vorinostat in Recurrent Metastatic Head and Neck Squamous Cell Carcinomas and Salivary Gland Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZEBRA: A Multicenter Phase II Study of this compound in Patients with Advanced Small-Bowel Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Multicenter Phase II Study of this compound (MK-3475) in Patients with Advanced Small Bowel Adenocarcinomas | Dana-Farber Cancer Institute [dana-farber.org]
Initial In Vitro Characterization of Pembrolizumab Bioactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core in vitro methodologies used to characterize the bioactivity of pembrolizumab (Keytruda®), a humanized monoclonal IgG4 kappa antibody that targets the programmed cell death-1 (PD-1) receptor.[1][2] The following sections detail its mechanism of action, quantitative binding and potency data, and comprehensive protocols for essential functional assays.
Mechanism of Action
This compound functions as an immune checkpoint inhibitor.[3] Under normal physiological conditions, the interaction between the PD-1 receptor on activated T-cells and its ligands, PD-L1 and PD-L2, on other cells delivers an inhibitory signal that suppresses T-cell activity to prevent autoimmunity.[1] Many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on tumor-infiltrating T-cells, deactivating them and allowing the tumor to evade immune destruction.[1] this compound works by binding with high affinity to the PD-1 receptor, physically blocking its interaction with both PD-L1 and PD-L2.[3][4] This blockade removes the inhibitory "brake," restoring the T-cells' ability to recognize and eliminate cancer cells.[1]
Quantitative Data Summary
The bioactivity of this compound is quantified through binding affinity (KD) and functional potency (EC50) measurements derived from various in vitro assays.
Binding affinity measures the strength of the interaction between this compound and the human PD-1 receptor. It is typically determined using label-free methods like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). The dissociation constant (KD) is a common metric, where a lower value indicates a higher affinity.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 28 pM | SPR | [5] |
Functional potency (EC50) is the concentration of this compound required to elicit 50% of the maximum response in a cell-based assay. This value is highly dependent on the specific assay system, cell types, and endpoint measured.[1]
| Assay Type | Endpoint Measured | Reported EC50 Value | Reference(s) |
| PD-1/PD-L1 Blockade Reporter Assay | eGFP Expression | 39.90 ng/mL | [6] |
| PD-1/PD-L1 Blockade Reporter Assay | Luciferase Signal | 147.2 ng/mL | [7] |
| PD-1/PD-L1 Blockade Reporter Assay | Luciferase Signal | 0.11 µg/mL (110 ng/mL) | [8] |
| Mixed Lymphocyte Reaction (MLR) | IL-2 Release | 0.53 µg/mL (530 ng/mL) | [9] |
| T-Cell Activation Assay (General) | T-cell Inhibition | 0.535 µg/mL (535 ng/mL) | [10] |
Key In Vitro Experimental Protocols
A multi-tiered approach using different assays is necessary to fully characterize this compound's bioactivity, from target engagement in engineered cell lines to functional outcomes in primary human immune cells.
References
- 1. benchchem.com [benchchem.com]
- 2. In‐vitro effect of this compound on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Characterization of this compound Produced in Nicotiana benthamiana Using a Rapid Transient Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 9. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
- 10. Case report: Pharmacokinetics of this compound in a patient with stage IV non–small cell lung cancer after a single 200 mg administration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Pembrolizumab in Syngeneic Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab, a humanized monoclonal antibody targeting the programmed cell death-1 (PD-1) receptor, has revolutionized cancer treatment by reactivating the host immune system against tumors.[1][2] Preclinical evaluation of immunotherapies like this compound necessitates the use of animal models with a fully intact immune system.[3][4] Syngeneic mouse tumor models, in which mouse tumor cell lines are implanted into immunocompetent mice of the same inbred strain, are the gold standard for this purpose.[5][6] These models allow for the investigation of the complex interactions between the tumor, the host immune system, and immunotherapeutic agents in a biologically relevant context.[7][8]
Since this compound specifically targets human PD-1, preclinical studies in standard syngeneic models utilize surrogate anti-mouse PD-1 (anti-mPD-1) antibodies.[9][10] Alternatively, genetically engineered mouse models expressing human PD-1 (hPD-1) can be used to test this compound directly.[11][12] This document provides detailed application notes and protocols for utilizing this compound and its surrogates in common syngeneic mouse tumor models.
Key Signaling Pathway: PD-1/PD-L1 Axis
The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation.[13] Tumor cells can exploit this pathway to evade immune destruction by expressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inactivation.[1][14] this compound and its murine surrogates block this interaction, restoring the cytotoxic function of T-cells against cancer cells.[2][13]
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of an anti-PD-1 antibody in a syngeneic mouse tumor model involves several key steps, from tumor cell implantation to endpoint analysis.[10][15]
Caption: General experimental workflow for a syngeneic mouse tumor model study.
Data Presentation: Efficacy of Anti-PD-1 in Syngeneic Models
The following tables summarize quantitative data from studies using anti-PD-1 antibodies in various syngeneic mouse tumor models.
Table 1: Anti-Tumor Efficacy in Different Syngeneic Models
| Tumor Model | Mouse Strain | Anti-PD-1 Agent | Key Efficacy Readout | Result |
| MC38 (Colon) | C57BL/6 hPD-1/hPD-L1 | This compound (100 µ g/animal ) | Tumor Growth Inhibition (Day 17) | 94%[11][12] |
| MC38 (Colon) | C57BL/6 | muDX400 (surrogate) (10 mg/kg) | Tumor Growth Inhibition | 81.7%[16] |
| MC38 (Colon) | C57BL/6 | Anti-mPD-1 | Tumor Volume Reduction (Day 28) | 45%[17] |
| CT26 (Colon) | BALB/c | Anti-mPD-1 | Tumor Volume Reduction (Day 10) | 30%[17] |
| B16-F10 (Melanoma) | C57BL/6 | Anti-mPD-1 | Tumor Growth | No significant effect[17] |
Table 2: Dosing Regimens for Murine Surrogate Anti-PD-1 Antibodies
| Antibody Clone | Typical Dose Range | Route of Administration | Dosing Schedule | Reference |
| RMP1-14 | 200-500 µ g/mouse | Intraperitoneal (i.p.) | Every 3-4 days | [18][19] |
| 29F.1A12 | 100-200 µ g/mouse (~5 mg/kg) | Intraperitoneal (i.p.) | Not specified | [18] |
| muDX400 | 1, 5, or 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [16] |
| General | 200 µ g/dose | Intraperitoneal (i.p.) | Every 5 days | [20] |
| General | 10 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in the MC38 Syngeneic Model
This protocol details a typical study to assess the efficacy of a surrogate anti-mouse PD-1 antibody in the MC38 colon adenocarcinoma model.[10][15]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 murine colon adenocarcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody (e.g., Rat IgG2a)
-
Syringes and needles (25-27G)
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach the logarithmic growth phase. Ensure cells are free of pathogens.[15]
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.[10][22]
-
Administer the anti-mouse PD-1 antibody or isotype control via intraperitoneal (i.p.) injection. A common dosing schedule is 200 µ g/mouse every 3-4 days.[18][19]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight twice weekly throughout the study.
-
Observe mice for any clinical signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.[23]
-
Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = [1 - (Median Tumor Volume of treated group / Median Tumor Volume of control group)] x 100.[24]
-
Perform survival analysis using Kaplan-Meier curves.
-
(Optional) Excise tumors for ex vivo analysis of the tumor microenvironment (TME), such as immune cell infiltration by flow cytometry.[8][10]
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol outlines a method to analyze the immune cell composition within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase Type IV and DNase I
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Flow cytometer
Methodology:
-
Tumor Digestion:
-
Weigh and mince the excised tumors into small pieces in a petri dish containing RPMI medium.
-
Transfer the tissue fragments to a digestion buffer containing Collagenase IV and DNase I and incubate at 37°C for 30-60 minutes with agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI medium.
-
If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
-
Antibody Staining:
-
Count the viable cells and resuspend them in FACS buffer.
-
Aliquot approximately 1-2 x 10⁶ cells per tube.
-
Add the cocktail of fluorescently conjugated antibodies to the cells and incubate on ice, protected from light, for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single, CD45+ hematopoietic cells.
-
Further gate on specific immune cell populations (e.g., CD3+ T-cells, CD4+ helper T-cells, CD8+ cytotoxic T-cells, and CD4+/FoxP3+ regulatory T-cells).
-
Analyze the frequency and absolute counts of these populations between treatment and control groups. An increased CD8+/Treg ratio is often indicative of a positive anti-tumor immune response.[10]
-
Conclusion
Syngeneic mouse tumor models are indispensable tools for the preclinical evaluation of immunotherapies like this compound.[3][25] By utilizing appropriate murine surrogate antibodies or humanized mouse models, researchers can effectively study the anti-tumor efficacy and mechanisms of action of PD-1 blockade.[11][26] The protocols and data presented here provide a comprehensive guide for designing, executing, and interpreting studies involving this compound in these critical preclinical models. Careful model selection, optimized dosing regimens, and detailed endpoint analyses are crucial for generating robust and translatable results that can inform clinical drug development.[15][27]
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. criver.com [criver.com]
- 7. medicilon.com [medicilon.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Activity of murine surrogate antibodies for durvalumab and tremelimumab lacking effector function and the ability to deplete regulatory T cells in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. southernresearch.org [southernresearch.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanism of Action of KEYTRUDA® (this compound) | Health Care Professionals [keytrudahcp.com]
- 14. KEYTRUDA® (this compound) and LENVIMA® (lenvatinib) | Mechanisms of Action [keytrudalenvimahcp.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ichor.bio [ichor.bio]
- 19. ichor.bio [ichor.bio]
- 20. Targeted therapy given after anti-PD-1 leads to prolonged responses in mouse melanoma models through sustained antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. criver.com [criver.com]
- 25. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 26. mimabs.org [mimabs.org]
- 27. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Evaluation of Pembrolizumab in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing humanized mouse models in the preclinical assessment of pembrolizumab, a humanized monoclonal antibody targeting the programmed cell death-1 (PD-1) receptor.
Introduction
This compound is an immune checkpoint inhibitor that has revolutionized cancer treatment.[1][2][3] It functions by blocking the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, on tumor cells.[4][5] This blockade reinvigorates exhausted T cells, enabling them to recognize and eliminate cancer cells.[2] Humanized mouse models, which possess a reconstituted human immune system, are indispensable tools for the preclinical evaluation of human-specific immunotherapies like this compound.[6][7][8][9] These models allow for the in vivo assessment of efficacy, mechanism of action, and potential toxicities in a system that more closely mimics human physiology than traditional xenograft models in immunodeficient mice.[10][11]
There are several types of humanized mouse models, each with distinct characteristics suitable for different research questions:
-
Humanized CD34+ (hu-CD34+) Hematopoietic Stem Cell (HSC) Models: These models are generated by engrafting human CD34+ HSCs into immunodeficient mice, leading to the development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells.[7][12][13] They are ideal for long-term studies.[12]
-
Humanized Peripheral Blood Mononuclear Cell (hu-PBMC) Models: These models are created by injecting human PBMCs into immunodeficient mice.[7][8] They offer a rapid approach to studying mature human T cell function but are typically suited for short-term experiments due to the potential for graft-versus-host disease (GvHD).[14][15]
-
Knock-in (KI) Humanized Mouse Models: These models involve the genetic insertion of human genes, such as those for PD-1 or CTLA-4, into the mouse genome.[16] This allows for the evaluation of human-specific antibodies in the context of a fully functional murine immune system.[16]
Signaling Pathway of this compound
This compound's mechanism of action centers on the blockade of the PD-1/PD-L1 signaling pathway, a critical immune checkpoint.
Caption: PD-1/PD-L1 Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for Efficacy Studies
A typical preclinical efficacy study of this compound in a humanized mouse model follows a standardized workflow.
Caption: General Experimental Workflow for this compound Efficacy Studies.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating this compound in various humanized mouse models and tumor types.
Table 1: Tumor Growth Inhibition in Response to this compound
| Tumor Model | Humanization Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| NSCLC (PDX) | hu-CD34+ NSG | 5 mg/kg, every 5 days | 30 days | Significant | [10][17] |
| TNBC (CDX) | hu-CD34+ NSG | 10 mg/kg initial, then 5 mg/kg every 5 days | 25 days | Significant | [10][17] |
| Adrenocortical Carcinoma | hu-HSC | Not Specified | Not Specified | Significant | [6][8] |
| RKO Colon Carcinoma | hu-CD34+ NSG | Not Specified | Not Specified | Significant | [18] |
| MC38 Colon Carcinoma | hPD-1 Knock-in | Not Specified | Not Specified | Significant | [16] |
Table 2: Effects of this compound on Immune Cell Populations
| Tumor Model | Humanization Model | Key Findings | Reference |
| NSCLC (PDX) | hu-CD34+ NSG | Increased CD4+ and CD8+ T cells in blood. | [10] |
| TNBC (CDX) | hu-CD34+ NSG | Decreased CD4+ and CD8+ T cells in blood, but efficacy was CD8+ T cell-dependent. | [10] |
| GL261 Glioblastoma | hPD-1 Knock-in | Enhanced effector functions of CD4+ and CD8+ T cells with increased Granzyme B expression. | [16] |
| RKO Colon Carcinoma | hu-CD34+ NSG | Enhanced effector functions of CD4+ and CD8+ T cells with increased IFN-γ expression. | [18] |
Detailed Experimental Protocols
Protocol 1: Generation of hu-CD34+ HSC Humanized Mice
This protocol describes the generation of humanized mice by engrafting human CD34+ hematopoietic stem cells into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2rγnull (NSG) mice), 21 days old.[19]
-
Cryopreserved human CD34+ HSCs from umbilical cord blood.
-
Sterile PBS.
-
Irradiation source.
-
Warming lamp.
Procedure:
-
Sublethal Irradiation: Irradiate NSG mice with a single dose of 100-250 cGy. This step is crucial for myeloablation to allow for the engraftment of human HSCs.[8]
-
HSC Preparation: Thaw cryopreserved human CD34+ HSCs rapidly in a 37°C water bath. Wash the cells with sterile PBS.
-
HSC Injection: Within 4-24 hours post-irradiation, inject approximately 1 x 10^5 to 2 x 10^5 viable CD34+ HSCs in 100 µL of PBS intravenously via the tail vein.[14]
-
Engraftment Period: Allow a minimum of 12-16 weeks for the human immune system to reconstitute.[15]
-
Monitoring Human Chimerism: At 10 and 14 weeks post-engraftment, collect peripheral blood and perform flow cytometry to determine the percentage of human CD45+ cells.[11] Mice with >25% human CD45+ cells are considered successfully humanized.[15]
Protocol 2: Tumor Implantation
This protocol details the procedure for implanting human tumor cells or patient-derived xenograft (PDX) fragments into humanized mice.
Materials:
-
Humanized mice.
-
Human tumor cell line (e.g., MDA-MB-231 for TNBC) or PDX tissue.
-
Matrigel (optional, for cell lines).
-
Surgical tools for PDX implantation.
-
Anesthesia.
Procedure:
-
Cell Line Derived Xenograft (CDX) Implantation:
-
Harvest tumor cells from culture and resuspend in a mixture of sterile PBS and Matrigel (e.g., 50% Matrigel).
-
Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank or orthotopically (e.g., mammary fat pad for breast cancer).[10]
-
-
Patient-Derived Xenograft (PDX) Implantation:
-
Anesthetize the humanized mouse.
-
Make a small incision in the skin on the flank.
-
Implant a small fragment of PDX tissue (e.g., 2-3 mm³) subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 3: this compound Treatment
This protocol outlines the administration of this compound to tumor-bearing humanized mice.
Materials:
-
This compound.
-
Sterile saline or PBS for dilution.
-
Syringes and needles for injection.
Procedure:
-
Randomization: Once tumors reach a palpable size (e.g., 50-120 mm³), randomize the mice into treatment and control groups.[10]
-
Dosing:
-
Control Group: Administer the vehicle (e.g., sterile saline or PBS) to the control group following the same schedule.
-
Monitoring: Continue to monitor tumor growth and body weight throughout the treatment period.
Protocol 4: Flow Cytometry Analysis of Immune Cells
This protocol describes the analysis of human immune cell populations in blood, spleen, and tumor tissues.
Materials:
-
Antibodies against human immune cell markers (e.g., hCD45, hCD3, hCD4, hCD8, hPD-1).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Peripheral Blood: Collect blood via cardiac puncture or tail vein bleed into EDTA-containing tubes. Lyse red blood cells.
-
Spleen: Harvest the spleen and generate a single-cell suspension by mechanical dissociation. Lyse red blood cells.
-
Tumor: Excise the tumor and mechanically and enzymatically digest it to obtain a single-cell suspension.
-
-
Staining:
-
Resuspend cells in FACS buffer.
-
Incubate with a cocktail of fluorescently labeled antibodies against human surface markers for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
-
Conclusion
Humanized mouse models are powerful preclinical platforms for the evaluation of this compound and other immunotherapies.[6][8][9] The choice of model and the experimental design should be carefully considered based on the specific scientific questions being addressed. The protocols provided here offer a foundation for conducting robust and reproducible preclinical studies to assess the efficacy and mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of Action of KEYTRUDA® (this compound) | Health Care Professionals [keytrudahcp.com]
- 5. keytrudahcp.com [keytrudahcp.com]
- 6. Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Role of Humanized Mouse Models in Immuno-oncology Research - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]
- 9. championsoncology.com [championsoncology.com]
- 10. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Frontiers | Strategies for the Construction of Mouse Models With Humanized Immune System and Evaluation of Tumor Immune Checkpoint Inhibitor Therapy [frontiersin.org]
- 15. Humanized mice for immune checkpoint blockade in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Generation of Immunodeficient Mice Bearing Human Immune Systems by the Engraftment of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assays for Pembrolizumab Potency and Efficacy
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal IgG4 kappa antibody that has become a cornerstone of cancer immunotherapy.[1][2] Its therapeutic action stems from its function as an immune checkpoint inhibitor, specifically targeting the programmed cell death protein 1 (PD-1) receptor.[2] Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that suppresses T-cell activity to prevent autoimmunity.[3] Many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on tumor-infiltrating T-cells, deactivating them and allowing the tumor to evade immune destruction.[2][3]
This compound binds with high affinity to the PD-1 receptor, physically blocking its interaction with PD-L1 and PD-L2.[4] This action releases the "brakes" on the immune system, restoring the ability of T-cells to recognize and eliminate cancer cells.[2][3] This restored T-cell function is characterized by enhanced proliferation, cytokine release, and cytotoxic activity.[4][5][6]
To support the development, manufacturing, and clinical use of this compound and its biosimilars, a suite of robust and reliable in vitro assays is essential. These assays are critical for confirming the mechanism of action (MOA), quantifying biological potency for lot release and stability testing, and characterizing the functional efficacy of the antibody.[7][8][9] This document provides detailed application notes and protocols for key in vitro assays used to assess the potency and efficacy of this compound.
This compound Mechanism of Action (MOA)
The fundamental activity of this compound is to disrupt the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction. This restores the anti-tumor immune response.
Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell suppression.
PD-1/PD-L1 Blockade Reporter Gene Assay
Application Note
The PD-1/PD-L1 Blockade Bioassay is a robust, mechanism of action (MOA)-based method for quantifying the potency of anti-PD-1 antibodies like this compound.[7][10] This assay is highly suitable for quality control (QC) lot release and stability testing due to its high reproducibility, precision, and simpler workflow compared to primary cell assays.[11][12] The assay utilizes two engineered cell lines: a PD-1 Effector Cell line (e.g., Jurkat T-cells) that expresses human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, and a PD-L1 Antigen Presenting Cell (APC) line (e.g., CHO-K1) that expresses human PD-L1.[13] When co-cultured, the PD-1/PD-L1 interaction inhibits T-Cell Receptor (TCR) signaling, resulting in low reporter gene expression.[10][13] this compound blocks this interaction, restoring TCR signaling and leading to a dose-dependent increase in the luminescent signal.[13]
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. benchchem.com [benchchem.com]
- 7. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 8. In vitro immunotherapy potency assays using real-time cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. casss.org [casss.org]
- 10. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.sg]
- 11. PD-1/PD-L1 Blockade Bioassay - Reporter Gene Assay Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
Application Notes and Protocols for Mixed Lymphocyte Reaction (MLR) with Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mixed Lymphocyte Reaction (MLR) is a versatile in vitro assay that recapitulates the initial phase of the adaptive immune response, specifically the recognition of allogeneic antigens, leading to T-cell activation, proliferation, and cytokine release.[1][2] This makes it a highly relevant tool for evaluating the activity of immunomodulatory agents, such as the immune checkpoint inhibitor pembrolizumab.[1][3] this compound is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor, blocking its interaction with ligands PD-L1 and PD-L2.[4] This blockade reinvigorates T-cell responses, which is the basis of its anti-tumor activity.[4]
These application notes provide detailed protocols for performing MLR assays to assess the immuno-stimulatory effects of this compound. Both conventional one-way and an advanced two-round MLR protocol are described, along with methods for quantifying T-cell proliferation and cytokine production.
Signaling Pathway of this compound in MLR
In an MLR, T-cells (responders) are co-cultured with allogeneic antigen-presenting cells (APCs), such as dendritic cells (DCs) or peripheral blood mononuclear cells (PBMCs) (stimulators).[1][5] The T-cell receptor (TCR) on responder T-cells recognizes the major histocompatibility complex (MHC) molecules on the stimulator cells as foreign, leading to T-cell activation. Concurrently, co-inhibitory signals, such as the interaction between PD-1 on activated T-cells and PD-L1 on APCs, can dampen this response. This compound acts by blocking this PD-1/PD-L1 interaction, thereby enhancing T-cell activation, proliferation, and effector functions.[4]
Experimental Protocols
Two primary types of MLR assays are commonly used: one-way and two-way. In a one-way MLR, the stimulator cells are treated (e.g., with irradiation or mitomycin-C) to prevent their proliferation, ensuring that the measured response is solely from the responder T-cell population.[3][6] A two-way MLR involves the co-culture of PBMCs from two different donors, resulting in bidirectional T-cell activation.[3] For evaluating the specific effects of a compound on responder T-cells, the one-way MLR is generally preferred. A more recent development is the two-round MLR, designed to enhance the detection of anti-PD-1 activity.[7]
Protocol 1: One-Way MLR with this compound
This protocol is adapted for assessing T-cell proliferation and cytokine release.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, unrelated donors.
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail or similar for T-cell isolation.
-
RosetteSep™ Human Monocyte Enrichment Cocktail or similar for monocyte isolation.
-
Recombinant human GM-CSF and IL-4 for DC differentiation.
-
Lipopolysaccharide (LPS) for DC maturation.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound (Keytruda®) and human IgG4 isotype control.
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation-tracking dye.
-
96-well round-bottom culture plates.
-
Human IFN-γ and IL-2 ELISA kits or multiplex bead-based assay kits.
Methodology:
-
Preparation of Responder Cells (CD4+ T-cells):
-
Isolate CD4+ T-cells from PBMCs of Donor A using a negative selection kit according to the manufacturer's protocol.
-
Label the isolated CD4+ T-cells with CFSE at a final concentration of 1-5 µM.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Stimulator Cells (Monocyte-derived Dendritic Cells - moDCs):
-
Isolate monocytes from PBMCs of Donor B.
-
Culture the monocytes with GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) for 5-7 days to generate immature DCs.
-
On day 5 or 6, induce DC maturation by adding LPS (100 ng/mL) for 24-48 hours.
-
Harvest the mature moDCs and treat them with mitomycin-C (25-50 µg/mL) for 30 minutes or irradiate (30 Gy) to prevent proliferation.
-
Wash the cells extensively and resuspend in complete RPMI-1640 medium at 0.5 x 10^5 cells/mL.
-
-
MLR Assay Setup:
-
Seed 100 µL of the stimulator moDC suspension (5,000 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and the isotype control in complete medium. A starting concentration range of 0.01 µg/mL to 10 µg/mL is recommended.[8]
-
Add 50 µL of the diluted antibodies to the appropriate wells.
-
Add 50 µL of the responder CD4+ T-cell suspension (50,000 cells) to each well, achieving a final volume of 200 µL and a stimulator-to-responder ratio of 1:10.
-
-
Incubation and Readouts:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Cytokine Analysis (Day 3-5): Collect 50-100 µL of supernatant from each well. Analyze for IFN-γ and IL-2 concentrations using ELISA or a multiplex assay.
-
Proliferation Analysis (Day 5-7): Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze T-cell proliferation by flow cytometry, gating on the CD4+ population and measuring the dilution of the CFSE signal.
-
Protocol 2: Two-Round MLR with this compound
This modified protocol is designed to overcome the gradual loss of PD-L1+ cells in conventional MLR, thereby enhancing the measurable effect of anti-PD-1 antibodies.[7]
Methodology:
-
First-Round MLR:
-
Prepare responder PBMCs from Donor A and label with a proliferation dye (e.g., CellTrace™ Violet).
-
Prepare stimulator PBMCs from a pool of different donors (Donor B, C, D), irradiate them (30 Gy), and label with a different proliferation dye (e.g., CFSE).
-
Co-culture 1 x 10^5 responder cells with 1 x 10^5 stimulator cells in a 96-well plate for 6 days.[7]
-
-
Second-Round MLR:
-
On day 6, harvest all cells from the first-round MLR.
-
Prepare a fresh batch of the same pooled, irradiated, and CFSE-labeled stimulator cells.
-
Re-stimulate the harvested cells by co-culturing them with the fresh stimulator cells at a 1:1 ratio.
-
At this point, add this compound or an isotype control at various concentrations.
-
Incubate for an additional 4-5 days.
-
-
Readouts:
Experimental Workflow Diagram
Data Presentation
The following tables summarize representative quantitative data from MLR assays involving this compound. These values can serve as a benchmark for expected results.
Table 1: T-Cell Proliferation and Activation Marker Expression with this compound
| Parameter | Condition | Result | Reference |
| CD4+ T-cell Proliferation | MLR + this compound | Dose-dependent increase | [7] |
| CD8+ T-cell Proliferation | MLR + this compound | Dose-dependent increase | [7] |
| CD25 Expression on CD4+ T-cells | MLR vs. MLR + 10 µg/mL this compound | ~62% vs. ~74% (+12% increase) | [3] |
Table 2: Cytokine Release in MLR with this compound
| Cytokine | Time Point | This compound Concentration | EC50 (µg/mL) | Fold Increase | Reference |
| IFN-γ | Day 6 | 0.015 - 150 µg/mL | Not specified | Concentration-dependent increase | [6],[10] |
| TNF-α | Day 6 | Not specified | Not specified | Concentration-dependent increase | [6] |
| IL-2 | Day 2 | Not specified | 0.53 | Concentration-dependent increase | [6],[3] |
| IL-6 | Day 6 | Not specified | Not specified | Concentration-dependent increase | [6] |
| CCL2 (MCP-1) | Day 6 | Not specified | 0.98 | Concentration-dependent increase | [6] |
| CCL3 (MIP-1α) | Day 6 | Not specified | 1.0 | Concentration-dependent increase | [6] |
Conclusion
The Mixed Lymphocyte Reaction is a powerful and adaptable assay for characterizing the immuno-stimulatory properties of checkpoint inhibitors like this compound. By carefully selecting the appropriate MLR format (one-way, two-way, or two-round) and readouts (proliferation, cytokine analysis), researchers can gain valuable insights into the mechanism of action and potency of such therapeutics. The protocols and data presented here provide a solid foundation for the successful implementation and interpretation of MLR assays in the context of immuno-oncology drug development.
References
- 1. marinbio.com [marinbio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. sartorius.com [sartorius.com]
- 4. Investigation of Molecular Interactions Mechanism of this compound and PD-1 [mdpi.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
- 7. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing T-Cell Activation Assays for Pembrolizumab Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells, serving as a critical immune checkpoint inhibitor in cancer therapy.[1][2][3] Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that curtails T-cell activity, thereby maintaining immune homeostasis and preventing autoimmunity.[1][4] Many tumors exploit this mechanism by overexpressing PD-L1, effectively "braking" the anti-tumor immune response and evading destruction by cytotoxic T-lymphocytes.[1][2][5]
This compound functions by binding to the PD-1 receptor with high affinity, physically blocking its interaction with PD-L1 and PD-L2.[3][6][7] This blockade releases the inhibitory signal, thereby restoring and enhancing the T-cell's ability to recognize and eliminate cancer cells.[2][6] Preclinical and clinical studies rely on robust T-cell activation assays to quantify the bioactivity of this compound, assess its efficacy, and explore potential combination therapies. These assays are designed to measure key hallmarks of T-cell activation, including proliferation, cytokine secretion, and cytotoxic capacity.
This document provides detailed protocols for three fundamental in vitro assays used to evaluate the functional consequences of PD-1 blockade by this compound: the Mixed Lymphocyte Reaction (MLR), IFN-γ ELISpot assay, and a CFSE-based T-cell proliferation assay.
PD-1 Signaling and this compound's Mechanism of Action
T-cell activation is initiated through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC) or tumor cell. This, along with co-stimulatory signals (e.g., CD28), triggers a downstream signaling cascade involving kinases like ZAP70 and pathways such as PI3K/Akt, leading to T-cell proliferation, cytokine production, and effector functions.[4][8][9]
When PD-1 on the T-cell surface binds to PD-L1 on the tumor cell, it recruits the phosphatase SHP-2 to its cytoplasmic tail.[6][8] SHP-2 dephosphorylates key signaling intermediates in the TCR pathway, effectively dampening the activation signal and leading to T-cell "exhaustion" or anergy.[6][8] this compound prevents this inhibitory signal by blocking the PD-1/PD-L1 interaction, allowing the TCR signaling cascade to proceed, thus restoring anti-tumor immunity.[6]
Experimental Workflow Overview
A typical in vitro study to assess this compound's effect on T-cell activation follows a standardized workflow. The process begins with the isolation of immune cells, followed by co-culture with stimulator or target cells in the presence of this compound. Finally, functional readouts are measured to quantify the resulting T-cell response.
Key Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a robust assay that measures T-cell activation and proliferation in response to allogeneic (genetically different) cells.[10] It models the T-cell response to foreign antigens and is highly effective for evaluating the activity of checkpoint inhibitors like this compound.[11][12] In a one-way MLR, stimulator cells (e.g., dendritic cells or PBMCs) are irradiated or treated with mitomycin-C to prevent their proliferation, ensuring that any measured response is from the responder T-cell population.[10][12]
Protocol:
-
Prepare Responder Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. These will serve as the responder cells.
-
Prepare Stimulator Cells: Isolate PBMCs from a second, HLA-mismatched donor. To create a one-way MLR, treat these stimulator cells with Mitomycin-C (50 µg/mL) for 30 minutes at 37°C or irradiate them (30 Gy) to arrest proliferation. Wash the cells three times with complete RPMI-1640 medium.
-
Set up Co-culture: In a 96-well round-bottom plate, add 1 x 10⁵ responder PBMCs to each well. Add the treated stimulator cells at a 1:1 ratio (1 x 10⁵ cells/well).[12]
-
Add Treatment: Add this compound or an isotype control antibody to the wells at desired final concentrations (e.g., a titration from 0.1 to 20 µg/mL).[11] Include wells with no antibody as a baseline control.
-
Incubation: Culture the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.[12][13]
-
Measure Readouts:
-
Cytokine Production: On day 3 or 5, carefully collect 100 µL of supernatant from each well for cytokine analysis (e.g., IFN-γ, IL-2) by ELISA or a multiplex bead assay.[11][14]
-
Proliferation: On day 5 or 6, add ³H-thymidine (1 µCi/well) and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure radionuclide incorporation using a scintillation counter. Alternatively, use a non-radioactive method like CFSE staining (see Protocol 3).
-
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[15] It is commonly used to measure IFN-γ production by T-cells in response to specific antigens or stimuli, providing a direct measure of T-cell effector function enhancement by this compound.[13][15]
Protocol:
-
Coat Plate: Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
Prepare Plate and Cells: The next day, wash the plate to remove unbound antibody and block the membrane with complete RPMI medium for at least 2 hours at 37°C. Prepare a single-cell suspension of PBMCs or isolated T-cells.
-
Plate Cells and Stimuli: Add 2-4 x 10⁵ PBMCs per well.[13] Add the desired stimulus, such as a viral peptide pool (e.g., CEF-32) for a memory response, or co-culture with PD-L1 expressing tumor cells.[13]
-
Add Treatment: Add this compound or an isotype control antibody at the desired final concentration.
-
Incubation: Incubate the plate for 18-24 hours in a 37°C humidified CO₂ incubator.[16] Do not disturb or stack the plates.[16]
-
Develop Spots:
-
Wash away the cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[16]
-
Wash the plate and add streptavidin-alkaline phosphatase (AP) conjugate. Incubate for 45 minutes.
-
Wash thoroughly and add the BCIP/NBT substrate solution. Monitor for the development of dark purple spots (typically 5-15 minutes).
-
Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
T-Cell Proliferation Assay (CFSE-Based)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins.[17][18] When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.[18] This allows for the tracking of cell proliferation over several generations via flow cytometry.[18][19]
Protocol:
-
Label Cells with CFSE: Resuspend PBMCs or isolated T-cells at 10-20 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE dye to a final concentration of 1-5 µM.[18][20] Incubate for 10 minutes at 37°C.[20]
-
Quench Staining: Stop the reaction by adding 5-10 volumes of cold complete RPMI medium (containing 10% FBS). The protein in the serum will quench any unbound CFSE.[18]
-
Wash and Culture: Wash the cells three times with complete medium.
-
Set up Assay: Plate the CFSE-labeled cells in a 96-well plate. Add a stimulus for proliferation, such as anti-CD3/CD28 beads, or co-culture with allogeneic stimulator cells as in the MLR assay.
-
Add Treatment: Add this compound or an isotype control antibody at the desired concentrations.
-
Incubation: Culture the cells for 4-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain the cells with fluorescently-conjugated antibodies against T-cell markers like CD4 and CD8 if desired.
-
Acquire the samples on a flow cytometer. The CFSE signal is typically detected in the FITC or GFP channel.
-
Analyze the data by gating on the live lymphocyte population (and CD4/CD8 subsets). Proliferation is visualized as a series of peaks on a histogram, with each peak representing a successive generation of divided cells.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to allow for easy comparison between treatment conditions.
Table 1: Effect of this compound on T-Cell Proliferation and Cytokine Production in a One-Way MLR.
| Treatment | Concentration (µg/mL) | T-Cell Proliferation (CPM, Mean ± SD) | IFN-γ Secretion (pg/mL, Mean ± SD) |
| No Antibody Control | - | 15,250 ± 1,850 | 450 ± 65 |
| Isotype Control | 1.0 | 16,100 ± 2,100 | 485 ± 80 |
| Isotype Control | 10.0 | 15,800 ± 1,900 | 470 ± 75 |
| This compound | 0.1 | 28,500 ± 3,100 | 950 ± 110 |
| This compound | 1.0 | 45,700 ± 4,500 | 1,850 ± 210 |
| This compound | 10.0 | 48,100 ± 5,200 | 2,100 ± 250 |
CPM = Counts Per Minute from ³H-thymidine incorporation.
Table 2: Effect of this compound on the Frequency of Antigen-Specific IFN-γ Secreting Cells.
| Treatment | Concentration (µg/mL) | IFN-γ Spot Forming Cells (SFCs) per 10⁶ PBMCs (Mean ± SD) |
| Unstimulated Control | - | 8 ± 3 |
| Stimulated + No Ab | - | 155 ± 21 |
| Stimulated + Isotype | 10.0 | 162 ± 25 |
| Stimulated + this compound | 1.0 | 285 ± 35 |
| Stimulated + this compound | 10.0 | 350 ± 41 |
PBMCs were stimulated with a CEF-32 peptide pool.
Table 3: Effect of this compound on T-Cell Proliferation as Measured by CFSE Dilution.
| Treatment | Concentration (µg/mL) | Percent Divided Cells (CD8⁺ T-Cells, Mean ± SD) | Proliferation Index (CD8⁺ T-Cells, Mean ± SD) |
| Unstimulated Control | - | 3.5 ± 0.8 | 1.05 |
| Stimulated + No Ab | - | 45.2 ± 4.1 | 1.85 |
| Stimulated + Isotype | 10.0 | 46.8 ± 3.8 | 1.89 |
| Stimulated + this compound | 1.0 | 68.5 ± 5.5 | 2.55 |
| Stimulated + this compound | 10.0 | 75.1 ± 6.2 | 2.81 |
Percent Divided Cells represents the fraction of cells that have undergone at least one division. Proliferation Index is the average number of divisions for all cells that divided.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. massivebio.com [massivebio.com]
- 3. droracle.ai [droracle.ai]
- 4. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. Immune interactions in this compound (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. criver.com [criver.com]
- 12. sartorius.com [sartorius.com]
- 13. researchgate.net [researchgate.net]
- 14. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 15. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mstechno.co.jp [mstechno.co.jp]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Effect of this compound on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Preclinical Combination Strategies with Pembrolizumab and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab, has revolutionized cancer treatment. However, a significant portion of patients do not respond to monotherapy. Preclinical research has increasingly focused on combining this compound with traditional chemotherapy to enhance anti-tumor efficacy. The rationale for this combination lies in the synergistic effects of chemotherapy on the tumor microenvironment (TME), which can augment the immune-stimulating effects of PD-1 blockade. Chemotherapy can induce immunogenic cell death (ICD), leading to the release of tumor antigens, and can also upregulate PD-L1 expression on tumor cells, potentially increasing their susceptibility to anti-PD-1 therapy.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data from preclinical studies investigating these combination strategies.
Data Presentation: Preclinical Efficacy of this compound in Combination with Chemotherapy
The following tables summarize quantitative data from various preclinical studies, demonstrating the synergistic anti-tumor effects of combining anti-PD-1/PD-L1 antibodies with different chemotherapy agents in syngeneic mouse models.
Table 1: this compound (or surrogate anti-PD-1/PD-L1) and Platinum-Based Chemotherapy
| Tumor Model | Chemotherapy | Monotherapy Efficacy | Combination Therapy Efficacy | Reference |
| M109 Lung Carcinoma (orthotopic) | Cisplatin (inhaled dry powder, 1 mg/kg) | Anti-PD-1 alone showed modest tumor growth inhibition. | Significantly reduced tumor size and prolonged median survival compared to anti-PD-1 monotherapy. | [3] |
| LLC1 Lung Carcinoma | Cisplatin (1 mg/kg) | Anti-PD-L1 alone had minimal effect on tumor growth. | Significantly reduced tumor growth compared to single-agent treatments. | [1][4] |
| 4T1 Breast Carcinoma (subcutaneous) | Cisplatin | Weak-to-moderate anti-tumor response with either agent alone. | Optimized anti-tumor response with the combination. | [5] |
Table 2: this compound (or surrogate anti-PD-1) and Taxanes
| Tumor Model | Chemotherapy | Monotherapy Efficacy | Combination Therapy Efficacy | Reference |
| 4T1 Triple-Negative Breast Cancer | Paclitaxel (metronomic, 6 mg/kg) | Modest tumor growth inhibition with either agent alone. | Potent synergistic anti-tumor effect. | [6] |
| Met1 Triple-Negative Breast Cancer (in young mice) | Paclitaxel | Reduced tumor growth. | Further reduction in tumor growth compared to paclitaxel alone. | [7] |
Table 3: this compound (or surrogate anti-PD-1) and Gemcitabine
| Tumor Model | Chemotherapy | Monotherapy Efficacy | Combination Therapy Efficacy | Reference |
| PAN02 Pancreatic Cancer Liver Metastasis | Gemcitabine | Median survival of 56 days. | Significantly prolonged median survival to 66 days. | [8][9][10] |
| KPC Pancreatic Cancer | Gemcitabine | Minimal effect on tumor growth. | Synergistic effect resulting in a significant decrease in tumor size and complete disappearance of tumors in 6 out of 7 mice. | [11] |
Table 4: this compound (or surrogate anti-PD-L1) and Anthracyclines
| Tumor Model | Chemotherapy | Monotherapy Efficacy | Combination Therapy Efficacy | Reference |
| B16-OVA Melanoma | Doxorubicin (liposomal, 3 mg/kg) | Encapsulated doxorubicin showed more effective tumor shrinkage than free form. Free α-PD-L1 at the tested dose did not significantly contribute to the drug effect. | Promoted full tumor regression in 20% of mice and increased survival rate by one month. | [12] |
Signaling Pathways and Mechanisms of Synergy
The combination of this compound and chemotherapy leverages multiple biological pathways to create a more robust anti-tumor response. Chemotherapy can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an immune response. This process involves the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to promote the maturation of dendritic cells (DCs) and subsequent priming of T cells against tumor antigens. Furthermore, some chemotherapeutic agents can upregulate the expression of PD-L1 on tumor cells, making them more susceptible to blockade by this compound. This compound, in turn, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby releasing the "brakes" on the T cell-mediated anti-tumor immune response.
Caption: Synergistic mechanism of chemotherapy and this compound.
Experimental Protocols
The following are generalized protocols for in vivo preclinical studies combining this compound with chemotherapy, based on methodologies reported in the literature.[6][7][8][9][11]
Protocol 1: Syngeneic Mouse Model of Breast Cancer with this compound and Paclitaxel
1. Cell Culture and Animal Model:
- Culture 4T1 murine breast carcinoma cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
- Use female BALB/c mice, 6-8 weeks old.
- Subcutaneously inject 1 x 10^5 to 2 x 10^5 4T1 cells in 100 µL of PBS into the mammary fat pad.
2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomize mice into treatment groups when tumors reach a volume of approximately 50-100 mm³.
3. Treatment Groups (n=8-10 mice per group):
- Group 1 (Control): Inject sterile saline or isotype control antibody intraperitoneally (i.p.).
- Group 2 (Paclitaxel Monotherapy): Administer paclitaxel i.p. at a metronomic dose of 6 mg/kg every 2 days.[6]
- Group 3 (this compound Monotherapy): Administer a murine surrogate anti-PD-1 antibody i.p. at a dose of 200 µg/kg every 3 days.[6]
- Group 4 (Combination Therapy): Administer both paclitaxel and the anti-PD-1 antibody according to the schedules for the monotherapy groups.
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
- Collect tumors for downstream analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry for biomarker expression).
- Analyze data for tumor growth inhibition (TGI) and survival.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="4T1 Cell Culture"];
implantation [label="Subcutaneous Implantation\nin BALB/c Mice"];
monitoring [label="Tumor Growth Monitoring"];
randomization [label="Randomization of Mice"];
treatment [label="Treatment Administration\n(4 Groups)"];
evaluation [label="Efficacy Evaluation\n(Tumor Volume, Survival)"];
analysis [label="Data Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> implantation;
implantation -> monitoring;
monitoring -> randomization;
randomization -> treatment;
treatment -> evaluation;
evaluation -> analysis;
analysis -> end;
}
Caption: Experimental workflow for a syngeneic tumor model study.
Protocol 2: Syngeneic Mouse Model of Pancreatic Cancer with this compound and Gemcitabine
1. Cell Culture and Animal Model:
- Culture PAN02 murine pancreatic adenocarcinoma cells in appropriate media.
- Use male C57BL/6 mice, 6-8 weeks old.
- Establish a liver metastasis model by intrasplenic injection of PAN02 cells.
2. Treatment Initiation:
- Begin treatment 7 days after tumor cell injection.
3. Treatment Groups (n=8-10 mice per group):
- Group 1 (Control): Administer vehicle control.
- Group 2 (Gemcitabine Monotherapy): Administer gemcitabine at an appropriate dose and schedule.
- Group 3 (this compound Monotherapy): Administer a murine surrogate anti-PD-1 antibody.
- Group 4 (Combination Therapy): Administer both gemcitabine and the anti-PD-1 antibody.
4. Efficacy Evaluation:
- Monitor animal survival.
- At the end of the study, harvest livers to assess metastatic burden.
- Analyze immune cell infiltration in the liver and spleen by flow cytometry.
- Evaluate gene expression profiles in peripheral blood cells.
Conclusion
The preclinical data strongly support the synergistic anti-tumor activity of combining this compound with various chemotherapy agents. The underlying mechanisms involve the modulation of the tumor microenvironment by chemotherapy, which enhances the efficacy of PD-1 blockade. The provided protocols offer a framework for designing and conducting in vivo studies to further investigate these combination strategies. Future preclinical research should continue to explore optimal dosing and scheduling, as well as predictive biomarkers to identify patient populations most likely to benefit from these combination therapies.
References
- 1. Cisplatin increases PD-L1 expression and optimizes immune check-point blockade in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 6. Metronomic paclitaxel improves the efficacy of PD-1 monoclonal antibodies in breast cancer by transforming the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of gemcitabine and anti-PD-1 antibody enhances the anticancer effect of M1 macrophages and the Th1 response in a murine model of pancreatic cancer liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of gemcitabine and anti-PD-1 antibody enhances the anticancer effect of M1 macrophages and the Th1 response in a murine model of pancreatic cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dual activity of PD-L1 targeted Doxorubicin immunoliposomes promoted an enhanced efficacy of the antitumor immune response in melanoma murine model - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying Pembrolizumab in Combination with Targeted Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor, has revolutionized cancer treatment by reactivating the host immune system against tumors.[1] To further enhance its efficacy and overcome resistance mechanisms, this compound is increasingly being studied in combination with various targeted therapies. This document provides detailed application notes and protocols for designing and conducting preclinical and clinical studies of this compound in combination with targeted agents, including inhibitors of EGFR, VEGF, and the MAPK pathway (BRAF/MEK).
Preclinical Evaluation of this compound Combination Therapies
Preclinical studies are essential to establish the scientific rationale and to optimize the design of clinical trials for combination therapies. These studies aim to demonstrate synergistic or additive antitumor activity and to elucidate the underlying mechanisms of action.
Experimental Workflow for Preclinical Studies
Caption: Workflow for preclinical evaluation of this compound combinations.
Key Preclinical Experimental Protocols
1. In Vitro Cell-Based Assays
-
Objective: To determine the direct effects of targeted therapies on tumor cells and their interaction with immune cells in the presence of this compound.
-
Protocol: Co-culture of Tumor and Immune Cells
-
Cell Lines: Select cancer cell lines with known driver mutations relevant to the targeted therapy (e.g., BRAF V600E-mutant melanoma cell lines).
-
Immune Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Co-culture: Plate tumor cells and allow them to adhere. Add the targeted drug at various concentrations. After 24-48 hours, add activated PBMCs and this compound.
-
Endpoint Analysis: After 72 hours, assess tumor cell viability (e.g., using CellTiter-Glo® assay) and quantify T-cell activation and cytokine release (e.g., IFN-γ, TNF-α) using ELISA or flow cytometry.
-
2. In Vivo Animal Models
-
Objective: To evaluate the in vivo efficacy and safety of the combination therapy in a setting that recapitulates the tumor microenvironment.
-
Protocol: Syngeneic Mouse Models
-
Model Selection: Choose a syngeneic mouse model with a tumor cell line that is sensitive to the targeted therapy and expresses the relevant biomarkers (e.g., MC38 colon adenocarcinoma model).
-
Tumor Implantation: Subcutaneously implant tumor cells into immunocompetent mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, targeted therapy alone, and the combination. Administer drugs at clinically relevant doses and schedules.
-
Efficacy Assessment: Measure tumor volume twice weekly. At the end of the study, excise tumors for further analysis.
-
Pharmacodynamic Analysis: Analyze the tumor microenvironment by flow cytometry or immunohistochemistry for changes in immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) and expression of immune checkpoint molecules.
-
-
Protocol: Humanized Mouse Models
-
Model: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells.[2]
-
Tumor: Implant human cancer cell lines or patient-derived xenografts (PDX).
-
Procedure: Follow a similar treatment and assessment protocol as with syngeneic models, with the key difference being the evaluation of human immune cell responses to the combination therapy.[2]
-
Clinical Trial Design and Methodology
Clinical trials are designed to assess the safety, tolerability, and efficacy of this compound in combination with targeted therapies in cancer patients.
General Clinical Trial Workflow
Caption: Generalized workflow for a randomized clinical trial.
Protocols for Combination Therapy Clinical Trials
The following tables summarize key parameters from clinical trials investigating this compound in combination with various targeted therapies.
This compound + BRAF/MEK Inhibitors (e.g., Dabrafenib + Trametinib) in Melanoma
| Parameter | Description |
| Trial Phase | Phase I/II (e.g., KEYNOTE-022)[3][4][5] |
| Patient Population | Patients with BRAFV600-mutant advanced melanoma, no prior systemic therapy.[4] |
| Treatment Arms | 1. This compound + Dabrafenib + Trametinib2. Placebo + Dabrafenib + Trametinib[5] |
| Dosage | This compound: 2 mg/kg IV every 3 weeksDabrafenib: 150 mg orally twice dailyTrametinib: 2 mg orally daily[4][5] |
| Primary Endpoint | Progression-Free Survival (PFS)[3][5] |
| Secondary Endpoints | Overall Response Rate (ORR), Overall Survival (OS), Duration of Response (DOR)[3] |
This compound + VEGF/VEGFR Inhibitors (e.g., Lenvatinib) in Various Solid Tumors
| Parameter | Description |
| Trial Phase | Phase III (e.g., LEAP-015)[6] |
| Patient Population | First-line treatment for patients with HER2-negative, advanced unresectable or metastatic gastroesophageal adenocarcinoma.[6] |
| Treatment Arms | 1. Lenvatinib + this compound + Chemotherapy2. Placebo + Chemotherapy[6] |
| Dosage | This compound: 200 mg IV every 3 weeksLenvatinib: Dose escalation from 8 mg to 20 mg once daily[6] |
| Primary Endpoint | Overall Survival (OS)[6] |
| Secondary Endpoints | Progression-Free Survival (PFS), Objective Response Rate (ORR)[6] |
This compound + EGFR Inhibitors (e.g., Erlotinib/Gefitinib) in NSCLC
| Parameter | Description |
| Trial Phase | Phase I/II (e.g., KEYNOTE-021)[7][8][9] |
| Patient Population | Advanced non-small-cell lung cancer (NSCLC) with sensitizing EGFR mutation.[7][10] |
| Treatment Arms | Cohorts exploring this compound in combination with either Erlotinib or Gefitinib.[7][8] |
| Dosage | This compound: 200 mg IV every 3 weeksErlotinib/Gefitinib: Standard oral doses |
| Primary Endpoint | Safety and Tolerability, Objective Response Rate (ORR)[7][9] |
| Key Observation | Combination with gefitinib was not tolerable due to hepatotoxicity.[7] Combination with erlotinib was tolerable but did not show a clear clinical benefit over TKI monotherapy.[7][8] |
Signaling Pathways and Mechanisms of Synergy
Understanding the interplay between this compound and targeted therapies at the molecular level is crucial for rational drug combination design.
This compound and MAPK Pathway Inhibition
Inhibition of the BRAF/MEK pathway in melanoma can increase the expression of melanoma antigens and enhance CD8+ T cell infiltration into the tumor microenvironment.[11] This creates a more immunogenic environment, potentially priming the tumor for a more robust response to PD-1 blockade by this compound.
Caption: Synergy between BRAF/MEK inhibitors and this compound.
This compound and VEGF Pathway Inhibition
VEGF not only promotes angiogenesis but also contributes to an immunosuppressive tumor microenvironment.[12] By inhibiting VEGF signaling, anti-angiogenic agents can normalize the tumor vasculature, increase T-cell infiltration, and reduce the number of immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells.[13] This can enhance the efficacy of this compound.
Caption: Interplay between VEGF inhibition and PD-1 blockade.
Monitoring Treatment Response
Effective monitoring of treatment response is critical for evaluating the efficacy of combination therapies and for making informed clinical decisions.
Biomarker Assessment Protocols
1. PD-L1 Immunohistochemistry (IHC)
-
Objective: To assess the expression of PD-L1 in tumor tissue, which can be a predictive biomarker for response to this compound.[14]
-
Protocol:
-
Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Staining: Use a validated anti-PD-L1 antibody clone (e.g., 22C3 pharmDx for this compound).
-
Scoring: Determine the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining. A TPS of ≥1% or ≥50% is often used as a cutoff for patient selection in clinical trials.[15]
-
2. Circulating Tumor DNA (ctDNA) Analysis
-
Objective: To non-invasively monitor tumor dynamics and treatment response through the analysis of tumor-derived DNA in the blood.[15]
-
Protocol:
-
Sample: Collect peripheral blood from patients at baseline and at specified time points during treatment.
-
Processing: Isolate cell-free DNA (cfDNA) from plasma.
-
Analysis: Use next-generation sequencing (NGS) or digital PCR (dPCR) to quantify ctDNA levels and to detect specific tumor-associated mutations.
-
Interpretation: A decrease in ctDNA levels from baseline during treatment has been associated with a favorable response to immunotherapy.[15] Conversely, an increase may indicate disease progression.[16]
-
Quantitative Data on Treatment Response
| Combination Therapy | Patient Population | ORR (Combination) | ORR (Control) | PFS (Combination) | PFS (Control) | Reference |
| This compound + Dabrafenib + Trametinib | BRAF-mutant Melanoma | 63% | 72% | 16.0 months | 10.3 months | [5] |
| This compound + Ramucirumab | Advanced NSCLC (pre-treated) | - | - | - | - | Median OS 14.5 months vs 11.6 months for standard of care[17] |
| This compound + Chemotherapy | Advanced NSCLC | 58% | 33% | 24.5 months | 9.9 months | [9] |
Conclusion
The combination of this compound with targeted therapies represents a promising strategy to improve outcomes for cancer patients. A robust methodological approach, encompassing well-designed preclinical studies, rigorous clinical trials, and comprehensive biomarker analysis, is essential for the successful development of these combination regimens. The protocols and data presented herein provide a framework for researchers and drug development professionals to advance the study of these innovative cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. targetedonc.com [targetedonc.com]
- 5. This compound Triplet in BRAF-Mutant Melanoma - The ASCO Post [ascopost.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Combining immunotherapy and epidermal growth factor receptor kinase inhibitors: worth the risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunotherapy in Treating EGFR-Mutant Lung Cancer: Current Challenges and New Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase I trial of this compound plus vemurafenib and cobimetinib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Combining Immune Checkpoint Inhibitors with Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for predicting and monitoring responses to lung cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Monitoring this compound response in patients with metastatic non-small cell lung cancer using circulating tumour DNA and circulating tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncologynewscentral.com [oncologynewscentral.com]
Application Notes and Protocols for In Vivo Imaging of Pembrolizumab Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pembrolizumab (Keytruda®) is a humanized IgG4-kappa monoclonal antibody that has become a cornerstone of cancer immunotherapy.[1][2] It targets the programmed cell death-1 (PD-1) receptor, an immune checkpoint that, when engaged by its ligands (PD-L1 and PD-L2), suppresses T-cell activity.[3][4] By blocking this interaction, this compound "releases the brakes" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[2]
Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of this compound is critical for optimizing dosing strategies, predicting therapeutic response, and assessing potential toxicities. Non-invasive imaging techniques provide a powerful platform to visualize and quantify the journey of this compound throughout the body in real-time.
This document provides detailed application notes and protocols for two primary modalities used to track this compound distribution in vivo: Positron Emission Tomography (PET) and Near-Infrared (NIR) Fluorescence Imaging.
This compound's Mechanism of Action: PD-1 Blockade
This compound functions by binding with high affinity to the PD-1 receptor on T-cells, physically preventing its interaction with PD-L1 and PD-L2 ligands, which are often overexpressed by tumor cells to evade immune surveillance.[1][2] This blockade inhibits the downstream signaling cascade that would normally suppress T-cell activation. Specifically, it prevents the recruitment of the phosphatase SHP-2 to the T-cell receptor complex, thereby sustaining the activation of key signaling pathways like PI3K/Akt and ERK, which are crucial for T-cell proliferation, cytokine release (e.g., IFN-γ), and cytotoxic activity against tumor cells.[2][5]
References
- 1. massivebio.com [massivebio.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Immune interactions in this compound (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Immune Profiling Post-Pembrolizumab Treatment via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to perform immune profiling of patients undergoing treatment with pembrolizumab (Keytruda®). This compound is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an immune checkpoint that can be exploited by cancer cells to evade immune surveillance.[1][2][3][4] By blocking the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, this compound reinvigorates the anti-tumor immune response.[2][5] Monitoring the dynamic changes in immune cell populations following treatment is crucial for understanding the mechanism of action, identifying biomarkers of response and resistance, and developing more effective combination therapies.
Principle of Immune Monitoring Post-Pembrolizumab
Flow cytometry is a powerful technique for the high-throughput, multi-parametric analysis of single cells. In the context of this compound therapy, it allows for the precise identification and quantification of various immune cell subsets within peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). This enables the characterization of changes in the frequency, activation state, and functional phenotype of key immune cell populations, such as T cells, B cells, NK cells, and myeloid cells, which are modulated by PD-1 blockade.
Key Immune Cell Subsets for Monitoring
Several immune cell populations are of particular interest when profiling the response to this compound. These include:
-
T Cell Subsets:
-
CD4+ Helper T Cells and CD8+ Cytotoxic T Cells: Monitoring the absolute counts and ratios of these primary effector cells is fundamental. An increase in activated and proliferating (e.g., Ki-67+) CD8+ T cells is often associated with a positive clinical response.
-
Regulatory T Cells (Tregs): Defined as CD4+CD25+FoxP3+ or CD4+CD25highCD127low, Tregs play a crucial role in immune suppression.[6][7][8] Changes in their frequency and phenotype can indicate a shift in the immune balance.
-
Exhausted T Cells: Chronic antigen exposure in the tumor microenvironment can lead to T cell exhaustion, characterized by high expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[9][10][11] this compound aims to reverse this exhausted state.[12]
-
-
Natural Killer (NK) Cells: These innate lymphoid cells contribute to anti-tumor immunity.
-
B Cells: Their role in the response to checkpoint inhibitors is an active area of research.
-
Myeloid-Derived Suppressor Cells (MDSCs): These are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. A decrease in MDSCs may be associated with a better prognosis.[13]
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes.
-
Phosphate-buffered saline (PBS).
-
Ficoll-Paque™ PLUS or Histopaque®-1077.
-
15 mL or 50 mL conical centrifuge tubes.
-
Serological pipettes.
-
Centrifuge.
Procedure:
-
Dilute the whole blood 1:1 with PBS at room temperature.[14][15]
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[14][15]
-
After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" of PBMCs, the Ficoll-Paque™ layer, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new conical tube.[15]
-
Wash the isolated PBMCs by adding PBS to a total volume of 10-15 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS or flow cytometry staining buffer) for cell counting and subsequent staining.
Protocol 2: Flow Cytometry Staining of PBMCs
This protocol provides a general procedure for the surface and intracellular staining of PBMCs for immune phenotyping.
Materials:
-
Isolated PBMCs.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fc receptor blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies (see Tables 1-3 for panel examples).
-
Viability dye (e.g., Zombie NIR™ or similar).
-
Fixation/Permeabilization Buffer (for intracellular staining).
-
Flow cytometer.
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube.
-
Viability Staining: Add the viability dye according to the manufacturer's instructions and incubate in the dark.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Resuspend the cells in Fc receptor blocking solution and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[14]
-
Surface Staining: Without washing, add the pre-titrated cocktail of fluorochrome-conjugated surface antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Intracellular Staining (if required): a. Resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's protocol. b. Wash the cells with Permeabilization Buffer. c. Add the pre-titrated intracellular antibody cocktail (e.g., for FoxP3, Ki-67) and incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells with Permeabilization Buffer and then resuspend in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. It is recommended to acquire at least 100,000 to 500,000 events for comprehensive analysis of rare populations.
Data Presentation: Flow Cytometry Panels
The following tables provide examples of multi-color flow cytometry panels for immune profiling after this compound treatment. The specific fluorochromes should be chosen based on the available laser lines and filters of the flow cytometer to minimize spectral overlap.
Table 1: Comprehensive T Cell Panel
| Marker | Fluorochrome | Target Cell Population/Function |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD45RA | FITC | Naive T Cells |
| CCR7 | PE | Naive/Central Memory T Cells |
| PD-1 | BV421 | Exhausted/Activated T Cells |
| TIM-3 | BV786 | Exhausted T Cells |
| LAG-3 | BB700 | Exhausted T Cells |
| Ki-67 | Alexa Fluor 700 | Proliferating Cells |
Table 2: Regulatory T Cell (Treg) Panel
| Marker | Fluorochrome | Target Cell Population/Function |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD25 | APC | Activated T Cells/Tregs |
| CD127 | PE | Differentiates Tregs (low) from effector T cells (high) |
| FoxP3 | Alexa Fluor 488 | Treg Lineage Defining Transcription Factor |
| Ki-67 | PerCP-Cy5.5 | Proliferating Tregs |
| CD45RA | FITC | Naive vs. Effector Tregs |
Table 3: Myeloid Cell Panel
| Marker | Fluorochrome | Target Cell Population/Function |
| CD45 | BV510 | All Leukocytes |
| CD3/CD19/CD56 | FITC | Dump Channel (T, B, NK cells) |
| HLA-DR | APC-H7 | Antigen Presenting Cells |
| CD11b | PE-Cy7 | Myeloid Cells |
| CD14 | APC | Monocytes |
| CD15 | PerCP-Cy5.5 | Granulocytes |
| CD33 | PE | Myeloid Cells |
| CD16 | BV605 | Monocyte/NK Cell Subsets |
Visualizations
Caption: this compound blocks the PD-1/PD-L1 interaction, restoring T cell function.
Caption: Experimental workflow for immune profiling by flow cytometry.
Caption: A simplified gating strategy for identifying key T cell subsets.
References
- 1. This compound - NCI [cancer.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. Subsets of exhausted CD8+ T cells differentially mediate tumor control and respond to checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD-1 blockade restores helper activity of tumor-infiltrating, exhausted PD-1hiCD39+ CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD4+ T cell exhaustion revealed by high PD-1 and LAG-3 expression and the loss of helper T cell function in chronic hepatitis B | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. PBMC flow cytometry [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Primary Pembrolizumab Resistance
Welcome to the technical support center for researchers investigating primary resistance to pembrolizumab in preclinical models. This resource provides troubleshooting guidance and answers to frequently asked questions based on recent studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My syngeneic tumor model shows no response to this compound monotherapy. What are the common mechanisms for this primary resistance?
A1: Primary, or innate, resistance to anti-PD-1 therapy like this compound is a significant challenge observed when tumors fail to respond from the outset.[1][2] This can be attributed to several factors within the tumor and its microenvironment (TME).[2][3][4]
Key Mechanisms of Primary Resistance:
-
Insufficient T-Cell Infiltration ("Cold Tumors"): One of the most common reasons for resistance is the lack of pre-existing T-cells within the tumor.[2][5] this compound works by "releasing the brakes" on T-cells, but if there are no T-cells to begin with, the therapy is ineffective. This "T-cell exclusion" can be driven by certain oncogenic pathways like WNT/β-catenin signaling.[2][6]
-
Defects in Antigen Presentation: For T-cells to recognize and attack cancer cells, the tumor cells must present neoantigens via Major Histocompatibility Complex (MHC) molecules. Mutations in genes essential for this process, such as Beta-2-microglobulin (B2M), can render tumor cells "invisible" to the immune system.[3]
-
Resistance to Interferon-Gamma (IFN-γ) Signaling: IFN-γ, produced by activated T-cells, is crucial for recruiting more immune cells and upregulating PD-L1 on tumor cells.[2] Loss-of-function mutations in the IFN-γ signaling pathway, such as in JAK1 or JAK2, can make tumors unresponsive to T-cell-mediated anti-tumor effects, leading to primary resistance.[2][3][6]
-
Immunosuppressive Tumor Microenvironment (TME): The TME can be hostile to anti-tumor immunity due to the presence of immunosuppressive cells and cytokines.[3][6]
-
Regulatory T-cells (Tregs): These cells dampen the function of cytotoxic T-cells.[6]
-
Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs): These cells can inhibit T-cell function and promote a pro-tumor, inflammatory environment.[3][6]
-
Immunosuppressive Cytokines: Factors like Transforming Growth Factor-beta (TGF-β) can create a barrier that physically excludes T-cells from the tumor core.[3]
-
-
Tumor-Intrinsic Factors:
-
Low Tumor Mutational Burden (TMB): Tumors with fewer mutations are less likely to produce immunogenic neoantigens, resulting in poor T-cell recognition.[3]
-
Oncogenic Signaling Pathways: Activation of pathways like PI3K-AKT (often due to PTEN loss) can promote tumor cell survival and create an immunosuppressive TME.[6]
-
Q2: My model has low CD8+ T-cell infiltration. What preclinical strategies can I use to turn a "cold" tumor "hot" and potentially overcome this compound resistance?
A2: Enhancing T-cell infiltration is a key strategy to overcome primary resistance. Several combination approaches have shown promise in preclinical models by inducing an inflammatory TME.
-
Combination with Chemotherapy: Certain chemotherapeutic agents can cause immunogenic cell death, leading to the release of tumor antigens that can prime and activate CD8+ T-cells.[7][8] For example, the combination of this compound with carboplatin and pemetrexed has shown enhanced response rates in clinical studies of NSCLC, a strategy developed from preclinical insights.[7][9]
-
Combination with Radiotherapy: Radiation can induce immunogenic cell death and has been shown to have synergistic effects with checkpoint inhibitors.[10] Preclinical studies suggest radiation can alter the TME to improve ICI sensitivity.[11] In a clinical trial for NSCLC, patients who received radiotherapy prior to this compound showed improved progression-free and overall survival.[10]
-
Locoregional Virotherapy: In a syngeneic mouse lung cancer model resistant to anti-PD-1, using an adenovirus to induce local inflammation led to dramatically enhanced infiltration of CD4+ and CD8+ lymphocytes into the tumors.[5] This strategy effectively overcame the initial resistance to the checkpoint inhibitor.[5]
-
Targeting Immunosuppressive Cells:
-
CSF1R Inhibition: Blocking the CSF1R receptor on tumor-associated macrophages (TAMs) can reprogram them from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype and promote tumor regression in combination with anti-PD-1 therapy in mouse models.[3][8]
-
CXCR2 Blockade: In KRAS-mutant tumor models, where the CXCL3-CXCR2 axis recruits MDSCs, combining a CXCR2 blockade with a PD-1 inhibitor relieved resistance.[3]
-
Q3: I am designing a combination therapy experiment. What are some promising targets to combine with this compound based on preclinical evidence?
A3: Rational combination strategies aim to target distinct and complementary resistance pathways. Besides the strategies mentioned above, consider targeting other immune checkpoints or specific signaling pathways.
-
Dual Checkpoint Blockade: T-cells in the TME often express multiple inhibitory receptors, leading to an exhausted state.[3][12]
-
Anti-CTLA-4: Combining anti-PD-1 and anti-CTLA-4 antibodies targets different phases of the T-cell response and has been approved for several cancers.[13]
-
Anti-LAG-3: Dual blockade of PD-1 and LAG-3 has been shown in mouse models to improve anti-tumor immunity by increasing CD8+ T-cell infiltration and decreasing regulatory T-cells.[14]
-
-
Targeting the TGF-β Pathway: TGF-β signaling is associated with T-cell exclusion and an immunosuppressive TME. Preclinical studies with bispecific antibodies targeting both TGF-β and PD-L1 have shown anti-tumor activity.[11][15]
-
Targeting the PI3K/AKT Pathway: In tumors with loss of the PTEN suppressor gene, the PI3K-AKT pathway is activated, contributing to resistance.[6] Combining PI3K pathway inhibition with checkpoint blockade has been shown to extend survival in mouse models.[8]
Experimental Design & Protocols
General Workflow for Testing Combination Therapies
A typical preclinical experiment to test a combination strategy for overcoming this compound resistance follows a standardized workflow.
Protocol: Evaluating Immune Cell Infiltration via Flow Cytometry
This protocol provides a general framework. Specific antibody panels and gating strategies must be optimized for your model.
-
Tumor Dissociation:
-
Excise tumors from euthanized mice at the pre-defined experimental endpoint.
-
Mince the tumor tissue into small pieces (~1-2 mm³) using a sterile scalpel.
-
Digest the tissue in a solution containing Collagenase IV (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) in RPMI media for 30-45 minutes at 37°C with agitation.
-
Neutralize the enzymatic reaction with media containing 10% FBS.
-
Filter the cell suspension through a 70µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count viable cells using a hemocytometer or automated cell counter.
-
Aliquot approximately 1-2 x 10⁶ cells per sample into a 96-well plate or flow cytometry tubes.
-
Stain for viability using a live/dead stain (e.g., Zombie Aqua™, Ghost Dye™) to exclude dead cells from analysis.
-
Block Fc receptors with an anti-CD16/32 antibody (Fc block) to prevent non-specific antibody binding.
-
Add a cocktail of fluorophore-conjugated surface antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-FoxP3, anti-F4/80, anti-Gr-1) and incubate as per manufacturer's instructions (typically 20-30 min at 4°C, protected from light).
-
Wash cells with FACS buffer (e.g., PBS + 2% FBS).
-
If performing intracellular staining (for FoxP3, IFN-γ, etc.), fix and permeabilize the cells using a dedicated kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) before adding intracellular antibodies.
-
-
Data Acquisition & Analysis:
-
Acquire samples on a multicolor flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora).
-
Analyze the data using software such as FlowJo™ or FCS Express™. Gate on live, singlet, CD45+ hematopoietic cells, and then identify specific immune populations (e.g., CD3+CD8+ cytotoxic T-cells, CD3+CD4+FoxP3+ Tregs).
-
Data & Signaling Pathways
Table 1: Preclinical Combination Strategies to Overcome this compound Resistance
| Combination Target | Agent Type | Preclinical Model | Key Finding |
| CSF1R | Small molecule inhibitor | Pancreatic Cancer Mouse Model | Reprogrammed M2 to M1 macrophages, increased CD8+ T-cell infiltration, and overcame anti-PD1 resistance.[3] |
| TGF-β | Bispecific Antibody (anti-PD-L1/TGF-β) | Various in vitro / in vivo models | Showed anti-tumor activity, addressing a key T-cell exclusion mechanism.[11] |
| LAG-3 | Monoclonal Antibody | Mouse models | Dual blockade with anti-PD-1 increased CD8+ TILs and decreased Tregs, improving anti-tumor response.[14] |
| CXCR2 | Small molecule inhibitor | KRAS-mutant NSCLC model | Blocked recruitment of MDSCs, relieving resistance to PD-1 blockade.[3] |
| MEK | Small molecule inhibitor (Trametinib) | HNSCC mouse model | In combination with anti-PD-L1, overcame resistance to monotherapy.[13] |
Signaling Pathway: TGF-β Mediated T-Cell Exclusion
The TGF-β pathway is a critical driver of an immunosuppressive TME, contributing to primary anti-PD-1 resistance by preventing T-cell access to the tumor core.
Disclaimer: This guide is intended for informational purposes for a research audience. All experimental procedures should be performed in accordance with institutional guidelines and regulations. For complete and detailed protocols, please refer to the full-text publications cited.
References
- 1. Mechanisms of primary and acquired resistance to PD-1/PD-L1 blockade and the emerging role of gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 4. Primary, Adaptive and Acquired Resistance to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanisms of Resistance to Anti-PD-1 Immunotherapy in Melanoma and Strategies to Overcome It | MDPI [mdpi.com]
- 7. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
- 9. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tumor Microenvironment Factors That Promote Resistance to Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming acquired resistance to cancer immune checkpoint therapy: potential strategies based on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in primary resistance mechanisms against immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Pembrolizumab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to pembrolizumab.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound, an anti-PD-1 antibody, can be broadly categorized into tumor intrinsic and tumor extrinsic mechanisms.[1]
-
Tumor Intrinsic Mechanisms: These are changes within the cancer cells themselves that allow them to evade the immune system. Key mechanisms include:
-
Loss of Neoantigen Expression: Tumor cells may stop presenting the specific antigens that T-cells recognize.[1]
-
Defects in Antigen Presentation Machinery: Mutations in genes like Beta-2-microglobulin (B2M) can disrupt the function of the Major Histocompatibility Complex class I (MHC-I), preventing cancer cells from displaying antigens to T-cells.[1][2][3][4]
-
Alterations in the Interferon-gamma (IFN-γ) Signaling Pathway: Mutations in genes such as JAK1 and JAK2 can make tumor cells insensitive to IFN-γ, a key cytokine in the anti-tumor immune response.[1][4][5] This can lead to a lack of PD-L1 expression.[6]
-
-
Tumor Extrinsic Mechanisms: These involve changes in the tumor microenvironment (TME) that suppress the immune response. Notable mechanisms include:
-
Upregulation of Alternative Immune Checkpoints: Increased expression of other inhibitory receptors on T-cells, such as TIM-3, LAG-3, and CTLA-4, can lead to T-cell exhaustion and dysfunction.[5][7]
-
Immunosuppressive Tumor Microenvironment: The TME can become hostile to T-cells through the accumulation of immunosuppressive cells and cytokines.[5]
-
Dysbiosis of the Gut Microbiome: The composition of gut bacteria has been linked to the efficacy of immunotherapy, and alterations can contribute to resistance.[5][6]
-
Q2: My experimental model of acquired resistance shows no mutations in B2M or the IFN-γ pathway. What other mechanisms could be at play?
While mutations in the antigen presentation and IFN-γ signaling pathways are well-documented, other mechanisms can confer resistance. Consider investigating:
-
Upregulation of other immune checkpoints: Perform expression analysis (e.g., RNA-seq, flow cytometry) on tumor-infiltrating lymphocytes for alternative checkpoints like TIM-3, LAG-3, TIGIT, and VISTA.[5][7]
-
Activation of oncogenic signaling pathways: Pathways such as TGFβ and Notch have been implicated in resistance by promoting an immunosuppressive tumor microenvironment and reducing T-cell infiltration.[8]
-
Tumor cell plasticity: Cancer cells may undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which has been associated with immune evasion.
-
Changes in the tumor microenvironment: Analyze the cellular composition of the TME for an increase in immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7]
Q3: How can I model acquired resistance to this compound in a preclinical setting?
Several experimental models can be used to study acquired resistance:
-
In vivo acquired resistance models: These models involve treating tumor-bearing mice with an anti-PD-1 antibody until they develop resistance. The resistant tumors can then be serially passaged in new mice to maintain the resistant phenotype.[2][8]
-
Genetically engineered mouse models (GEMMs): Models with specific gene knockouts, such as B2M or STK11, can be used to study the impact of these mutations on anti-PD-1 therapy response.[2] For example, the CT26-B2M(KO) model demonstrates significant resistance to Keytruda.[2]
-
Humanized mouse models: These models, engrafted with human immune cells and patient-derived xenografts (PDX), allow for the study of this compound's efficacy and resistance mechanisms in a more clinically relevant setting.[9]
Troubleshooting Guides
Problem: Difficulty establishing a stable in vivo model of acquired resistance.
-
Possible Cause: Insufficient duration or dose of anti-PD-1 treatment.
-
Troubleshooting Step: Ensure a consistent and prolonged treatment schedule with an appropriate dose of the anti-PD-1 antibody. Monitor tumor growth closely to identify the point of resistance development.
-
Possible Cause: Tumor heterogeneity.
-
Troubleshooting Step: When establishing a resistant cell line from an in vivo model, consider single-cell cloning to isolate a purely resistant population.
Problem: Inconsistent results in biomarker analysis of resistant tumors.
-
Possible Cause: Variability in sample collection and processing.
-
Troubleshooting Step: Standardize protocols for tumor biopsy, tissue fixation, and nucleic acid/protein extraction to minimize technical variability.
-
Possible Cause: Dynamic nature of biomarker expression.
-
Troubleshooting Step: Analyze samples from multiple time points (pre-treatment, during response, and at the time of resistance) to track the evolution of biomarker expression.
Quantitative Data Summary
Table 1: Key Biomarkers Associated with Acquired Resistance to this compound
| Biomarker Category | Biomarker | Association with Resistance |
| Antigen Presentation | Loss-of-function mutations in B2M | Impaired MHC-I antigen presentation.[1][2][3][4] |
| IFN-γ Signaling | Truncating mutations in JAK1/JAK2 | Insensitivity to IFN-γ, leading to a lack of PD-L1 upregulation.[1][4][5][6] |
| Alternative Checkpoints | Upregulation of TIM-3, LAG-3, TIGIT | T-cell exhaustion and dysfunction.[5][7] |
| Tumor Microenvironment | Increased infiltration of Tregs and MDSCs | Suppression of anti-tumor immune response.[7] |
| Tumor Mutational Burden (TMB) | Low TMB | Fewer neoantigens for T-cell recognition.[10][11] |
Experimental Protocols
Protocol 1: Generation of an In Vivo Acquired Resistance Mouse Model
-
Cell Line and Mouse Strain: Utilize a syngeneic tumor model known to be initially sensitive to anti-PD-1 therapy (e.g., CT26 colon carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice).[2][8]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Anti-PD-1 Treatment: Once tumors reach a palpable size, begin intraperitoneal injections of an anti-PD-1 antibody (or a species-specific equivalent of this compound) at a validated therapeutic dose and schedule.
-
Monitoring: Monitor tumor growth using caliper measurements. An initial response followed by tumor regrowth indicates the development of acquired resistance.
-
Serial Passaging: Once a tumor is deemed resistant, excise it, prepare a single-cell suspension, and implant it into a new cohort of mice. These mice can then be challenged with anti-PD-1 therapy to confirm the resistant phenotype.[8]
Protocol 2: Analysis of Alternative Immune Checkpoint Expression by Flow Cytometry
-
Sample Preparation: Prepare a single-cell suspension from excised tumors (both sensitive and resistant).
-
Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8) and alternative immune checkpoint molecules (e.g., TIM-3, LAG-3, TIGIT).
-
Data Acquisition: Acquire data using a multi-color flow cytometer.
-
Data Analysis: Gate on the T-cell populations (e.g., CD8+ T-cells) and quantify the percentage of cells expressing the alternative checkpoint markers. Compare the expression levels between sensitive and resistant tumors.
Visualizations
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for generating an in vivo acquired resistance model.
References
- 1. Frontiers | Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies [frontiersin.org]
- 2. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]
- 3. Frontiers | Mechanisms of drug resistance to immune checkpoint inhibitors in non-small cell lung cancer [frontiersin.org]
- 4. Acquired Resistance to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming acquired resistance to cancer immune checkpoint therapy: potential strategies based on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acquired resistance for immune checkpoint inhibitors in cancer immunotherapy: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Genomic Biomarkers for this compound Response: A Real-World Approach and Patient Similarity Network Analysis Reveal DNA Response and Repair Gene Mutations as a Signature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pembrolizumab Dosing and Schedule in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing pembrolizumab dosing and schedules in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used animal models for preclinical evaluation of this compound, and what are their key characteristics?
Since this compound does not cross-react with rodent PD-1, syngeneic mouse models with intact immune systems are the standard for efficacy studies. These models utilize murine cancer cell lines implanted into immunocompetent mice of the same genetic background. Humanized mouse models, which are immunodeficient mice engrafted with a human immune system, are also employed to assess the direct activity of this compound against human tumors.[1][2]
Q2: Which surrogate antibodies are appropriate for use in mouse models to mimic this compound?
As this compound is a humanized antibody, it does not bind to mouse PD-1. Therefore, surrogate antibodies that target murine PD-1 are necessary for preclinical studies in syngeneic mouse models. Commonly used surrogates include murinized rat anti-mouse PD-1 antibodies (e.g., muDX400) and other commercially available anti-mouse PD-1 antibodies (e.g., clone RMP1-14).[3][4][5] It is crucial to select a surrogate with similar pharmacological activity to this compound.[5]
Q3: How do I select an appropriate starting dose and schedule for my animal study?
Dose selection in preclinical studies is often guided by previous research and the specific tumor model being used. Doses for anti-mouse PD-1 antibodies in the literature typically range from 5 mg/kg to 10 mg/kg, administered intraperitoneally (i.p.) every 3 to 5 days.[3][6][7] A dose-response study is highly recommended to determine the optimal therapeutic window for your specific model and experimental conditions.[6]
Q4: What are the key parameters to measure for assessing the efficacy of different dosing regimens?
The primary endpoint for efficacy is typically tumor growth inhibition (TGI). This is calculated by measuring tumor volume over time using calipers.[6] Other important parameters include the number of complete and partial responses, overall survival, and detailed immune profiling of the tumor microenvironment and peripheral blood to understand the mechanism of action.[4][6]
Troubleshooting Guide
Issue 1: High variability in tumor growth and response to treatment within the same experimental group.
-
Possible Cause: Inconsistent tumor cell implantation, variability in the health and immune status of the mice, or inherent heterogeneity of the tumor model.
-
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure a consistent number of viable tumor cells are injected into the same subcutaneous location for each mouse.
-
Monitor Animal Health: Closely monitor the weight and overall health of the mice. Ensure they are housed in a consistent and stress-free environment.
-
Increase Group Size: A larger number of mice per group can help to mitigate the effects of individual variability.
-
Tumor Model Characterization: Thoroughly characterize your tumor model to understand its inherent heterogeneity and responsiveness to anti-PD-1 therapy.
-
Issue 2: Lack of anti-tumor response in a syngeneic model known to be responsive to anti-PD-1 therapy.
-
Possible Cause: Suboptimal dosing or scheduling, poor immunogenicity of the tumor cell line, or issues with the surrogate antibody.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-escalation study to ensure you are within the therapeutic window.
-
Optimize Dosing Schedule: Evaluate different dosing frequencies to maintain adequate antibody exposure.
-
Validate Tumor Model: Confirm the immunogenicity of your tumor cell line and assess the baseline immune cell infiltration in the tumor microenvironment.
-
Verify Antibody Activity: Ensure the surrogate antibody is active and has not been compromised during storage or handling.
-
Issue 3: Development of anti-drug antibodies (ADAs) against the surrogate antibody.
-
Possible Cause: The surrogate antibody, being a foreign protein, can elicit an immune response in the host mouse, leading to the production of ADAs that can neutralize its effect and accelerate its clearance.[8][9]
-
Troubleshooting Steps:
-
Use a Murinized Surrogate: Employing a surrogate antibody that has been "murinized" (genetically engineered to be more mouse-like) can reduce its immunogenicity.[5]
-
Consider Humanized FcRn Mice: These transgenic mice have a more human-like antibody catabolism and may exhibit lower immunogenicity to humanized antibodies.[8]
-
Monitor for ADAs: If unexpected loss of efficacy or altered pharmacokinetics are observed, consider testing for the presence of ADAs.
-
Limit Treatment Duration: Shorter treatment courses may be less likely to induce a strong ADA response.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Anti-PD-1/PD-L1 Surrogate Antibodies in Mice
| Antibody | Mouse Strain | Dose | Half-life (t1/2) | Clearance Profile | Reference |
| Anti-PD-1 (Nivolumab) | C57BL/6 | 10 mg/kg IV | 45-50 hours | Non-linear | [8] |
| Anti-PD-1 (Nivolumab) | hFcRn transgenic | 10 mg/kg IV | 350-400 hours | Linear | [8] |
| Anti-PD-L1 | C57BL/6J | Single IP injection | 39.0 hours (unmatched) vs. 91.5 hours (matched) | Heterogeneous | [9] |
| Anti-PD-L1 | C57BL/6J | Repeated IP injection | ~12 hours | Accelerated | [9] |
| Anti-PD-1 | Tumor-bearing mice | 100 µ g/mouse | 22.3 hours | - | [10] |
| Anti-PD-L1 | Tumor-bearing mice | 100 µ g/mouse | 46.7 hours | - | [10] |
Table 2: Efficacy of Murine Anti-PD-1 Surrogate Antibodies in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Antibody (Dose & Schedule) | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MC38 (colon) | C57BL/6 | muDX400 (5 mg/kg i.p. every 5 days, 5 doses) | Highly responsive (>70% TGI, multiple complete responses) | [6] |
| CT-26 (colon) | BALB/c | muDX400 (5 mg/kg i.p. every 5 days, 5 doses) | Partially responsive (30-70% TGI) | [6] |
| B16F10 (melanoma) | C57BL/6 | muDX400 (5 mg/kg i.p. every 5 days, 5 doses) | Resistant (<30% TGI) | [6] |
| MC38 (colon) | C57BL/6 | Anti-PD-1 (300 µg i.p. every 3 days, 4 doses) | Strong anti-tumor activity | [4] |
| YUMM2.1 (melanoma) | C57BL/6 | Anti-PD-1 (300 µg i.p. every 3 days, 4 doses) | Strong anti-tumor activity | [4] |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture: Culture the chosen murine tumor cell line (e.g., MC38, CT-26) under standard conditions. Ensure cells are free from mycoplasma contamination.
-
Animal Inoculation: Subcutaneously inject a suspension of viable tumor cells (typically 1x10^6 to 5x10^6 cells) into the flank of immunocompetent mice (e.g., C57BL/6, BALB/c).
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the murine surrogate anti-PD-1 antibody or an isotype control antibody via intraperitoneal injection at the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period. Collect tumors and other tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
Caption: PD-1/PD-L1 signaling pathway and mechanism of this compound.
Caption: Workflow for preclinical efficacy studies.
Caption: Troubleshooting logic for poor anti-tumor response.
References
- 1. Translational Pharmacokinetic/Pharmacodynamic Modeling of Tumor Growth Inhibition Supports Dose‐Range Selection of the Anti–PD‐1 Antibody this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Response to programmed cell death-1 blockade in a murine melanoma syngeneic model requires costimulation, CD4, and CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies involving the mitigation of immune-related adverse events (irAEs) associated with pembrolizumab in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the common immune-related adverse events observed in mice treated with anti-PD-1 antibodies like this compound?
A1: In mouse models, particularly when using surrogate anti-mouse PD-1 antibodies in combination with other checkpoint inhibitors like anti-CTLA-4, a range of irAEs can be observed. These often manifest as weight loss, lethargy, and ruffled fur. Histopathological analysis can reveal organ-specific inflammation, including hepatitis (liver), pneumonitis (lungs), colitis (colon), and pancreatitis.[1][2] Elevated serum levels of inflammatory cytokines such as IL-6 and TNF-α, as well as liver enzymes like ALT, are also common indicators of irAEs.[3]
Q2: We are observing high toxicity and mortality in our mice receiving combination anti-PD-1 and anti-CTLA-4 therapy. How can we mitigate this?
A2: High toxicity with combination immunotherapy is a known challenge. Several strategies can be employed to mitigate these effects:
-
Dose De-escalation: Reducing the dose of one or both antibodies can significantly decrease toxicity. It is crucial to perform a dose-response study to find the optimal therapeutic window that balances anti-tumor efficacy with manageable side effects.
-
Staggered Dosing: Instead of administering both antibodies simultaneously, consider a sequential dosing schedule. This can help reduce the initial cytokine storm and associated toxicities.
-
Careful Monitoring: Implement a robust monitoring plan to detect early signs of irAEs, such as daily body weight measurement and clinical scoring. Early intervention can prevent severe outcomes.
-
Host Strain Selection: Different mouse strains can have varying sensitivities to immunotherapies. For instance, B6/lpr mice are more prone to autoimmune responses and may develop more severe irAEs.[1][2]
Q3: Can modulating the gut microbiome influence this compound-induced irAEs in mice?
A3: Yes, the gut microbiome plays a significant role in modulating the response to immune checkpoint inhibitors and the development of irAEs. Fecal microbiota transplantation (FMT) from donors with a favorable gut microbiome has been shown to improve therapeutic responses and, in some cases, mitigate irAEs like colitis in preclinical models.[4] The rationale is that a diverse and healthy gut microbiome can promote immune tolerance and reduce systemic inflammation.
Q4: What is the role of IL-6 in this compound-induced irAEs, and can it be targeted for mitigation?
A4: Interleukin-6 (IL-6) is a pro-inflammatory cytokine that has been implicated in the pathogenesis of various irAEs.[5] Elevated levels of IL-6 are often observed in mice developing irAEs following immune checkpoint blockade.[3] Targeting the IL-6 pathway with neutralizing antibodies (e.g., anti-IL-6 or anti-IL-6R antibodies) has shown promise in preclinical studies for reducing the severity of irAEs without compromising the anti-tumor efficacy of the immunotherapy.[5][6]
Troubleshooting Guides
Issue 1: Severe Weight Loss and Colitis in Mice Following Combination Anti-PD-1/Anti-CTLA-4 Therapy
Troubleshooting Steps:
-
Confirm Onset and Severity: Record the exact timing of weight loss initiation and the severity of colitis (e.g., stool consistency, presence of blood).
-
Dose and Schedule Adjustment:
-
Immediately cease further antibody administration.
-
For future experiments, consider reducing the dose of the anti-CTLA-4 antibody, as it is often associated with a higher incidence of colitis.
-
Implement a staggered dosing schedule, administering the anti-PD-1 antibody a few days before the anti-CTLA-4 antibody.
-
-
Supportive Care: Provide supportive care to affected animals, including hydration and nutritional support.
-
Consider Microbiome Modulation: In subsequent studies, prophylactic administration of a healthy donor fecal microbiota transplant prior to immunotherapy may help prevent or reduce the severity of colitis.
Issue 2: Lack of Anti-Tumor Efficacy with Reduced Doses of this compound Aimed at Mitigating irAEs
Troubleshooting Steps:
-
Validate Tumor Model: Ensure the chosen syngeneic tumor model (e.g., MC38, B16) is known to be responsive to anti-PD-1 therapy.
-
Optimize Dosing Regimen: A simple dose reduction might not be sufficient. A comprehensive dose-titration study is recommended to identify the minimal effective dose that retains anti-tumor activity.
-
Evaluate Combination Strategies: Instead of solely relying on dose reduction, consider combining the lower dose of anti-PD-1 with other therapeutic agents that have a different mechanism of action and non-overlapping toxicities.
-
Assess Immune Competency of Mice: Ensure the mice used in the study are healthy and have a fully functional immune system. The housing environment should be consistent to minimize variations in the microbiome.
Quantitative Data Summary
Table 1: Efficacy and Toxicity of Anti-PD-1 and Anti-CTLA-4 Combination Therapy in MC38 Tumor-Bearing B6/lpr Mice
| Treatment Group | N | Average Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Incidence of Severe irAEs (Grade ≥3) |
| Isotype Control | 5 | 1800 ± 250 | 0% |
| Anti-PD-1 (200 µg) + Anti-CTLA-4 (100 µg) - Responders | 5 | 400 ± 150 | 100% |
| Anti-PD-1 (200 µg) + Anti-CTLA-4 (100 µg) - Non-Responders | 15 | 1900 ± 300 | 0% |
Data synthesized from a study demonstrating a correlation between anti-tumor response and irAE development.[7]
Table 2: Effect of IL-6 Blockade on irAEs and Tumor Growth in a Mouse Model
| Treatment Group | irAE Severity Score (Mean ± SD) | Tumor Growth Inhibition (%) |
| Anti-PD-1 + Isotype Control | 3.5 ± 0.8 | 60% |
| Anti-PD-1 + Anti-IL-6R | 1.2 ± 0.5 | 55% |
Illustrative data based on findings suggesting that IL-6 blockade can reduce irAEs without significantly compromising anti-tumor efficacy.
Table 3: Impact of Fecal Microbiota Transplant (FMT) on this compound Efficacy and irAEs
| Treatment Group | Objective Response Rate (ORR) | Incidence of Colitis |
| This compound alone | 35% | 20% |
| FMT + this compound | 60% | 5% |
Hypothetical data representing the potential benefits of FMT based on preclinical observations.
Experimental Protocols
Protocol 1: Combination Therapy with Anti-PD-1 and Anti-CTLA-4 Antibodies to Induce irAEs
Objective: To establish a mouse model of immune-related adverse events using combination checkpoint blockade.
Materials:
-
6-8 week old female BALB/c or B6/lpr mice
-
Syngeneic tumor cells (e.g., 4T1 or MC38)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Anti-mouse CTLA-4 antibody (clone 9D9 or equivalent)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = (length x width²)/2).
-
Treatment Initiation: When tumors reach an average size of approximately 30-100 mm³, randomize mice into treatment and control groups.
-
Antibody Administration:
-
Treatment Group: Administer anti-PD-1 (e.g., 250 µ g/mouse ) and anti-CTLA-4 (e.g., 200 µ g/mouse ) via intraperitoneal (i.p.) injection.[3] Dosing can be performed concurrently or staggered, and is typically repeated every 3 days for a total of 5 injections.[3]
-
Control Group: Administer an equivalent volume of PBS or isotype control antibody.
-
-
irAE Monitoring: Monitor mice daily for signs of toxicity, including weight loss, ruffled fur, lethargy, and diarrhea.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize mice and collect tissues (liver, lungs, colon, etc.) for histopathological analysis and serum for cytokine profiling.
Protocol 2: Fecal Microbiota Transplantation (FMT) for irAE Mitigation
Objective: To evaluate the potential of FMT to mitigate this compound-induced irAEs.
Materials:
-
Healthy donor mice
-
Recipient mice (to be treated with this compound)
-
Anaerobic chamber or workstation
-
Sterile PBS with 15% glycerol
-
Cell strainers (100 µm and 40 µm)
-
Oral gavage needles
Procedure:
-
Fecal Pellet Collection: Collect fresh fecal pellets from healthy donor mice under anaerobic conditions.
-
Fecal Slurry Preparation:
-
Inside an anaerobic chamber, homogenize the fecal pellets in sterile PBS (e.g., 0.1 g/mL).
-
Filter the slurry through a 100 µm followed by a 40 µm cell strainer to remove large particles.
-
Add glycerol to a final concentration of 15% for cryopreservation and store at -80°C until use.
-
-
Recipient Preparation (Optional but Recommended): To enhance engraftment, deplete the gut microbiota of recipient mice by administering a cocktail of broad-spectrum antibiotics in the drinking water for 7-10 days prior to FMT. Provide a 1-2 day washout period with regular water before FMT.
-
FMT Administration:
-
Thaw the fecal slurry at room temperature.
-
Administer approximately 200 µL of the fecal slurry to each recipient mouse via oral gavage.
-
FMT can be administered as a single dose prior to the start of this compound treatment or as multiple doses throughout the immunotherapy regimen.
-
-
This compound Treatment and irAE Monitoring: Initiate this compound treatment and monitor for irAEs as described in Protocol 1.
Protocol 3: IL-6 Blockade for irAE Mitigation
Objective: To assess the efficacy of an IL-6 inhibitor in preventing or treating this compound-induced irAEs.
Materials:
-
Mice developing irAEs from this compound treatment
-
Anti-mouse IL-6 or IL-6R antibody
-
This compound (or surrogate anti-mouse PD-1)
Procedure:
-
Induction of irAEs: Treat mice with this compound (or a combination that induces irAEs) as described in Protocol 1.
-
Initiation of IL-6 Blockade:
-
Prophylactic: Administer the anti-IL-6/IL-6R antibody concurrently with the first dose of this compound.
-
Therapeutic: Administer the anti-IL-6/IL-6R antibody upon the first signs of irAEs (e.g., significant weight loss).
-
-
Dosing and Administration: The dose and schedule of the IL-6 inhibitor will depend on the specific antibody used. A typical starting point could be guided by the manufacturer's recommendations or published literature. Administration is usually via i.p. injection.
-
Monitoring and Endpoint Analysis: Continue to monitor for irAEs and tumor growth. Compare the severity of irAEs and anti-tumor response between mice receiving this compound alone and those receiving the combination with the IL-6 inhibitor.
Visualizations
Caption: PD-1 and CTLA-4 checkpoint pathways in T-cell activation.
Caption: Role of IL-6 signaling in the development of irAEs.
Caption: General experimental workflow for testing irAE mitigation strategies.
References
- 1. A novel mouse model for checkpoint inhibitor-induced adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Establishment of an animal model of immune‐related adverse events induced by immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fecal Microbiota Transplant for Immunotherapy-Refractory Melanoma - ACE Oncology [aceoncology.org]
- 5. Blocking the IL-6 pathway to treat immune checkpoint inhibitor-induced inflammatory arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective immune suppression using interleukin-6 receptor inhibitors for management of immune-related adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Pembrolizumab In Vitro Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro assays with pembrolizumab. The following guides and FAQs address specific problems to help ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a new in vitro assay?
A broad concentration range is recommended to capture the full dose-response curve. A good starting point is a 10-point dilution series ranging from 1 ng/mL to 10 µg/mL. This range typically covers the expected EC50 value for this compound in many cell-based assays, which is often in the low ng/mL range.[1]
Q2: How can I confirm that my target tumor cells are suitable for a this compound assay?
It is crucial to verify the expression of PD-L1 on your target tumor cell line. This can be done using flow cytometry or immunohistochemistry (IHC).[1] PD-L1 expression can be variable or transient, so it is essential to confirm its presence before starting your experiment.[1] If PD-L1 expression is low, you might consider stimulating the cells with interferon-gamma (IFN-γ) to upregulate its expression or choosing a different cell line known to have high PD-L1 expression.[1]
Q3: What are the essential controls to include in a this compound in vitro assay?
To ensure the validity of your results, the following controls are essential:
-
Isotype Control: A human IgG4 kappa isotype control should be used to account for any non-specific binding or effects of the antibody isotype.[1]
-
Untreated Control: This consists of co-culturing effector and target cells without any antibody to establish a baseline for T-cell activity and target cell viability.
-
Effector Cells Only: To measure baseline cytokine production or proliferation of the effector cells in the absence of target cells.
-
Target Cells Only: To determine the baseline viability and growth of the tumor cells in the absence of effector cells.[1]
-
Vehicle Control: If this compound or any other reagent is dissolved in a specific buffer or solvent (like DMSO), the vehicle alone should be tested to rule out any confounding effects.[2]
Q4: I am observing high donor-to-donor variability with primary immune cells. How can I mitigate this?
Significant variability is expected when using primary immune cells from different donors.[2] To address this, it is recommended to use cells from multiple donors and analyze the data both individually and as an aggregate.[2] This approach helps to ensure that the observed effects of this compound are not donor-specific.
Troubleshooting Guides
Issue 1: No or Low T-Cell Activation (e.g., low IFN-γ or IL-2 production)
If you observe minimal or no T-cell activation in your assay, consider the following troubleshooting steps in a logical sequence.
Figure 1: Troubleshooting workflow for low T-cell activation.
Detailed Steps:
-
Verify PD-1 Expression on Effector Cells: Ensure that your effector T-cells have been properly activated to express the PD-1 receptor. PD-1 is an activation marker, and its absence will lead to a lack of response to this compound.[1] Use flow cytometry to confirm PD-1 expression on your CD3+ T-cells post-activation.[1]
-
Confirm PD-L1 Expression on Target Cells: As mentioned in the FAQs, confirm PD-L1 expression on your tumor cells. If expression is low or absent, this compound will not be able to exert its effect.
-
Check this compound Activity: Verify the integrity and activity of your this compound stock.[1] If possible, test it in a validated, orthogonal assay, such as a ligand-binding assay, to confirm its ability to bind to PD-1.[1] Also, ensure that the antibody has been stored correctly and has not expired.
-
Optimize Effector-to-Target (E:T) Ratio: The ratio of effector cells to target cells is a critical parameter.[1] A low E:T ratio may result in the T-cells being overwhelmed by the tumor cells. Titrate the E:T ratio (e.g., 1:1, 5:1, 10:1) to find the optimal window for your specific cell lines.[1]
-
Assess Cell Viability: Ensure that both your effector and target cells are healthy and viable at the start of the assay. High levels of cell death can mask any specific effects of the treatment.
-
Evaluate Assay Kinetics: The timing of your endpoint measurement is important. An incubation time that is too short may not allow for a sufficient T-cell response to develop. Consider performing a time-course experiment to determine the optimal time point for measuring cytokine production or other activation markers.
Issue 2: High Background Signal or Non-Specific Cell Killing
High background can obscure the specific effects of this compound. This can manifest as high cytokine release in the absence of the antibody or significant tumor cell death in control wells.
Figure 2: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Check for Contamination: Perform routine testing for mycoplasma and other potential contaminants in your cell cultures, as these can lead to non-specific immune activation.[2]
-
Evaluate Isotype Control Performance: A high signal with your isotype control indicates non-specific binding or other off-target effects.[2] If this is the case, consider using an Fc block before adding your antibodies and titrating the antibody concentration to find the lowest effective dose.[2]
-
Assess Effector Cell Activation State: Over-activation of effector cells prior to the co-culture can lead to high baseline activity. Optimize your T-cell activation protocol, including the concentration of stimuli (e.g., anti-CD3/CD28 antibodies) and the duration of activation.
-
Optimize Cell Seeding Density: Too high a cell density can lead to nutrient depletion and cell stress, resulting in non-specific cell death. Titrate the seeding densities of both effector and target cells to find the optimal conditions.
-
Review Reagent Quality: Ensure that all media, sera, and other reagents are of high quality and are not contaminated with endotoxins, which can cause non-specific immune stimulation.
Quantitative Data Summary
The potency of this compound, often expressed as the half-maximal effective concentration (EC50), can vary depending on the assay format, cell types used, and the specific endpoint being measured.
| Assay Type | System Details | Readout | This compound EC50 / Effective Concentration |
| PD-1/PD-L1 Blockade Reporter Assay | PD-1 expressing reporter cells stimulated with cells expressing PD-L1. | Luciferase or eGFP Expression | 39.90 ng/mL |
| T-Cell Activation Assay (IFN-γ Release) | Co-culture of PBMCs with tumor cells. | IFN-γ Secretion | Dose-dependent increase observed |
| Mixed Lymphocyte Reaction (MLR) | Co-culture of PBMCs from two different donors. | IFN-γ Release | 0.44 µg/mL |
| Mixed Lymphocyte Reaction (MLR) | Co-culture of PBMCs from two different donors. | IL-2 Release | 0.87 nM |
| T-Cell Mediated Cytotoxicity Assay | Co-culture of activated T-cells with PD-L1 expressing tumor cells. | Tumor Cell Lysis | Varies depending on E:T ratio and cell lines. |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Blockade Reporter Gene Assay
This protocol describes a common method for assessing the ability of this compound to block the PD-1/PD-L1 interaction using a reporter cell line.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and a luciferase reporter driven by an NFAT response element)[3]
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1 and a T-cell activator)[3]
-
This compound and Human IgG4 Isotype Control
-
Assay Medium: RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Target Cell Plating: Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 80 µL of assay medium and incubate overnight at 37°C, 5% CO₂.
-
Antibody Preparation: Prepare serial dilutions of this compound and the isotype control in assay medium at 2X the final desired concentration. A typical starting concentration is 20 µg/mL, serially diluted.
-
Co-culture and Treatment:
-
Thaw the PD-1 Effector Cells and adjust the cell density to 1 x 10^6 cells/mL in assay medium.
-
Add 20 µL of the 2X antibody dilutions to the appropriate wells.
-
Add 100 µL of the PD-1 Effector Cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 6 hours.[4]
-
Readout:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to T-cell activation. Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: T-Cell Mediated Tumor Cell Cytotoxicity Assay
This protocol outlines a method to measure the ability of this compound to enhance T-cell-mediated killing of tumor cells.
Materials:
-
PD-L1 expressing tumor cell line (e.g., engineered to express luciferase)
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
This compound and Human IgG4 Isotype Control
-
Assay Medium: RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin
-
White, clear-bottom 96-well cell culture plates
-
Cell viability reagent (e.g., luciferase-based)
-
Luminometer
Methodology:
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Activate the PBMCs or isolated T-cells with anti-CD3/CD28 antibodies for 3 days to induce PD-1 expression.[1]
-
-
Target Cell Plating: Seed the luciferase-expressing tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Antibody Preparation: Prepare serial dilutions of this compound and the isotype control in assay medium.
-
Co-culture and Treatment:
-
Add the activated effector cells to the wells containing the target cells at a specified Effector-to-Target (E:T) ratio (e.g., 5:1).[1]
-
Immediately add the diluted antibodies to the appropriate wells.
-
Include "Target Cells Only" (maximum signal) and "Effector + Target Cells" (no antibody) controls.[1]
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 72 to 120 hours.[1]
-
Readout:
-
Add the luciferase-based cell viability reagent to the plate.
-
Measure luminescence on a plate reader. A decrease in signal indicates cell killing.[1]
-
-
Data Analysis: Calculate the percentage of specific cell killing for each this compound concentration relative to the isotype control. Plot the dose-response curve and calculate the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Figure 3: this compound mechanism of action.
Figure 4: General workflow for a T-cell mediated cytotoxicity assay.
References
Pembrolizumab Biosimilar Development & Testing: A Technical Support Center
Welcome to the Technical Support Center for Pembrolizumab Biosimilar Development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Navigate through the sections below to find solutions to common challenges encountered during the analytical characterization, functional testing, and manufacturing of this compound biosimilars.
Section 1: Analytical Characterization
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in demonstrating analytical similarity for a this compound biosimilar?
A1: The primary challenges stem from the inherent complexity and heterogeneity of monoclonal antibodies (mAbs) like this compound.[1] Key difficulties include matching the glycosylation profile, controlling post-translational modifications (PTMs), and preventing aggregation, all of which can be influenced by the unique manufacturing process.[2][3] Since the process defines the product, even minor variations in cell line, media, or purification methods can lead to differences between the biosimilar and the reference product.[2] Regulatory agencies require a comprehensive "totality of the evidence" approach, where extensive analytical data forms the foundation for demonstrating biosimilarity.[4][5]
Q2: How can we troubleshoot inconsistencies in glycosylation profiles between our biosimilar and the reference product?
A2: Inconsistencies in glycosylation are a common hurdle.[6] Troubleshooting should focus on the upstream cell culture process, as glycosylation is highly sensitive to environmental conditions.[7] Key parameters to investigate include:
-
Cell Culture Media: The concentration of key components like glucose, amino acids, and manganese can significantly impact glycan structures.[7][8]
-
Process Parameters: pH, dissolved oxygen, and temperature shifts are known to alter the activity of glycosylating enzymes.[7]
-
Cell Line: The choice of host cell line (e.g., CHO) and even clonal variability can lead to different glycosylation patterns.[]
A systematic approach, such as Design of Experiments (DoE), can help identify the critical process parameters affecting the glycosylation profile of your this compound biosimilar.
Q3: We are observing a higher level of aggregation in our biosimilar candidate compared to the reference product. What are the potential causes and mitigation strategies?
A3: Protein aggregation is a critical quality attribute that can impact efficacy and immunogenicity.[10] Potential causes can be categorized as intrinsic (related to the protein sequence) or extrinsic (related to the manufacturing process and formulation).[11]
Troubleshooting Steps:
-
Identify Aggregation Hotspots: Computational tools can predict aggregation-prone regions in the antibody sequence, which can sometimes be addressed through minor, justifiable sequence modifications.[12]
-
Optimize Downstream Processing: Aggregation can be induced during purification steps, particularly during low-pH viral inactivation and elution from Protein A columns.[11] Modifying buffer composition (e.g., using arginine as an excipient) can help minimize aggregation.[11]
-
Formulation Development: The formulation's pH, ionic strength, and the presence of stabilizers (e.g., sugars, surfactants like polysorbates) are crucial for long-term stability.
-
Storage and Handling: Exposure to temperature fluctuations, agitation, and freeze-thaw cycles can promote aggregation. Ensure a robust cold chain and controlled handling procedures.[13]
Troubleshooting Guide: Protein Aggregation
| Problem | Potential Cause | Recommended Action |
| High levels of soluble aggregates post-purification | Sub-optimal buffer conditions during ion-exchange or hydrophobic interaction chromatography. | Optimize buffer pH and salt concentrations to improve separation of monomer from aggregates.[14] Consider using mixed-mode chromatography for better resolution.[14] |
| Increased aggregation during low-pH viral inactivation | pH-induced unfolding of the antibody, exposing hydrophobic regions. | Screen different excipients (e.g., arginine, sucrose) in the low-pH buffer to stabilize the protein.[11] Minimize the duration of the low-pH hold step. |
| Formation of sub-visible particles during storage | Instability at the air-water interface, often exacerbated by agitation. | Include surfactants like Polysorbate 20 or 80 in the final formulation to prevent surface-induced aggregation. |
| Inconsistent aggregation levels between batches | Variability in upstream cell culture conditions affecting protein folding. | Tightly control cell culture parameters like temperature and dissolved oxygen. Lowering the temperature during the production phase can sometimes reduce aggregation.[11] |
Section 2: Functional Assays
Frequently Asked Questions (FAQs)
Q1: What are the key functional assays required for a this compound biosimilar and what do they measure?
A1: The key functional assays are designed to demonstrate that the biosimilar has the same mechanism of action (MOA) as the reference product. For this compound, this involves:
-
PD-1/PD-L1 Binding and Blockade Assays: These assays confirm that the biosimilar binds to its target, the PD-1 receptor, with comparable affinity and effectively blocks the interaction between PD-1 and its ligand, PD-L1.[15][16]
-
Effector Function Assays (ADCC/CDC): Since this compound is an IgG4 antibody, it is expected to have minimal or no Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[17] These assays are performed to confirm the absence of these effector functions is comparable to the reference product.
Q2: Our PD-1/PD-L1 blockade assay shows high variability. What are the common sources of this variability?
A2: High variability in cell-based functional assays is a frequent challenge. Common sources include:
-
Cell Line Instability: Both the PD-1 expressing effector cells and the PD-L1 expressing target cells can change over time with repeated passaging. Ensure you are using a stable, well-characterized cell bank.[18]
-
Reagent Consistency: Lot-to-lot variability in critical reagents, such as serum or TCR activators, can impact results.[16]
-
Assay Protocol: Inconsistent cell densities, incubation times, and pipetting techniques can introduce significant error.
Troubleshooting Guide: PD-1/PD-L1 Blockade Assay
| Problem | Potential Cause | Recommended Action |
| High background signal (luminescence in the absence of antibody) | Spontaneous activation of the NFAT pathway in effector cells. | Optimize cell density and ensure cells are healthy and not over-confluent before plating.[16] |
| Low signal-to-noise ratio | Sub-optimal assay conditions or reagent concentrations. | Titrate the concentration of the TCR activator to find the optimal level for stimulation. Ensure the effector-to-target cell ratio is optimized. |
| Inconsistent EC50 values between experiments | Donor-to-donor variability if using primary cells. Cell passage number affecting receptor expression. | Use engineered cell lines for better consistency.[19] Strictly control the passage number of cells used for the assay. |
| No blockade observed with the biosimilar | The biosimilar has a significantly lower affinity for PD-1 or is not functional. | Confirm binding affinity using a biophysical method like Surface Plasmon Resonance (SPR).[20] Verify the integrity and purity of the biosimilar material. |
Experimental Protocol: PD-1/PD-L1 Blockade Bioassay (Reporter Gene Format)
This protocol is a generalized example based on commercially available assay principles.
-
Cell Preparation:
-
Culture PD-1 Effector Cells (e.g., Jurkat T cells engineered with an NFAT-luciferase reporter and constitutive human PD-1 expression) and PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator) according to the supplier's instructions.
-
On the day of the assay, harvest cells and ensure high viability (>95%). Resuspend in the appropriate assay medium.
-
-
Assay Setup:
-
Seed the PD-L1 aAPC/CHO-K1 cells into a 96-well white, flat-bottom plate and incubate for 16-20 hours.[16]
-
Prepare serial dilutions of the this compound biosimilar, reference standard, and negative controls.
-
Add the diluted antibodies to the plate containing the PD-L1 aAPC/CHO-K1 cells.
-
Add the PD-1 Effector Cells to the wells.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C in a humidified, 5% CO2 incubator.[16]
-
-
Signal Detection:
-
Equilibrate the plate and the luminescent substrate reagent to room temperature.
-
Add the luminescent reagent to each well.
-
Incubate at room temperature for 5-10 minutes to stabilize the signal.[16]
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the antibody concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Section 3: Immunogenicity and Manufacturing
Frequently Asked Questions (FAQs)
Q1: What is the recommended approach for designing an anti-drug antibody (ADA) assay for a biosimilar?
A1: The current industry consensus and recommendation is to use a "one-assay" approach.[3] This involves developing and validating a single ADA assay using the biosimilar as the capture and detection reagent. This single assay is then used to test for ADAs against both the biosimilar and the reference product in clinical samples. During validation, it's critical to demonstrate that the assay can detect antibodies against both the biosimilar and the originator with comparable sensitivity and drug tolerance.[3]
Q2: During manufacturing scale-up from a 2L to a 2000L bioreactor, we observed a shift in the glycan profile. How can we troubleshoot this?
A2: This is a common scale-up challenge.[21] The physical and chemical environment in a large-scale bioreactor can differ significantly from a lab-scale model. Key factors to investigate include:
-
Gas Exchange and Dissolved CO2: Inefficient gas sparging strategies in large bioreactors can lead to higher dissolved CO2 levels, which can impact culture pH and, consequently, glycosylation.
-
Shear Stress: The higher power input per unit volume required for mixing in large tanks can increase shear stress on cells, affecting their metabolism.
-
Nutrient and Metabolite Gradients: Inadequate mixing can lead to localized gradients of nutrients and waste products, causing cellular stress and altered PTMs.
Using scale-down models that accurately mimic the conditions of the large-scale bioreactor is crucial for troubleshooting and process optimization before committing to a full-scale run.[2]
Visualizations
This compound's Mechanism of Action
Caption: this compound blocks the PD-1/PD-L1 interaction, restoring T-cell activity.
Logical Workflow for Biosimilar Comparability Assessment
Caption: A stepwise approach to demonstrating biosimilarity for regulatory approval.
References
- 1. Biosimilar production: challenges and strategies - mAbxience [mabxience.com]
- 2. Manufacturing of Biosimilars From Cell Line to Commercial Product [mabion.eu]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Biosimilars: Key regulatory considerations and similarity assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of Monoclonal Antibody Glycan Heterogeneity Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 10. Prediction and Reduction of the Aggregation of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
- 13. contractpharma.com [contractpharma.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. youtube.com [youtube.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. drugpatentwatch.com [drugpatentwatch.com]
- 18. promega.com [promega.com]
- 19. Understanding Functional Assays: ADCC and CDC in Immunotherapy [venturecenter.co.in]
- 20. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Protocols for Long-Term Pembrolizumab Efficacy Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on long-term efficacy studies of pembrolizumab.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Answer |
| Why am I seeing weak or no staining in my PD-L1 Immunohistochemistry (IHC) experiment? | Several factors could be contributing to weak or no staining. First, confirm that your primary antibody is validated for IHC and has been stored correctly to prevent loss of activity. Ensure that the tissue sections have not dried out at any point during the staining procedure. The antigen retrieval method is also critical; insufficient heat or incorrect pH of the retrieval solution can mask the epitope. Consider optimizing the antigen retrieval time and method (e.g., using a pressure cooker may enhance signals for some antibodies). Finally, verify that the primary and secondary antibodies are compatible and used at the optimal dilutions.[1][2][3][4][5] |
| My IHC results show high background staining. What are the likely causes and solutions? | High background staining can result from several issues. Inadequate deparaffinization can cause patchy, uneven staining; ensure you are using fresh xylene.[5] The primary antibody concentration may be too high, leading to non-specific binding. Try titrating the antibody to a lower concentration. Blocking steps are crucial to prevent non-specific binding; ensure you are using a blocking serum from the same species as the secondary antibody and consider increasing the blocking time or serum concentration.[1][4] |
| What should I do if a patient in our long-term study develops a suspected immune-related adverse event (irAE)? | Any new symptom in a patient receiving this compound should be suspected as a treatment-related adverse event.[6] For Grade 1 toxicities (mild symptoms), this compound can generally be continued with close monitoring, except for some neurologic, hematologic, or cardiac toxicities. For most Grade 2 (moderate) toxicities, it is recommended to withhold this compound and consider administering corticosteroids if symptoms persist. Grade 3 (severe) toxicities usually warrant holding the treatment and initiating high-dose corticosteroids. For Grade 4 (life-threatening) events, permanent discontinuation of this compound is generally recommended. A multidisciplinary team should be involved in the management of irAEs.[6][7][8][9] |
| Some patients in our study show an initial increase in tumor size after starting this compound. Is this treatment failure? | Not necessarily. This phenomenon, known as pseudoprogression, can occur with immunotherapies. It's thought to be due to an influx of immune cells into the tumor, which can initially make it appear larger on imaging. If the patient is clinically stable, it is recommended to perform a confirmatory scan 4-8 weeks later to distinguish pseudoprogression from true disease progression before discontinuing treatment.[10] |
| We are having trouble recruiting patients for our long-term study. What are some common eligibility criteria to consider? | Typical inclusion criteria for this compound trials include patients aged 18 years or older with a histologically confirmed advanced solid tumor for which standard therapies have failed, measurable disease according to RECIST 1.1, and an ECOG performance status of 0 or 1.[10][11][12] Key exclusion criteria often include prior therapy with an anti-PD-1/PD-L1 agent, a diagnosis of immunodeficiency, active autoimmune disease requiring systemic treatment, or current use of immunosuppressive therapy.[11][12][13][14] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of long-term this compound studies.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor on T-cells. By binding to PD-1, it blocks the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This blockade releases the "brakes" on the immune system, allowing T-cells to recognize and attack tumor cells.[12] |
| How long should patients be treated with this compound in a long-term efficacy study? | The optimal duration of this compound treatment is still a subject of clinical investigation. In many clinical trials, treatment is continued for up to 24 months or until disease progression or unacceptable toxicity.[10][14] Some studies have shown that patients who complete 2 years of therapy can have durable responses even after stopping treatment. |
| What are the key biomarkers to assess in a long-term this compound study? | The most established biomarker for this compound efficacy is the expression of PD-L1 on tumor cells, often measured by IHC. Other important biomarkers include tumor mutational burden (TMB) and microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) status. Comprehensive immune profiling of the tumor microenvironment using techniques like flow cytometry can also provide valuable insights into the immune response.[14][15] |
| What are the common immune-related adverse events associated with long-term this compound use? | Common irAEs can affect various organ systems and include skin toxicities (rash, pruritus), gastrointestinal issues (colitis, diarrhea), endocrinopathies (hypothyroidism, hyperthyroidism, hypophysitis), pneumonitis, and hepatitis. While most irAEs are mild to moderate, they can be severe or life-threatening if not managed promptly and appropriately.[8][9][16] |
| How should patient monitoring be structured in a long-term study? | Long-term monitoring should include regular clinical assessments, laboratory tests (including complete blood count, comprehensive metabolic panel, and thyroid function tests), and tumor imaging.[16] Given that irAEs can occur at any time, even after treatment discontinuation, continuous communication with patients is crucial. Remote patient monitoring using apps or other digital health tools can be an effective way to track symptoms and detect potential toxicities early.[17] |
Quantitative Data Summary
The following tables summarize key quantitative data from pivotal long-term this compound clinical trials for easy comparison.
Table 1: Efficacy of this compound in Advanced Melanoma (KEYNOTE-006)
| Outcome | This compound (pooled arms) | Ipilimumab |
| 5-Year Overall Survival Rate | 38.7% | 18.2% |
| Median Overall Survival | 32.7 months | 15.9 months |
| Objective Response Rate | 36.6% | 11.4% |
| Complete Response Rate | 11.5% | 2.5% |
Data from the 5-year follow-up of the KEYNOTE-006 study.
Table 2: Efficacy of First-Line this compound in Advanced NSCLC with PD-L1 TPS ≥50% (KEYNOTE-024)
| Outcome | This compound | Platinum-based Chemotherapy |
| 5-Year Overall Survival Rate | 31.9% | 16.3% |
| Median Overall Survival | 26.3 months | 13.4 months |
| Objective Response Rate | 44.8% | 27.8% |
| Median Duration of Response | 29.1 months | 6.3 months |
Data from the 5-year follow-up of the KEYNOTE-024 study.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to long-term this compound efficacy studies.
Protocol 1: Immunohistochemistry (IHC) for PD-L1 Staining (Clone 22C3) on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
1. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
2. Antigen Retrieval:
-
Place slides in a heat-resistant slide rack and immerse in a low-pH epitope retrieval solution.
-
Heat the solution in a pressure cooker or water bath to 95-100°C for 20 minutes.
-
Allow slides to cool in the retrieval solution for at least 20 minutes at room temperature.
3. Staining Procedure (Automated or Manual):
-
Peroxidase Block: Incubate slides with a hydrogen peroxide-based blocking solution for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody Incubation: Apply the anti-PD-L1 primary antibody (clone 22C3) diluted in antibody diluent. Incubate at room temperature for 60 minutes or overnight at 4°C. Rinse with wash buffer.[1][2]
-
Secondary Antibody/Detection: Apply a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions. Rinse with wash buffer.
-
Chromogen Application: Apply a DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is observed. Rinse with deionized water.[1]
4. Counterstaining, Dehydration, and Mounting:
-
Counterstain slides with hematoxylin for 1-2 minutes.
-
Rinse with water until the water runs clear.
-
Dehydrate the slides through sequential immersions in 70% ethanol, 95% ethanol, and 100% ethanol (2 minutes each).
-
Clear the slides in xylene (or substitute) two times for 3 minutes each.
-
Apply a drop of permanent mounting medium and place a coverslip on the slide.[1][4][5]
Protocol 2: General Workflow for Long-Term Patient Monitoring
1. Baseline Assessment (Prior to First Dose):
-
Obtain signed informed consent.
-
Collect detailed medical history, including any history of autoimmune disease.
-
Perform a complete physical examination.
-
Obtain baseline laboratory tests: complete blood count with differential, comprehensive metabolic panel (including liver function tests and creatinine), and thyroid-stimulating hormone (TSH).
-
Perform baseline tumor imaging (e.g., CT or MRI) to assess measurable disease.[8][16]
2. On-Treatment Monitoring (Every 3-6 weeks, aligned with this compound administration):
-
Assess for any new or worsening symptoms, with a high index of suspicion for irAEs.
-
Perform a physical examination.
-
Repeat laboratory tests (CBC, CMP, TSH).
-
Monitor vital signs.
3. Tumor Response Assessment:
-
Perform tumor imaging every 9-12 weeks for the first year, and every 12-24 weeks thereafter, or as clinically indicated.
-
Evaluate response based on RECIST 1.1 or iRECIST criteria.[10][14]
4. Post-Treatment Follow-up:
-
Continue to monitor for delayed-onset irAEs, as they can occur months after treatment discontinuation.[17]
-
Follow patient survival status every 3-6 months.
-
Collect data on subsequent anti-cancer therapies.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to long-term this compound studies.
References
- 1. Immunohistochemical Staining of B7-H1 (PD-L1) on Paraffin-embedded Slides of Pancreatic Adenocarcinoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Automated IHC protocols for Anti-PD-L1 [clone 28-8] | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Best Practices: Immune-Related Adverse Event Management in Patients with Advanced NSCLC Treated with Immune Checkpoint Inhibitors - Oncology Practice Management [oncpracticemanagement.com]
- 8. Immune-related Adverse Events: Overview and Management Strategies for the Use of Immune Checkpoint Inhibitors [jrd.or.kr]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Table 6, Details of Included Studies - this compound (Keytruda) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. va.gov [va.gov]
- 14. This compound (Keytruda) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 15. precisionformedicine.com [precisionformedicine.com]
- 16. Monitoring and Management of Immune‐Related Adverse Events Associated With Programmed Cell Death Protein‐1 Axis Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations for treatment duration in responders to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Preclinical Toxicity with Pembrolizumab Combination Therapies
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing toxicities encountered during preclinical studies involving pembrolizumab in combination therapies. The following sections offer frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the safety and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common immune-related adverse events (irAEs) observed in preclinical models of this compound combination therapy?
A1: The triggered immune system may attack healthy organs, leading to a spectrum of immune-related adverse events (irAEs).[1][2] In preclinical models, the most frequently observed irAEs mirror those seen in clinical settings and include:
-
Hepatitis: Characterized by elevated liver enzymes (ALT, AST) and immune cell infiltration in the liver.[1][3][4]
-
Colitis: Presents as diarrhea, weight loss, and inflammation of the colon.[5][6]
-
Pneumonitis: Inflammation of the lungs, which can be a common cause of therapy-related death.[3] Symptoms in animal models can include respiratory distress.
-
Dermatitis: Skin rashes and pruritus are common and often among the earliest irAEs to appear.[3][7]
-
Endocrinopathies: Including thyroid disorders (hypo-/hyperthyroidism) and hypophysitis.[1][3]
-
Nephritis: Immune-mediated inflammation of the kidneys.[1][8]
-
Myocarditis: Inflammation of the heart muscle, a rare but serious toxicity.[9][10]
The incidence and severity of these toxicities can be exacerbated when this compound is used in combination with other agents, such as CTLA-4 inhibitors or certain chemotherapies.[11]
Q2: Which preclinical models are most appropriate for studying toxicities of this compound combinations?
A2: Since this compound is a humanized antibody targeting human PD-1, standard immunocompetent mouse models are not suitable for direct testing.[12] The primary models used are:
-
Humanized Mouse Models: These are immunodeficient mice (e.g., NSG) engrafted with human immune cells (like PBMCs) or tissues.[12][13] They allow for the direct testing of this compound's interaction with a human immune system and are invaluable for assessing systemic toxicities and cytokine release syndrome (CRS).[13][14][15]
-
Syngeneic Mouse Models with Surrogate Antibodies: In this approach, immunocompetent mice (e.g., C57BL/6) are implanted with murine tumor cell lines.[12] An anti-mouse PD-1 antibody is used as a surrogate for this compound to study the fundamental mechanisms of toxicity and the impact on the tumor microenvironment.[12][16]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to be susceptible to specific irAEs can provide deep mechanistic insights into toxicity development.[5] For example, knocking out the PD-1 gene in certain mouse strains has been shown to cause conditions like autoimmune myocarditis or dilated cardiomyopathy.[3]
Q3: How can I proactively monitor for toxicities in my animal models during a study?
A3: A robust monitoring plan is critical for early detection and management.[1][2] Key monitoring practices include:
-
Daily Clinical Observations: Record body weight, body temperature, posture, fur condition, and activity levels. A clinical scoring system should be used for consistency.[14]
-
Regular Blood Collection: Perform serial blood sampling for complete blood counts (CBC) and serum biochemistry to monitor liver enzymes (ALT, AST), kidney function (BUN, creatinine), and markers of systemic inflammation.[5][8]
-
Cytokine Analysis: At specific time points, measure serum levels of key inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α) to assess for cytokine release syndrome (CRS).[14][17]
-
Flow Cytometry: Analyze immune cell populations in peripheral blood to detect changes in T-cell activation or other immune subsets.[13]
-
Imaging: In some models, noninvasive imaging can be used to track inflammation or organ-specific toxicities.[15]
Q4: What is Cytokine Release Syndrome (CRS) and how do I assess its risk preclinically?
A4: CRS is a systemic inflammatory response triggered by an excessive release of cytokines from immune cells, which can be a risk with immunomodulatory drugs.[18][19] Preclinical assessment is crucial for de-risking novel combination therapies.
-
In Vitro Assays: The primary screening method involves co-culturing the therapeutic agents with human peripheral blood mononuclear cells (PBMCs) or whole blood.[17][18] After incubation (typically 6 to 24 hours), the supernatant is analyzed for a panel of key inflammatory cytokines.[17] This method is quick and useful for initial hazard identification.[13]
-
In Vivo Assays: Humanized mice provide the most translationally relevant data for CRS.[13][14] Following drug administration, the animals are monitored for clinical signs (e.g., temperature changes), and blood is collected at key time points to quantify human cytokine levels.[13] This in vivo approach captures the systemic consequences of cytokine release that cannot be modeled in vitro.[14]
Troubleshooting Guides
Problem 1: Mice in the combination therapy group are showing rapid weight loss (>15%) and hunched posture.
-
Possible Cause: This is a significant clinical sign that could indicate severe systemic toxicity, most commonly immune-mediated colitis or hepatitis.
-
Immediate Actions & Troubleshooting Steps:
-
Increase Monitoring Frequency: Move to twice-daily wellness checks and body weight measurements for all affected animals.
-
Provide Supportive Care: Ensure easy access to hydration packs and soft, palatable food.
-
Collect Blood Sample: If ethically permissible and the animal is stable enough, collect a small blood sample via submandibular or saphenous bleed to analyze for elevated liver enzymes (ALT/AST) and inflammatory markers.
-
Consider Early Euthanasia: For animals exceeding weight loss limits or showing severe distress, humane euthanasia is required. Collect terminal samples immediately.
-
Perform Necropsy: At the time of euthanasia, perform a gross necropsy, paying close attention to the liver, spleen, and gastrointestinal tract. Collect these tissues for histopathological analysis to confirm the site of toxicity.
-
Review Dosing: Evaluate if the dose or schedule of the combination therapy is too aggressive. Consider a dose-ranging study to find the maximum tolerated dose (MTD).[13]
-
Problem 2: Serum analysis reveals a significant elevation in ALT and AST levels in the treated group compared to controls.
-
Possible Cause: This strongly suggests immune-mediated hepatotoxicity. The combination therapy is likely causing T-cell activation and subsequent attack on healthy liver tissue.[1]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the analysis if possible or use a secondary assay to rule out sample processing errors.
-
Schedule Terminal Tissue Collection: Plan to collect liver tissue from a subset of animals at the peak of the enzyme elevation.
-
Histopathology is Key: The definitive diagnosis requires histological examination. Follow the protocol for liver fixation, sectioning, and H&E staining. A trained pathologist should look for characteristic signs of immune-mediated hepatitis, such as lobular or portal inflammation with lymphocyte infiltration.[20][21]
-
Immunohistochemistry (IHC): To further characterize the immune infiltrate, perform IHC for immune cell markers such as CD3, CD4, and CD8 to identify the T-cell populations driving the toxicity.
-
Correlate with Other Data: Compare the severity of liver enzyme elevation and histological findings with other study endpoints, such as anti-tumor efficacy, to understand the therapeutic index of the combination.
-
Quantitative Data Summary
The incidence of preclinical toxicities varies significantly based on the animal model, combination agent, and dose. The following tables provide a summary of representative data.
Table 1: Incidence of Grade ≥3 Immune-Related Adverse Events (irAEs) in Preclinical vs. Clinical Settings
| Adverse Event | Incidence in Preclinical Models (Representative) | Incidence in Clinical Trials (this compound Combinations) |
| Hepatitis | Varies; can be high in susceptible models (e.g., B6/lpr mice with dual blockade).[5] | ~5-15% with combination therapies.[3] |
| Colitis | Observed in susceptible mouse strains with dual checkpoint blockade.[5] | ~20% with CTLA-4 combinations.[22] |
| Pneumonitis | Observed in susceptible mouse strains.[5] | ~1-5%; a leading cause of fatal irAEs.[3] |
| Nephritis | Can be induced in specific models.[23] | <1% |
| Myocarditis | Rare but inducible in specific knockout or combination models.[3][10] | <1% |
Note: Preclinical incidence is highly model-dependent and may not directly predict clinical frequency but is used to understand mechanisms and relative risk.
Table 2: Key Cytokines to Monitor for Cytokine Release Syndrome (CRS)
| Cytokine | Primary Cellular Source | Role in CRS |
| IFN-γ | T Cells, NK Cells | Key initiator, activates macrophages |
| TNF-α | Macrophages, T Cells | Pro-inflammatory, induces fever, endothelial activation |
| IL-6 | Macrophages, Endothelial Cells | Central mediator, drives fever, acute phase response |
| IL-2 | T Cells | Promotes T-cell proliferation and activation |
| IL-10 | T-regs, Macrophages | Primarily anti-inflammatory, but elevated in CRS |
| CXCL10 (IP-10) | Monocytes, Endothelial Cells | Chemoattractant for T cells, amplifies inflammation |
This panel of cytokines is recommended for both in vitro and in vivo CRS assays.[17]
Detailed Experimental Protocols
Protocol 1: In Vivo Cytokine Release Assay in Humanized Mice
This protocol outlines the steps for assessing the risk of CRS for a this compound-based combination therapy in PBMC-humanized mice.
-
Objective: To quantify the systemic release of human cytokines in response to therapy.
-
Model: Immunodeficient mice (e.g., NSG) engrafted with human PBMCs.[13]
-
Methodology:
-
Animal Acclimation: Allow mice to acclimate for at least one week post-shipment.
-
Engraftment: Inject 10-20 million human PBMCs intravenously into each mouse. Allow 6-10 days for the human immune system to establish.[13]
-
Baseline Sample: Collect a baseline blood sample (25-50 µL) via submandibular or saphenous vein bleed into an EDTA tube.
-
Dosing: Administer the this compound combination therapy (and appropriate controls, e.g., isotype control, PBS) via the intended clinical route (e.g., intraperitoneal or intravenous).
-
Post-Dose Monitoring: Monitor animals closely for clinical signs of CRS (temperature drop, ruffled fur, lethargy) at 2, 4, 6, 8, and 24 hours post-dose.
-
Serial Blood Collection: Collect blood samples at key time points post-dose. Optimal time points are often 6 and 24 hours to capture the peak cytokine response.[14][17]
-
Plasma Processing: Centrifuge blood samples at 2000 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Cytokine Analysis: Thaw plasma samples on ice. Use a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) designed for human cytokines to quantify the panel of interest (see Table 2).
-
Data Analysis: Compare the cytokine concentrations in the treatment groups to the control group at each time point. A significant increase in key pro-inflammatory cytokines (IFN-γ, IL-6, TNF-α) indicates a risk of CRS.
-
Protocol 2: Histopathological Assessment of Immune-Mediated Hepatitis
-
Objective: To identify and characterize immune cell infiltration and tissue damage in the liver.
-
Methodology:
-
Tissue Collection: At the designated study endpoint, humanely euthanize the mouse. Immediately perfuse with PBS to clear blood from the organs.
-
Dissection: Carefully dissect the entire liver. Note any macroscopic abnormalities (discoloration, nodules).
-
Fixation: Place the largest lobe of the liver in a cassette and fix in 10% neutral buffered formalin for 24 hours at room temperature. The volume of formalin should be at least 10 times the volume of the tissue.
-
Processing: After fixation, transfer the tissue cassette to 70% ethanol. Process the tissue through a series of graded alcohols and xylene, followed by infiltration with and embedding in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome. Mount the sections on positively charged glass slides.
-
Staining (H&E): a. Deparaffinize sections in xylene and rehydrate through graded alcohols to water. b. Stain with Hematoxylin to stain cell nuclei blue/purple. c. Differentiate in acid alcohol to remove excess stain. d. "Blue" the sections in a weak alkaline solution. e. Counterstain with Eosin to stain cytoplasm and extracellular matrix pink/red. f. Dehydrate sections through graded alcohols and clear in xylene. g. Coverslip using a permanent mounting medium.
-
Pathological Evaluation: A qualified pathologist should examine the slides under a microscope. Key features to score include:
-
Location of inflammation: Portal, lobular, or pan-lobular.
-
Type of infiltrate: Predominantly lymphocytes, neutrophils, or eosinophils.
-
Hepatocyte damage: Evidence of apoptosis, necrosis, or ballooning degeneration.
-
Structural changes: Disruption of liver architecture, fibrosis.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. Toxicities associated with checkpoint inhibitors—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunotherapy-induced Hepatotoxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mouse model for checkpoint inhibitor-induced adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunotherapy toxicity: identification and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical and Histopathological Features of Cutaneous Immune-Related Adverse Events and Their Outcomes [mdpi.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Stocking the Toolbox – Using Preclinical Models to Understand the Development and Treatment of Immune Checkpoint Inhibitor-induced Immune-Related Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Cytokine Release Syndrome Assay | Jackson Laboratory [jax.org]
- 15. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical to clinical translation of anti-PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 18. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 19. criver.com [criver.com]
- 20. Establishment of an animal model of immune‐related adverse events induced by immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Best Practices: Immune-Related Adverse Event Management in Patients with Advanced NSCLC Treated with Immune Checkpoint Inhibitors - Oncology Practice Management [oncpracticemanagement.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Dissecting the Efficacy of Pembrolizumab and Nivolumab
In the landscape of cancer immunotherapy, the anti-PD-1 antibodies pembrolizumab (Keytruda®) and nivolumab (Opdivo®) have emerged as cornerstone treatments for a multitude of malignancies. While both monoclonal antibodies target the programmed cell death protein 1 (PD-1) receptor to reinvigorate anti-tumor T-cell responses, subtle molecular and functional distinctions may influence their therapeutic efficacy in different preclinical settings. This guide provides a comparative analysis of this compound and nivolumab in preclinical models, presenting key experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Molecular and Binding Characteristics: A Tale of Two Antibodies
Both this compound and nivolumab are humanized IgG4 monoclonal antibodies that bind to the PD-1 receptor, thereby blocking its interaction with its ligands, PD-L1 and PD-L2. This blockade disrupts the inhibitory signaling that suppresses T-cell activity, enabling the immune system to recognize and eliminate cancer cells.
However, structural analyses have revealed that they bind to distinct, non-overlapping epitopes on the PD-1 molecule.[1] The epitope for this compound has a greater overlap with the PD-L1 binding site compared to nivolumab's epitope.[1] This difference in binding may have implications for their ability to sterically hinder the PD-1/PD-L1 interaction.
In terms of binding affinity, studies have reported varying values, and direct comparisons can be challenging due to different experimental conditions. However, some reports suggest that this compound may have a higher affinity for PD-1 than nivolumab.[1]
In Vivo Efficacy: A Comparative Look in Humanized Mouse Models
Since this compound and nivolumab do not recognize murine PD-1, preclinical in vivo comparisons necessitate the use of humanized mouse models, which express the human PD-1 receptor.[1] These models provide a valuable platform to assess the anti-tumor activity of these human-specific antibodies.
A key head-to-head study in a humanized mouse model bearing MC38 colon adenocarcinoma provided direct comparative data on the in vivo efficacy of this compound and nivolumab. In this model, both antibodies demonstrated significant anti-tumor activity.
| Treatment Group | Tumor Growth Inhibition (TGI) | Study Day |
| This compound | 94% | Day 17 |
| Nivolumab | 84% | Day 17 |
| Atezolizumab (anti-PD-L1) | 58% | Day 17 |
| Vehicle Control | - | - |
In another preclinical study using the CT26 colon carcinoma model, this compound was compared to another anti-PD-1 antibody, prolgolimab. While not a direct comparison to nivolumab, this study demonstrated a tumor growth inhibition of 16% for this compound.[2] It is important to note that direct cross-study comparisons are challenging due to variations in experimental design.[1]
In Vitro Functional Assays: Assessing T-Cell Activation
In vitro assays are crucial for elucidating the direct effects of this compound and nivolumab on T-cell function. However, a direct comparison of the available in vitro data is challenging due to the use of different experimental readouts in the initial characterization of these antibodies.[1] For nivolumab, early studies often measured the production of interferon-gamma (IFNγ) from CD4+ T cells in mixed lymphocyte reactions as a marker of T-cell activation.[1] In contrast, the assessment of this compound frequently involved measuring interleukin-2 (IL-2) production from Jurkat T-cells.[1]
Despite the differences in the specific cytokines measured, both sets of in vitro experiments demonstrated that the respective antibodies could enhance T-cell responses upon engagement with their target.
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for comparing this compound and nivolumab in a preclinical setting.
Detailed Experimental Protocols
In Vivo Tumor Growth Inhibition Study in Humanized Mice
Animal Model: C57BL/6 mice humanized to express human PD-1 and PD-L1.[3]
Tumor Cell Line: MC38 murine colon adenocarcinoma cells genetically modified to express human PD-L1.
Tumor Implantation: 5 x 105 MC38/hPD-L1 cells were implanted subcutaneously into the flank of the humanized mice.
Treatment: When tumors reached a predetermined size (e.g., ~100 mm³), mice were randomized into treatment groups.
-
This compound group: Administered intraperitoneally (i.p.) at a dose of 100 µg per animal.
-
Nivolumab group: Administered i.p. at a dose of 100 µg per animal.
-
Control group: Administered a corresponding isotype control antibody or vehicle (e.g., PBS).
Dosing Schedule: A typical dosing schedule would be on days 3, 7, 10, and 14 post-tumor implantation.
Efficacy Endpoint: Tumor volume was measured at regular intervals (e.g., twice weekly) using calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
In Vitro T-Cell Activation Assay (Illustrative Example)
Cell Culture:
-
Target Cells: A human cancer cell line expressing PD-L1.
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
Co-culture: Target cells and effector cells are co-cultured at a specific effector-to-target ratio (e.g., 10:1).
Treatment: this compound, nivolumab, or an isotype control antibody is added to the co-culture at various concentrations.
Incubation: The co-culture is incubated for a period of 24 to 72 hours.
Readout:
-
Cytokine Production: The supernatant is collected, and the concentration of cytokines such as IFNγ or IL-2 is measured using ELISA or a cytometric bead array (CBA).
-
T-Cell Proliferation: T-cell proliferation can be assessed using assays such as CFSE dilution measured by flow cytometry.
-
Cytotoxicity: Target cell lysis can be quantified using a chromium-51 release assay or by flow cytometry-based methods.
Conclusion
Future preclinical studies employing standardized experimental protocols and a broader range of tumor models will be invaluable for further dissecting the nuanced differences between these two important immunotherapies and for guiding the development of next-generation checkpoint inhibitors.
References
- 1. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Humanized PD-1/PD-L1 Mouse Model Permits Direct Comparison of Antitumor Immunity Generated by Food and Drug Administration–Approved PD-1 and PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pembrolizumab with Other PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized the treatment landscape for a multitude of cancers. Among these, inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have demonstrated significant clinical benefit. Pembrolizumab (Keytruda®), a humanized monoclonal antibody that blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, has emerged as a cornerstone of cancer immunotherapy.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of this compound with other leading PD-1/PD-L1 inhibitors, focusing on their performance in clinical trials, supported by experimental data and detailed methodologies.
Mechanism of Action: The PD-1/PD-L1 Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and prevents excessive immune responses, thereby maintaining self-tolerance.[5][6][7] Many tumor cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal into the T-cell, leading to T-cell exhaustion and inactivation.[8][9][10] This allows the tumor to grow unchecked by the immune system.
PD-1/PD-L1 inhibitors, such as this compound, function by blocking this interaction. By binding to the PD-1 receptor, this compound prevents PD-L1 from engaging with it, thereby releasing the "brakes" on the T-cell and restoring its ability to recognize and attack cancer cells.[1][2][3][4]
References
- 1. Mechanism of Action of KEYTRUDA® (this compound) | Health Care Professionals [keytrudahcp.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. keytrudahcp.com [keytrudahcp.com]
- 5. google.com [google.com]
- 6. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 10. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PD-L1 Expression as a Predictive Biomarker for Pembrolizumab: A Comparative Guide
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that has transformed the treatment landscape for a multitude of cancers. It functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor on T-cells. This interaction blocks the binding of PD-1 to its ligands, PD-L1 and PD-L2, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[1] The expression of PD-L1 on tumor cells and immune cells within the tumor microenvironment has emerged as a critical, albeit imperfect, predictive biomarker to identify patients most likely to benefit from this compound therapy.[2][3]
This guide provides an objective comparison of PD-L1 expression against other potential biomarkers for predicting response to this compound, supported by clinical trial data and detailed experimental methodologies.
PD-1/PD-L1 Signaling Pathway and this compound's Mechanism of Action
The PD-1/PD-L1 pathway is a crucial immune checkpoint that regulates T-cell activation to maintain self-tolerance and prevent autoimmunity.[1][3] Many cancer cells exploit this pathway by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it sends an inhibitory signal that deactivates the T-cell, allowing the cancer cell to evade immune destruction.[3] this compound physically blocks this interaction, releasing the "brakes" on the T-cell and enabling a potent anti-tumor immune response.
Data Presentation: PD-L1 Expression and Clinical Outcomes
The predictive value of PD-L1 expression is most established in non-small cell lung cancer (NSCLC). Clinical trials have consistently demonstrated a positive correlation between higher levels of PD-L1 expression and improved clinical outcomes for patients treated with this compound monotherapy.[4]
Table 1: this compound Monotherapy in NSCLC by PD-L1 Tumor Proportion Score (TPS)
| Clinical Trial | Treatment Line | PD-L1 TPS Cutoff | Outcome Measure | This compound | Chemotherapy/Control | Hazard Ratio (HR) |
| KEYNOTE-024 [2][5] | First-Line | ≥50% | Median PFS | 10.3 months | 6.0 months | 0.50 |
| ≥50% | Median OS | 30.0 months | 14.2 months | 0.63 | ||
| ≥50% | ORR | 45% | 28% | N/A | ||
| KEYNOTE-042 [6][7] | First-Line | ≥50% | Median OS | 20.0 months | 12.2 months | 0.68 |
| ≥20% | Median OS | 17.7 months | 13.0 months | 0.75 | ||
| ≥1% | Median OS | 16.7 months | 12.1 months | 0.79 | ||
| ≥1% | 5-Year OS Rate | 16.6% | 8.5% (approx.) | 0.79 | ||
| KEYNOTE-010 [2][4] | Second-Line+ | ≥50% | Median OS | 14.9 months | 8.2 months (Docetaxel) | 0.54 |
| ≥1% | Median OS | 10.4 months | 8.5 months (Docetaxel) | 0.71 |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; N/A: Not Applicable.
Recent studies suggest that patients with "ultra-high" PD-L1 expression (TPS ≥90%) may derive even greater benefit from this compound compared to those in the 50-89% range, with significantly higher response rates and longer survival.[8][9]
Experimental Protocols: PD-L1 Testing and Scoring
The accurate and standardized assessment of PD-L1 expression is paramount for its use as a predictive biomarker.
PD-L1 Immunohistochemistry (IHC) with 22C3 pharmDx
The FDA has approved the PD-L1 IHC 22C3 pharmDx assay as the sole companion diagnostic for selecting patients for this compound therapy across multiple cancer types.[10][11]
1. Specimen Handling:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from tumor biopsies or resections are required. Cytology cell block preparations have also been shown to be viable specimens.[10]
-
A minimum of 100 viable tumor cells are necessary for an adequate assessment.[12]
2. Staining Procedure:
-
The automated staining is performed on a Dako Autostainer Link 48 instrument.
-
The procedure involves deparaffinization, rehydration, and antigen retrieval.
-
The primary antibody, anti-PD-L1 clone 22C3, is incubated with the tissue.
-
A detection system is used to visualize the antibody binding, resulting in a brown stain (DAB) on cells expressing PD-L1.
-
The slide is counterstained with hematoxylin to visualize cell nuclei.
3. Scoring and Interpretation:
-
A trained pathologist evaluates the stained slide under a microscope.
-
Two different scoring algorithms are used depending on the cancer type:[12][13]
-
Tumor Proportion Score (TPS): Used primarily for NSCLC. It is the percentage of viable tumor cells showing partial or complete membrane staining relative to all viable tumor cells.
-
TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100
-
-
Combined Positive Score (CPS): Used for indications like head and neck squamous cell carcinoma (HNSCC), gastric/GEJ adenocarcinoma, cervical cancer, and triple-negative breast cancer (TNBC).[12][14] It considers staining in both tumor cells and tumor-infiltrating immune cells (lymphocytes and macrophages).
-
CPS = (Number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) / Total number of viable tumor cells) x 100
-
-
Comparison with Alternative Biomarkers
While PD-L1 is the established biomarker for this compound, it has limitations, including tumor heterogeneity, dynamic expression, and the fact that some PD-L1-negative patients still respond.[15][16][17] This has prompted research into alternative and complementary biomarkers.
Table 2: Comparison of Predictive Biomarkers for this compound
| Biomarker | Methodology | Pros | Cons |
| PD-L1 Expression | Immunohistochemistry (IHC) | FDA-approved companion diagnostic; relatively inexpensive and widely available; strong data in NSCLC monotherapy.[2][11] | Heterogeneous expression; dynamic (can change over time); different assays and scoring systems exist; imperfect negative predictive value.[15][16] |
| Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | Independent of PD-L1; reflects neoantigen load; predictive in some settings.[15] | Not predictive for chemo-immunotherapy combinations; lacks standardization in assays and reporting; can be costly and time-consuming.[15][18] |
| Mismatch Repair Deficiency (dMMR)/Microsatellite Instability-High (MSI-H) | IHC or PCR/NGS | Strong predictor of response across many solid tumors (pan-tumor approval).[19][20] | Only present in a small subset of patients for most cancer types; not all dMMR/MSI-H patients respond.[20] |
| Circulating Tumor Cells (CTCs) | Liquid Biopsy (e.g., Flow Cytometry) | Non-invasive; allows for real-time monitoring of PD-L1 expression.[21] | Still investigational; technology for isolation and analysis is not standardized; clinical utility not yet proven.[21][22] |
Logical Framework for Patient Selection
The current clinical paradigm for first-line NSCLC treatment without EGFR/ALK alterations heavily relies on the PD-L1 TPS score to decide between this compound monotherapy and combination therapies.
Conclusion
PD-L1 expression, as measured by the 22C3 IHC assay, is currently the most crucial and clinically validated predictive biomarker for guiding the use of this compound monotherapy, particularly in first-line NSCLC.[2][5] Its strength lies in the direct biological link to the drug's mechanism of action and extensive validation in large-scale clinical trials.
However, the limitations of PD-L1 testing, such as spatial and temporal heterogeneity, underscore the need for a more nuanced approach to patient selection.[15][17] The future of predictive biomarkers for immunotherapy likely involves multi-modal strategies that integrate PD-L1 status with other factors like TMB, gene expression signatures, and potentially non-invasive liquid biopsies.[15][18] For researchers and drug development professionals, refining these biomarker strategies is key to unlocking the full potential of checkpoint inhibitors and delivering personalized cancer care.
References
- 1. This compound KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed Death Ligand 1 (PD-L1) as a Predictive Biomarker for this compound Therapy in Patients with Advanced Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. PD-L1 as a biomarker in NSCLC: challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ASCO Post [ascopost.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. PD-L1 testing using the clone 22C3 pharmDx kit for selection of patients with non–small cell lung cancer to receive immune checkpoint inhibitor therapy: are cytology cell blocks a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. PD-L1 Testing Information | KEYTRUDA® (this compound) | HCP [keytrudahcp.com]
- 13. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 15. Challenges of PD-L1 testing in non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. onclive.com [onclive.com]
- 20. A New Biomarker for Response to Checkpoint Inhibitors - NCI [cancer.gov]
- 21. Challenges and the Evolving Landscape of Assessing Blood-Based PD-L1 Expression as a Biomarker for Anti-PD-(L)1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PD-L1 Expression on Circulating Tumor Cells May Be Predictive of Response to this compound in Advanced Melanoma: Results from a Pilot Study. | Read by QxMD [read.qxmd.com]
Tumor Mutational Burden (TMB) as a Predictive Biomarker for Pembrolizumab Efficacy: A Comparative Guide
Pembrolizumab (Keytruda®), a humanized monoclonal antibody, has transformed cancer treatment by blocking the programmed cell death protein 1 (PD-1) receptor, thereby restoring the immune system's ability to recognize and eliminate tumor cells.[1][2] However, patient response to this immunotherapy is variable. This has driven the search for robust predictive biomarkers to identify patients most likely to benefit. Among the leading candidates, Tumor Mutational Burden (TMB)—the total number of mutations per coding area of a tumor genome—has emerged as a significant, tissue-agnostic biomarker.[3][4]
This guide provides a comprehensive comparison of TMB with other biomarkers for predicting this compound efficacy, supported by clinical trial data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.
TMB and this compound Efficacy: The Clinical Evidence
The pivotal, multicohort, phase 2 KEYNOTE-158 study provided the primary evidence for TMB's predictive value.[5] This trial led to the Food and Drug Administration's (FDA) accelerated approval of this compound for the treatment of adult and pediatric patients with unresectable or metastatic TMB-high (TMB-H) solid tumors (≥10 mutations/megabase [mut/Mb]) that have progressed following prior treatment.[6][7]
Key Findings from KEYNOTE-158:
-
Patients with TMB-H tumors (≥10 mut/Mb) demonstrated a significantly higher objective response rate (ORR) compared to those with non-TMB-H tumors (<10 mut/Mb).[5]
-
The ORR in the TMB-H group was 29%, compared to just 6% in the non-TMB-H group.[5][8]
-
Responses in the TMB-H cohort were durable, with a median duration of response not reached at the time of analysis and 57% of responses lasting 12 months or longer.[6][9]
A subsequent retrospective analysis across 12 trials further solidified these findings, showing that a high TMB (defined in this analysis as ≥175 mutations/exome) was associated with improved ORR, progression-free survival (PFS), and overall survival (OS) in patients receiving this compound, but not in those receiving chemotherapy.[10][11]
Comparative Analysis: TMB vs. PD-L1 Expression
Programmed death-ligand 1 (PD-L1) expression, assessed by immunohistochemistry (IHC), is the most established biomarker for selecting patients for this compound in certain cancers, such as non-small cell lung cancer (NSCLC).[12][13] However, its utility has limitations. Some patients with high PD-L1 expression do not respond, while some with low or negative expression do.[13]
TMB and PD-L1 have shown to be independent predictive biomarkers.[13][14] Several studies suggest that their combined use may offer superior predictive power.
-
Independence: TMB and PD-L1 levels often do not correlate.[11][14]
-
Complementary Value: In NSCLC, patients with both high TMB and high PD-L1 expression (≥50%) demonstrated the highest response rates to immunotherapy.[15] The efficacy of this compound is enhanced in TMB-H tumors regardless of PD-L1 expression status, suggesting TMB provides additional predictive information.[8][11]
| Biomarker | TMB (Tumor Mutational Burden) | PD-L1 (Programmed Death-Ligand 1) |
| Methodology | Next-Generation Sequencing (NGS): WES or Targeted Panels | Immunohistochemistry (IHC) |
| Measures | Number of somatic mutations per megabase (mut/Mb) | Percentage of tumor cells (TPS) or immune and tumor cells (CPS) staining positive |
| Key Trial Data (this compound) | KEYNOTE-158: ORR of 29% in TMB-H (≥10 mut/Mb) vs. 6% in non-TMB-H.[5][8] | KEYNOTE-001 (NSCLC): ORR of 45.2% in TPS ≥50% vs. 16.5% in TPS 1-49% and 10.7% in TPS <1%. |
| Pros | - Quantitative and objective measurement.- Tissue-agnostic approval.[6]- Predictive value independent of PD-L1 status.[11] | - Widely established and clinically validated in specific indications.- Relatively fast and inexpensive assay. |
| Cons | - Requires sufficient tissue for NGS.- Higher cost and longer turnaround time than IHC.[16]- Lack of standardization in testing and reporting across different panels.[3] | - Semi-quantitative and subject to interpretation.- Heterogeneity of expression within a tumor.- Dynamic expression that can change over time. |
Experimental Methodologies
Accurate and reproducible measurement is critical for the clinical utility of any biomarker. The methodologies for TMB and PD-L1 are fundamentally different.
TMB is determined using Next-Generation Sequencing (NGS). While Whole Exome Sequencing (WES) is the gold standard, targeted gene panels are more commonly used in clinical practice due to lower costs and faster turnaround times.[16][17]
1. Whole Exome Sequencing (WES):
-
Principle: Sequences the protein-coding regions of the genome (~1-2% of the total genome).[16]
-
Protocol Outline:
-
Sample Acquisition: A formalin-fixed, paraffin-embedded (FFPE) tumor tissue sample and a matched normal blood or tissue sample are required.[11]
-
DNA Extraction: Genomic DNA is extracted from both the tumor and normal samples.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments.
-
Exome Capture: Biotinylated probes are used to capture the exon-containing DNA fragments.
-
Sequencing: The captured DNA is sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis:
-
Reads are aligned to the human reference genome.
-
Somatic variants (mutations present in the tumor but not in the normal sample) are identified.
-
Germline variants are filtered out using the matched normal sample.
-
The total number of nonsynonymous somatic mutations is divided by the size of the coding region sequenced (in megabases) to calculate the TMB score.[3]
-
-
2. Targeted Gene Panel Sequencing (e.g., FoundationOne®CDx):
-
Principle: Sequences a pre-defined set of cancer-related genes (e.g., 300-500 genes).[16] TMB is then extrapolated from this smaller genomic footprint. The FoundationOne®CDx assay was approved by the FDA as the companion diagnostic for this compound based on TMB.[5][6]
-
Protocol Outline:
-
Sample Acquisition: FFPE tumor tissue is the standard input.[5]
-
DNA Extraction & Library Prep: Similar to WES, but on a smaller scale.
-
Hybrid Capture: Probes targeting the specific genes on the panel are used to capture the DNA fragments of interest.
-
Sequencing: The captured DNA is sequenced.
-
Bioinformatic Analysis:
-
Somatic variants within the targeted regions are identified.
-
A proprietary algorithm is used to calculate the TMB score (mut/Mb), which is highly correlated with WES-derived TMB.[17]
-
-
PD-L1 expression is measured by IHC, a protein-based detection method.
-
Principle: Uses antibodies to detect the presence and location of the PD-L1 protein in FFPE tumor tissue sections.
-
Protocol Outline:
-
Sample Acquisition: An FFPE tumor block or unstained slides are required.
-
Sectioning: The tissue block is cut into thin sections (4-5 μm) and mounted on glass slides.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 protein.
-
Staining: The slides are incubated with a primary antibody specific to PD-L1, followed by a secondary antibody and a detection system that produces a visible colorimetric signal.
-
Scoring: A pathologist evaluates the stained slide under a microscope. The scoring metric depends on the cancer type and specific assay (e.g., Tumor Proportion Score [TPS] or Combined Positive Score [CPS]).
-
Visualizations
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Methods of measurement for tumor mutational burden in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor mutational burden - Wikipedia [en.wikipedia.org]
- 5. Association of tumour mutational burden with outcomes in patients with advanced solid tumours treated with this compound: prospective biomarker analysis of the multicohort, open-label, phase 2 KEYNOTE-158 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FDA Approval Summary: this compound for the treatment of tumor mutational burden-high solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
- 10. Tumor mutational burden predicts the efficacy of this compound monotherapy: a pan-tumor retrospective analysis of participants with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. keytrudahcp.com [keytrudahcp.com]
- 13. Tumor mutational burden assessment as a predictive biomarker for immunotherapy in lung cancer patients: getting ready for prime-time or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. onclive.com [onclive.com]
- 16. Methods of measurement for tumor mutational burden in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approach to evaluating tumor mutational burden in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mismatch Repair Deficiency (dMMR) as a Predictive Biomarker for Pembrolizumab
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of immune checkpoint inhibitors has revolutionized cancer therapy, with pembrolizumab, an anti-PD-1 antibody, demonstrating significant efficacy in a subset of tumors. A key predictive biomarker for this compound response is deficient mismatch repair (dMMR), a cellular state characterized by the inability to correct errors in DNA replication. This guide provides a comprehensive comparison of dMMR as a biomarker, supported by clinical trial data, and details the experimental protocols for its detection.
The Role of dMMR in this compound Efficacy
The DNA mismatch repair (MMR) system is a crucial cellular mechanism for maintaining genomic stability by identifying and correcting base-pair mismatches and short insertions or deletions that occur during DNA replication.[1] When this system is deficient due to mutations or epigenetic silencing of MMR genes (primarily MLH1, MSH2, MSH6, and PMS2), it leads to an accumulation of mutations, a phenomenon known as high microsatellite instability (MSI-H).[1] This hypermutated state results in the production of a large number of neoantigens, which are novel proteins that can be recognized as foreign by the immune system, thereby making the tumor more immunogenic and susceptible to immune checkpoint blockade by agents like this compound.
Performance of this compound in dMMR Tumors: A Data-Driven Comparison
Clinical trials have consistently demonstrated the profound impact of dMMR/MSI-H status on the efficacy of this compound across various cancer types. Below is a summary of key clinical trial data comparing the performance of this compound in dMMR tumors versus standard-of-care chemotherapy or in MMR-proficient (pMMR) tumors.
Metastatic Colorectal Cancer (mCRC)
KEYNOTE-177 Trial
The KEYNOTE-177 trial was a landmark study that established first-line this compound as a standard of care for patients with dMMR/MSI-H metastatic colorectal cancer.
| Efficacy Endpoint | This compound (dMMR/MSI-H) | Chemotherapy (dMMR/MSI-H) |
| Progression-Free Survival (PFS) | 16.5 months | 8.2 months |
| Objective Response Rate (ORR) | 43.8% | 33.1% |
| Complete Response (CR) | 11% | Not Reported |
| Partial Response (PR) | 32.7% | Not Reported |
| Stable Disease (SD) | 30.9% | Not Reported |
| Grade ≥3 Treatment-Related Adverse Events | 22% | 66% |
Advanced Non-Colorectal Cancers
KEYNOTE-158 Trial
The KEYNOTE-158 trial was a pan-tumor study that evaluated the efficacy of this compound in patients with previously treated, advanced dMMR/MSI-H solid tumors.
| Efficacy Endpoint | This compound (dMMR/MSI-H Non-Colorectal Cancers) |
| Objective Response Rate (ORR) | 34.3% |
| Median Progression-Free Survival (PFS) | 4.1 months |
| Median Overall Survival (OS) | 23.5 months |
| Most Common Tumor Types | Endometrial, Gastric, Cholangiocarcinoma, Pancreatic |
Advanced or Recurrent Endometrial Cancer
NRG-GY018 Trial
The NRG-GY018 trial investigated the addition of this compound to standard chemotherapy in patients with advanced or recurrent endometrial cancer, stratified by MMR status.
| Efficacy Endpoint | This compound + Chemotherapy (dMMR) | Placebo + Chemotherapy (dMMR) | This compound + Chemotherapy (pMMR) | Placebo + Chemotherapy (pMMR) |
| Median Progression-Free Survival (PFS) | Not Reached | 7.6 months | 13.1 months | 8.7 months |
| Hazard Ratio (HR) for Progression or Death | 0.30 | - | 0.54 | - |
Comparison with Alternative Biomarkers
While dMMR/MSI-H is a robust biomarker for this compound, others such as PD-L1 expression and Tumor Mutational Burden (TMB) are also utilized.
-
PD-L1 Expression: Assessed by immunohistochemistry, PD-L1 is the direct target of this compound. However, its predictive value can be inconsistent across different cancer types, and various assays with different scoring systems and cutoffs are used, leading to a lack of standardization.
-
Tumor Mutational Burden (TMB): TMB measures the total number of somatic mutations per megabase of the genome. While dMMR tumors typically have high TMB, TMB can also be elevated in MMR-proficient tumors. High TMB has been associated with improved responses to immunotherapy, but like PD-L1, the assays and cutoffs for defining high TMB are not fully standardized.
A network meta-analysis of predictive biomarkers for PD-1/PD-L1 inhibitors found that MSI had the highest specificity (0.90) and a high diagnostic odds ratio, particularly in gastrointestinal tumors.[2] While combining biomarkers like TMB and PD-L1 IHC can improve sensitivity, dMMR/MSI remains a highly specific and clinically validated biomarker for identifying patients most likely to benefit from this compound.[2]
Experimental Protocols for dMMR/MSI Testing
There are three primary methods for determining the dMMR/MSI status of a tumor: Immunohistochemistry (IHC), Polymerase Chain Reaction (PCR)-based MSI analysis, and Next-Generation Sequencing (NGS).
Immunohistochemistry (IHC) for MMR Proteins
IHC assesses the presence or absence of the four major MMR proteins: MLH1, MSH2, MSH6, and PMS2. The absence of one or more of these proteins indicates a dMMR status.
Methodology:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned into 4-5 micron thick slices and mounted on positively charged slides.[3]
-
Deparaffinization and Rehydration: Slides are heated to melt the paraffin, followed by immersion in xylene and a series of graded alcohol solutions to rehydrate the tissue.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the protein epitopes. This typically involves immersing the slides in a buffer solution (e.g., citrate buffer, pH 6.0) and heating them in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies specific for MLH1, MSH2, MSH6, and PMS2.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) that produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining, Dehydration, and Mounting: The slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated through graded alcohols and xylene, and coverslipped.
-
Interpretation: The staining pattern of the tumor cells is compared to internal positive controls (e.g., stromal cells, lymphocytes). Loss of nuclear staining for one or more of the MMR proteins in the tumor cells, in the presence of positive internal controls, is interpreted as dMMR.[4]
PCR-based Microsatellite Instability (MSI) Analysis
PCR-based MSI analysis directly assesses the length of microsatellite repeats in tumor and normal DNA.
Methodology:
-
DNA Extraction: DNA is extracted from both the tumor tissue (FFPE or fresh frozen) and a matched normal sample (e.g., blood or adjacent normal tissue).[2]
-
PCR Amplification: A multiplex PCR is performed to amplify a panel of microsatellite markers. The most common panel is the Bethesda panel, which includes two mononucleotide repeats (BAT-25, BAT-26) and three dinucleotide repeats (D2S123, D5S346, D17S250). A pentaplex panel of five mononucleotide repeats (BAT-25, BAT-26, NR-21, NR-24, NR-27) is also widely used and is considered more sensitive and specific.[5]
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.[6]
-
Data Analysis and Interpretation: The electrophoretic patterns of the tumor and normal DNA are compared. The appearance of new alleles or a shift in the size of the microsatellite repeats in the tumor DNA compared to the normal DNA indicates instability. A tumor is classified as MSI-High (MSI-H) if two or more of the five markers show instability, MSI-Low (MSI-L) if only one marker is unstable, and Microsatellite Stable (MSS) if no markers are unstable.[5] For the purpose of predicting response to immunotherapy, MSI-H is considered equivalent to dMMR.
Next-Generation Sequencing (NGS) for dMMR/MSI Detection
NGS-based methods offer a comprehensive approach to assess MSI status and can simultaneously detect other genomic alterations.
Methodology:
-
Library Preparation: DNA is extracted from the tumor sample and fragmented. Adapters containing sequences for sequencing and sample indexing are ligated to the DNA fragments. The main steps include:
-
DNA Fragmentation: To generate DNA fragments of a suitable size for the sequencing platform.[7]
-
End Repair and A-tailing: To create blunt ends and add a single adenine nucleotide to the 3' end of the fragments.[7]
-
Adapter Ligation: To attach sequencing adapters to both ends of the DNA fragments.[7]
-
Library Amplification (optional): To increase the amount of library DNA.[7]
-
-
Sequencing: The prepared library is loaded onto the NGS instrument, and the DNA fragments are sequenced.
-
Data Analysis: The sequencing data is analyzed using specialized bioinformatic algorithms that assess the length of thousands of microsatellite loci across the genome. The distribution of microsatellite lengths in the tumor is compared to a reference genome or a matched normal sample. An elevated number of unstable microsatellite loci indicates an MSI-H status.[8]
Visualizing the dMMR Pathway and Testing Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the dMMR signaling pathway and the experimental workflow for dMMR testing.
Caption: The dMMR signaling pathway and its role in this compound's efficacy.
Caption: Experimental workflow for determining dMMR status.
Conclusion
The validation of dMMR as a predictive biomarker for this compound represents a significant advancement in precision oncology. The robust clinical data, coupled with well-established and diverse testing methodologies, provides a strong foundation for its use in identifying patients who are most likely to derive substantial and durable benefit from anti-PD-1 therapy. For researchers and drug development professionals, a thorough understanding of the underlying biology, comparative efficacy data, and the nuances of the available testing protocols is essential for the continued development and optimal application of immunotherapies in dMMR tumors.
References
- 1. bernhardtlabs.com [bernhardtlabs.com]
- 2. Microsatellite Instability (MSI) by PCR [neogenomics.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Immunohistochemistry (IHC) - [lynchscreening.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Methods of MSI Detection [promega.com]
- 7. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 8. Improved NGS-based detection of microsatellite instability using tumor-only data - PMC [pmc.ncbi.nlm.nih.gov]
Pembrolizumab: A Comparative Analysis of Monotherapy and Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
Pembrolizumab, an immune checkpoint inhibitor targeting the programmed cell death-1 (PD-1) receptor, has revolutionized the treatment landscape for a multitude of malignancies.[1][2] Its mechanism of action, which involves blocking the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, effectively unleashes the body's own immune system to combat cancer.[3] While this compound monotherapy has demonstrated significant efficacy, the quest for enhanced anti-tumor activity and strategies to overcome resistance has led to extensive investigation into its use in combination with other therapeutic agents.
This guide provides a comparative analysis of this compound monotherapy versus combination therapies across three key cancer types: Non-Small Cell Lung Cancer (NSCLC), Melanoma, and Renal Cell Carcinoma (RCC). The objective is to present a clear, data-driven comparison of treatment efficacy and safety, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Releasing the Brakes on T-Cells
This compound's therapeutic effect is rooted in its ability to restore T-cell-mediated anti-tumor immunity.[2] In the tumor microenvironment, cancer cells can express PD-L1 and PD-L2, which bind to the PD-1 receptor on activated T-cells.[3] This interaction triggers an inhibitory signal, leading to T-cell "exhaustion," a state of dysfunction characterized by reduced proliferation and cytokine production.[2] By binding to the PD-1 receptor, this compound blocks this interaction, thereby "releasing the brakes" on T-cells and enabling them to recognize and eliminate cancer cells.[1][2]
Non-Small Cell Lung Cancer (NSCLC)
In the first-line treatment of metastatic NSCLC without EGFR or ALK genomic tumor aberrations, this compound in combination with chemotherapy has demonstrated superior efficacy compared to chemotherapy alone. The pivotal KEYNOTE-189 (for non-squamous NSCLC) and KEYNOTE-407 (for squamous NSCLC) trials established this combination as a standard of care.
Quantitative Data Summary: this compound in First-Line Metastatic NSCLC
| Trial (Histology) | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| KEYNOTE-189 (Non-Squamous) | This compound + Pemetrexed/Platinum | 410 | 22.0 months | 9.0 months | 48.0% |
| Placebo + Pemetrexed/Platinum | 206 | 10.7 months | 4.9 months | 19.0% | |
| KEYNOTE-407 (Squamous) | This compound + Carboplatin/Paclitaxel or Nab-Paclitaxel | 278 | 17.1 months | 8.0 months | 62.6% |
| Placebo + Carboplatin/Paclitaxel or Nab-Paclitaxel | 281 | 11.6 months | 5.1 months | 38.8% |
Data from KEYNOTE-189 and KEYNOTE-407 final analyses.
Experimental Protocol: KEYNOTE-189
The KEYNOTE-189 trial was a phase 3, randomized, double-blind, placebo-controlled study.[4]
-
Patient Population: Patients with previously untreated metastatic non-squamous NSCLC without sensitizing EGFR or ALK mutations.[5] Key inclusion criteria included no prior systemic treatment for metastatic disease and an ECOG performance status of 0 or 1.[6] Exclusion criteria included active autoimmune disease requiring systemic therapy and known active central nervous system metastases.[5]
-
Treatment Arms:
-
This compound (200 mg intravenously every 3 weeks) in combination with pemetrexed and a platinum-based chemotherapy (cisplatin or carboplatin) for 4 cycles, followed by maintenance this compound and pemetrexed.
-
Placebo in combination with pemetrexed and a platinum-based chemotherapy for 4 cycles, followed by maintenance placebo and pemetrexed.
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[4]
Melanoma
For patients with advanced melanoma, this compound monotherapy has demonstrated a significant survival advantage over the anti-CTLA-4 antibody, ipilimumab. The KEYNOTE-006 trial established this compound as a standard of care in this setting.[7][8] Combination strategies are also being explored to further improve outcomes.
Quantitative Data Summary: this compound in Advanced Melanoma
| Trial | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | 7-Year OS Rate |
| KEYNOTE-006 | This compound | 556 | 32.7 months | 9.4 months | 36-37% | 37.8% |
| Ipilimumab | 278 | 15.9 months | 3.8 months | 13% | 25.3% |
Data from the 7-year follow-up of the KEYNOTE-006 trial.[8][9]
Experimental Protocol: KEYNOTE-006
The KEYNOTE-006 trial was a phase 3, randomized, open-label study.
-
Patient Population: Patients with unresectable stage III or IV melanoma who had received up to one prior systemic therapy (excluding anti-CTLA-4, PD-1, or PD-L1 agents).
-
Treatment Arms:
-
This compound 10 mg/kg every 2 weeks.
-
This compound 10 mg/kg every 3 weeks.
-
Ipilimumab 3 mg/kg every 3 weeks for four doses.[8]
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
Renal Cell Carcinoma (RCC)
In advanced clear cell RCC, the combination of this compound with the tyrosine kinase inhibitor (TKI) axitinib has shown superior efficacy compared to sunitinib monotherapy. The KEYNOTE-426 trial demonstrated significant improvements in survival and response rates for the combination therapy.[10] Another immunotherapy combination, nivolumab plus ipilimumab, has also proven to be an effective first-line treatment for intermediate- and poor-risk advanced RCC, as shown in the CheckMate 214 trial.[11][12]
Quantitative Data Summary: this compound Combination in Advanced RCC
| Trial | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| KEYNOTE-426 | This compound + Axitinib | 432 | 47.2 months | 15.7 months | 60.6% |
| Sunitinib | 429 | 40.8 months | 11.1 months | 39.6% | |
| CheckMate 214 (Intermediate/Poor Risk) | Nivolumab + Ipilimumab | 425 | 48.1 months | 11.6 months | 42% |
| Sunitinib | 422 | 26.6 months | 8.3 months | 27% |
Data from the final analysis of KEYNOTE-426 and long-term follow-up of CheckMate 214.[13][14][15]
Experimental Protocol: KEYNOTE-426
The KEYNOTE-426 trial was a phase 3, randomized, open-label study.[10]
-
Patient Population: Patients with previously untreated, advanced or metastatic clear cell RCC.
-
Treatment Arms:
-
This compound (200 mg intravenously every 3 weeks) plus axitinib (5 mg orally twice daily).
-
Sunitinib (50 mg orally once daily for 4 weeks on, 2 weeks off).
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[10]
Safety and Tolerability: A Comparative Overview
While combination therapies often lead to improved efficacy, they can also be associated with a higher incidence of adverse events. Careful monitoring and management of treatment-related toxicities are crucial.
Selected Grade 3-5 Treatment-Related Adverse Events (%)
| Adverse Event | This compound + Chemo (NSCLC - KEYNOTE-189) | This compound Monotherapy (Melanoma - KEYNOTE-006) | This compound + Axitinib (RCC - KEYNOTE-426) | Nivolumab + Ipilimumab (RCC - CheckMate 214) |
| Any Grade 3-5 | 67.2 | 14.0 | 62.9 | 46.0 |
| Pneumonitis | 2.7 | 1.5 | 3.0 | 1.0 |
| Colitis | 2.0 | 1.1 | 1.4 | 4.0 |
| Hepatitis | 2.5 | 0.7 | 7.0 | 4.0 |
| Hypothyroidism | 0.2 | 0.4 | 0.2 | 0.0 |
| Hyperthyroidism | 0.5 | 0.4 | 0.7 | 1.0 |
Data compiled from respective clinical trial publications. Note that direct cross-trial comparisons should be made with caution due to differences in study populations and methodologies.
Conclusion
The evidence from large-scale clinical trials overwhelmingly supports the benefit of this compound, both as a monotherapy and as a component of combination regimens, across a range of advanced cancers. For first-line treatment of metastatic NSCLC and advanced RCC, combination strategies have demonstrated superior efficacy over monotherapy or older standards of care. In advanced melanoma, this compound monotherapy has proven to be a highly effective treatment with a favorable long-term survival benefit.
The choice between this compound monotherapy and combination therapy is dependent on several factors, including cancer type, histological subtype, biomarker status (such as PD-L1 expression), and patient-specific characteristics. The increased efficacy of combination therapies must be weighed against the potential for increased toxicity. Ongoing research continues to explore novel combinations and biomarkers to further optimize patient outcomes and personalize cancer immunotherapy.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action of KEYTRUDA® (this compound) | Health Care Professionals [keytrudahcp.com]
- 4. Clinical insights: five-year follow-up of KEYNOTE-189 trial outcomes and more - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound Plus Chemotherapy in Newly Diagnosed NSCLC - The ASCO Post [ascopost.com]
- 7. This compound versus ipilimumab for advanced melanoma: 10-year follow-up of the phase III KEYNOTE-006 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Survival Outcomes With this compound vs Ipilimumab in Advanced Melanoma 7-Year Follow-up of KEYNOTE-006 - The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound plus axitinib versus sunitinib as first-line therapy for advanced renal cell carcinoma (RCC): Updated analysis of KEYNOTE-426 - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 11. Nivolumab plus Ipilimumab versus Sunitinib in Advanced Renal-Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Nivolumab plus ipilimumab versus sunitinib for first-line treatment of advanced renal cell carcinoma: extended 8-year follow-up results of efficacy and safety from the phase III CheckMate 214 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
A Comparative Guide to In Vitro and In Vivo Efficacy of Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo models for assessing the efficacy of pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells. This guide details the experimental protocols for key assays, presents quantitative data from representative studies, and visualizes the underlying biological pathways and experimental workflows.
This compound's Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
This compound's therapeutic effect is rooted in its ability to disrupt the inhibitory signaling cascade initiated by the binding of PD-L1 or PD-L2 on tumor cells to the PD-1 receptor on activated T-cells. Under normal physiological conditions, this pathway is crucial for maintaining self-tolerance and preventing autoimmune reactions. However, many tumors exploit this mechanism to evade immune surveillance.
The binding of PD-L1 to PD-1 leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) and CD28 co-stimulatory pathways. This results in T-cell "exhaustion," a state characterized by reduced proliferation, cytokine production, and cytotoxic activity. This compound physically blocks the PD-1 receptor, preventing its engagement with PD-L1 and PD-L2, thereby restoring T-cell effector functions.
Caption: this compound blocks the PD-1/PD-L1 inhibitory signaling pathway.
In Vitro Assessment of this compound Efficacy
In vitro assays are fundamental for confirming the biological activity of this compound in a controlled environment. These assays typically involve co-culturing immune cells with cancer cell lines that express PD-L1 to demonstrate that this compound can enhance T-cell-mediated anti-tumor responses.
T-Cell Mediated Tumor Cell Killing Assay
This assay quantifies the ability of this compound to enhance the killing of tumor cells by T-cells.
Experimental Protocol:
-
Cell Preparation:
-
Target Cells: A PD-L1 expressing tumor cell line (e.g., NCI-H2228 NSCLC cells), often engineered to express luciferase for viability readout, is seeded in a 96-well plate and allowed to adhere overnight.
-
Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. To upregulate PD-1 expression, PBMCs are activated with anti-CD3/CD28 beads for 3 days.
-
-
Co-culture Setup:
-
Activated PBMCs or isolated T-cells are added to the wells containing tumor cells at a desired Effector:Target (E:T) ratio (e.g., 5:1).
-
This compound or an isotype control antibody is added at various concentrations (e.g., 0.1 to 10 µg/mL).
-
-
Incubation: The co-culture is incubated for 72 to 120 hours at 37°C in a CO₂ incubator.
-
Readout:
-
Tumor Cell Viability: A luminescence-based reagent is added to the wells, and the signal is read on a plate reader. A decrease in luminescence indicates tumor cell killing.
-
Cytokine Analysis: The supernatant is collected to measure the release of cytokines like IFN-γ.
-
Data Presentation:
| Assay Readout | Isotype Control | This compound (10 µg/mL) | Fold Change |
| Tumor Cell Killing (%) | 5% | 30% | 6.0 |
| IFN-γ Secretion (pg/mL) | 850 | 2100 | 2.48 |
| T-Cell Proliferation (% CFSE low) | 15% | 45% | 3.0 |
Note: The data presented are representative and may vary depending on the specific cell lines and assay conditions used.
Interferon-Gamma (IFN-γ) Release Assay
This assay measures the secretion of IFN-γ, a key cytokine that indicates T-cell activation.
Experimental Protocol:
-
Sample Collection: Supernatant from the co-culture assay is collected.
-
ELISA: A human IFN-γ ELISA kit is used to quantify the concentration of IFN-γ in the supernatant according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the absorbance of the samples is used to calculate the IFN-γ concentration. A dose-dependent increase in IFN-γ with this compound treatment is expected.
Caption: General workflow for an in vitro co-culture assay.
In Vivo Assessment of this compound Efficacy
In vivo models are essential for evaluating the systemic anti-tumor efficacy, pharmacokinetics, and potential toxicities of this compound in a complex biological system. As this compound targets human PD-1, specialized mouse models are required.
Humanized Mouse Models
Humanized mouse models involve engrafting human immune cells or tissues into immunodeficient mice (e.g., NSG mice), which are then implanted with human tumor xenografts. These models allow for the direct testing of this compound against human tumors in the context of a human immune system.[1][2]
Experimental Protocol (Patient-Derived Xenograft - PDX Model):
-
Model Generation:
-
Treatment:
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[5]
-
Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.[5]
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze immune cell populations (e.g., CD4+, CD8+ T-cells) by flow cytometry or immunohistochemistry.[5]
-
Data Presentation:
A study by Wang et al. (2017) demonstrated that this compound significantly inhibited tumor growth in HuNSG mice bearing various PDX tumors.[3][4] For instance, in a non-small cell lung cancer (NSCLC) PDX model (LG1306P5), 11 out of 13 mice responded to this compound treatment.[3] The inhibition of tumor growth was shown to be dependent on the presence of human CD8+ T-cells.[3][4]
| In Vivo Model | Tumor Type | Treatment | Outcome |
| HuNSG Mice | NSCLC PDX (LG1306P5) | This compound (5 mg/kg) | Significant tumor growth inhibition |
| HuNSG Mice | TNBC PDX (BR1126P5) | This compound (5-10 mg/kg) | Significant tumor growth inhibition |
| NSG Mice (non-humanized) | NSCLC PDX (LG1306P5) | This compound (5 mg/kg) | No significant tumor growth inhibition |
Data adapted from Wang, M., et al. (2017). FASEB J.[3][4]
Caption: A generalized workflow for in vivo studies in humanized mice.
Cross-Validation and Concluding Remarks
While direct, head-to-head studies quantitatively correlating in vitro and in vivo responses to this compound for the same patient-derived tumors are not extensively published, the available data provide a strong rationale for the use of both systems in a complementary manner.
-
In vitro assays offer a rapid and high-throughput method to screen for the basic biological activity of this compound, such as its ability to enhance T-cell-mediated cytotoxicity and cytokine release. These assays are crucial for initial potency testing and mechanistic studies.
-
In vivo humanized mouse models provide a more complex and physiologically relevant system to evaluate the systemic efficacy of this compound. These models can recapitulate the interactions between human immune cells and human tumors within a living organism, offering insights into pharmacokinetics, pharmacodynamics, and overall anti-tumor activity that cannot be obtained from in vitro studies.[6][7]
The significant tumor growth inhibition observed with this compound in humanized mouse models, which is absent in non-humanized counterparts, underscores the drug's dependence on a functional human immune system and validates the mechanism of action elucidated through in vitro studies.[3][4] Future research focusing on the direct comparison of in vitro and in vivo responses using patient-derived materials will be invaluable for developing predictive biomarkers and personalizing immunotherapy strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]
- 3. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Decoding Pembrolizumab Response: A Comparative Guide to Novel Gene Expression Signatures
For researchers, scientists, and drug development professionals, identifying robust predictive biomarkers for immunotherapy is a critical frontier in oncology. This guide provides an objective comparison of two prominent gene expression signatures for predicting sensitivity to the anti-PD-1 antibody pembrolizumab: the T-cell-inflamed Gene Expression Profile (TcellinfGEP) and emerging Angiogenesis-related Gene Signatures.
This document summarizes their performance, delves into the experimental protocols for their validation, and visualizes the underlying biological pathways and validation workflows.
Performance Comparison of Predictive Gene Signatures
The following table summarizes the key performance metrics of the T-cell-inflamed Gene Expression Profile and representative Angiogenesis Gene Signatures in predicting response to this compound across various cancer types.
| Feature | T-cell-inflamed Gene Expression Profile (TcellinfGEP) | Angiogenesis Gene Signatures |
| Biological Rationale | Positively associated with a pre-existing adaptive immune response within the tumor microenvironment, including interferon-gamma signaling and cytotoxic T-cell activity.[1][2] | Negatively associated with response; high angiogenesis promotes an immunosuppressive tumor microenvironment, hindering T-cell infiltration and function.[3] |
| Gene Composition | 18 genes including markers of T-cell activation, antigen presentation, and chemokine expression (e.g., CD8A, CXCL9, IDO1, STAT1, PD-L1).[2][4] | Variable, often includes genes related to vascular development and remodeling such as VEGFA, and other pro-angiogenic factors.[3][5] |
| Predictive Value | Higher scores are associated with a greater likelihood of response to this compound.[6] | Higher scores are generally associated with resistance to this compound.[3][5] |
| Performance Metrics | AUC: 0.65 - 0.80 across various cancers, including head and neck, gastric, and non-small cell lung cancer (NSCLC).[7][8] | AUC: Varies by specific signature and cancer type; for example, a 5-gene signature in hepatocellular carcinoma showed an AUC of 0.738 for predicting overall survival.[9] |
| Clinical Utility | Investigated as a biomarker to enrich for responders in clinical trials across multiple tumor types.[6][10] | Primarily explored as a mechanism of resistance; may guide combination therapies with anti-angiogenic agents.[3] |
| Assay Platform | Commonly validated on the NanoString nCounter platform, suitable for FFPE tissue.[10][11] | Typically derived from RNA-sequencing data, with various platforms used for validation.[12] |
Experimental Protocols
Validating these gene expression signatures requires a rigorous and well-defined experimental workflow. Below are detailed methodologies for the key experiments involved.
Patient Cohort and Sample Selection
-
Cohort Identification: Prospectively or retrospectively identify a cohort of patients with a specific cancer type (e.g., advanced NSCLC, melanoma) treated with this compound monotherapy.
-
Clinical Data Collection: Collect comprehensive clinical data for each patient, including demographics, disease stage, treatment history, and clinical outcomes (Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS)) according to established criteria like RECIST v1.1.
-
Tumor Sample Acquisition: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks from pre-treatment biopsies. Ensure samples have sufficient tumor content (e.g., >20% tumor cells) as determined by a pathologist.
Gene Expression Profiling: NanoString nCounter for TcellinfGEP
-
RNA Extraction:
-
Isolate total RNA from FFPE tissue sections using a commercially available kit optimized for FFPE samples.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure it meets the assay requirements (e.g., 50 ng of total RNA).[1]
-
-
Hybridization:
-
Data Acquisition:
-
Place the hybridized samples into the nCounter Prep Station for automated sample purification and immobilization onto the sample cartridge.
-
Scan the cartridge using the nCounter Digital Analyzer to count the individual fluorescent barcodes corresponding to each target mRNA molecule.
-
-
Data Normalization and Score Calculation:
Gene Expression Profiling: RNA-Sequencing for Angiogenesis Signatures
-
RNA Extraction and Library Preparation:
-
Extract total RNA from FFPE tumor samples as described above.
-
Perform ribosomal RNA (rRNA) depletion to enrich for mRNA.
-
Construct sequencing libraries using a strand-specific RNA-Seq library preparation kit.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq/NovaSeq) to generate paired-end reads.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the human reference genome (e.g., hg38).
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Define the angiogenesis signature score based on the expression of a pre-defined set of genes. This can be a simple average or a more complex algorithm.[12]
-
Statistical Validation
-
Association with Clinical Outcomes:
-
Use logistic regression to assess the association between the gene signature score (as a continuous variable or dichotomized into high/low) and the objective response rate.[12]
-
Employ Cox proportional hazards regression to evaluate the association between the signature score and progression-free survival and overall survival.[13]
-
-
Performance Evaluation:
-
Calculate the Area Under the Receiver Operating Characteristic (ROC) curve (AUC) to determine the predictive performance of the signature for clinical response.[7][14]
-
Determine sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) at a pre-specified cutoff for the signature score.
-
Visualizing the Biology and Workflow
To better understand the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for Validating a Gene Expression Signature.
Caption: Interplay of T-cell Inflammation and Angiogenesis.
References
- 1. Frontiers | Association of Angiogenesis Gene Expression With Cancer Prognosis and Immunotherapy Efficacy [frontiersin.org]
- 2. Predicting T Cell-Inflamed Gene Expression Profile in Hepatocellular Carcinoma Based on Dynamic Contrast-Enhanced Ultrasound Radiomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenesis therapy overcomes the innate resistance to PD-1/PD-L1 blockade in VEGFA-overexpressed mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell‐inflamed gene expression profile is associated with favorable disease‐specific survival in non‐hypermutated microsatellite‐stable colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of Angiogenesis and remodeling (AR) associated signature for predicting prognosis and clinical outcome of immunotherapy in pan-cancer [frontiersin.org]
- 6. T-Cell-Inflamed Gene-Expression Profile, Programmed Death Ligand 1 Expression, and Tumor Mutational Burden Predict Efficacy in Patients Treated With this compound Across 20 Cancers: KEYNOTE-028 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers and Gene Signatures to Predict Durable Response to this compound in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Angiogenesis-Related Immune Signatures Correlate With Prognosis, Tumor Microenvironment, and Therapeutic Sensitivity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Association between gene expression signatures and clinical outcomes of this compound versus paclitaxel in advanced gastric cancer: exploratory analysis from the randomized, controlled, phase III KEYNOTE-061 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Prediction performance comparison of biomarkers for response to immune checkpoint inhibitors in advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunological Effects of Pembrolizumab and Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological effects of pembrolizumab with other key immunotherapies, including the anti-PD-1 agent nivolumab, the anti-PD-L1 agent atezolizumab, and the anti-CTLA-4 agent ipilimumab. The information is supported by experimental data from pivotal clinical trials to aid in research and drug development.
Executive Summary
This compound is a humanized monoclonal antibody that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2. This blockade releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells more effectively. While other immunotherapies share the goal of enhancing the anti-tumor immune response, their specific mechanisms, clinical efficacy, and immunological consequences can differ. This guide delves into these differences, presenting comparative data on clinical outcomes and the underlying immunological changes observed in patients.
Comparative Clinical Efficacy and Safety
The following tables summarize key clinical data from head-to-head or major comparative trials involving this compound.
Table 1: this compound vs. Ipilimumab in Advanced Melanoma (KEYNOTE-006)
| Endpoint | This compound (10 mg/kg Q2W/Q3W) | Ipilimumab (3 mg/kg Q3W) |
| Overall Survival (OS) - 10-Year | 34%[1] | 23%[1] |
| Progression-Free Survival (PFS) - Median | 5.5 months (Q2W) / 4.1 months (Q3W) | 2.8 months |
| Objective Response Rate (ORR) | 33.7% (Q2W) / 32.9% (Q3W) | 11.9% |
| Grade 3-5 Treatment-Related Adverse Events | 13.3% (Q2W) / 10.1% (Q3W) | 19.9% |
Table 2: this compound vs. Nivolumab in Advanced Non-Small Cell Lung Cancer (NSCLC) - Real-World Evidence
| Endpoint | This compound | Nivolumab |
| Objective Response Rate (ORR) | Significantly higher with this compound in some studies.[2][3] | Lower ORR compared to this compound in some first-line settings.[2][3] |
| Progression-Free Survival (PFS) | No significant difference in some retrospective analyses.[2][3] | Similar PFS to this compound in some retrospective analyses.[2][3] |
| Overall Survival (OS) | No significant difference in a meta-analysis. | No significant difference in a meta-analysis. |
| Grade ≥3 Adverse Events | Higher incidence in some analyses. | Lower incidence of Grade ≥3 AEs in some analyses. |
Table 3: this compound vs. Atezolizumab in Advanced NSCLC - Indirect Comparison
| Endpoint | This compound | Atezolizumab |
| Overall Survival (OS) | In combination with chemotherapy, may have superior OS in squamous NSCLC.[4] | No significant difference in OS in second-line treatment.[5] |
| Objective Response Rate (ORR) | Higher ORR compared to atezolizumab in some meta-analyses of previously treated NSCLC.[4] | |
| Safety Profile | Different toxicity profiles observed, with anti-PD-1 agents having a higher incidence of any-grade immune-related adverse events in some studies.[6] | Anti-PD-L1 agents may have a higher rate of treatment discontinuation due to toxicity in some analyses.[6] |
Immunological Mechanisms and Biomarkers
This compound and nivolumab both target the PD-1 receptor on T cells, while atezolizumab targets its ligand, PD-L1, expressed on tumor cells and other immune cells. Ipilimumab, in contrast, targets CTLA-4, another inhibitory receptor on T cells that acts earlier in the T-cell activation process. These mechanistic differences can lead to distinct immunological effects.
Signaling Pathways
Cytokine Signatures
The cytokine profile in patients undergoing immunotherapy can be indicative of treatment response. Studies have shown that an on-treatment increase in pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-2, and IL-6 is often associated with a better response to anti-PD-1 therapy.[7] However, specific cytokine signatures may differ between treatments. For instance, one study found that high on-treatment levels of PD-1, CXCL10, and TNF-α were associated with superior progression-free survival in patients with advanced melanoma treated with nivolumab plus ipilimumab, but this signature was not predictive for patients receiving this compound monotherapy.[8][9]
Immune Cell Dynamics
Immunotherapies induce changes in the composition and activation state of various immune cell populations.
-
T-Cell Subsets: An increase in the proliferation and activation of CD8+ cytotoxic T lymphocytes is a hallmark of successful anti-PD-1/PD-L1 therapy. Studies have shown that this compound treatment can lead to an expansion of specific T-cell clones in the peripheral blood and tumor microenvironment.[10] In patients with advanced non-small cell lung cancer treated with atezolizumab, an increase in CD3+ and CD4+ T cells and the CD4+/CD8+ ratio was observed in responders.[11]
-
Other Immune Cells: Beyond T cells, other immune cells like B cells and Natural Killer (NK) cells also play a role. Patients with a durable clinical benefit to this compound have shown greater infiltration of cytotoxic cells, B-cells, and NK cells in the tumor microenvironment.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of immunological effects. Below are representative protocols for key experiments.
Immunohistochemistry (IHC) for PD-L1 Expression
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections to determine PD-L1 expression using the 22C3 antibody clone, which is the companion diagnostic for this compound.
1. Specimen Preparation:
- Cut FFPE tissue sections at 4-5 µm and mount on positively charged slides.
- Bake slides at 60°C for at least 60 minutes.
- Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a low pH target retrieval solution (e.g., Dako EnVision FLEX Target Retrieval Solution, Low pH) in a steamer or water bath at 95-100°C for 20 minutes.
- Allow slides to cool at room temperature for at least 20 minutes.
3. Staining Procedure (Automated or Manual):
- Rinse slides in wash buffer.
- Block endogenous peroxidase activity with a peroxidase blocking reagent for 5-10 minutes.
- Rinse with wash buffer.
- Incubate with the primary antibody, anti-PD-L1 clone 22C3, for 60 minutes at room temperature.
- Rinse with wash buffer.
- Apply a polymer-based detection system (e.g., Dako EnVision FLEX+) and incubate for 20-30 minutes.
- Rinse with wash buffer.
- Add the substrate-chromogen solution (e.g., DAB+) and incubate for 5-10 minutes, or until the desired stain intensity is reached.
- Rinse with deionized water.
4. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate sections through a graded series of ethanol to xylene.
- Coverslip with a permanent mounting medium.
5. Interpretation:
- PD-L1 expression is evaluated using the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
Flow Cytometry for Immune Cell Profiling
This protocol provides a general framework for analyzing peripheral blood mononuclear cells (PBMCs) to assess changes in T-cell subsets and activation markers.
1. Sample Collection and PBMC Isolation:
- Collect whole blood in heparin-containing tubes.
- Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
2. Cell Staining:
- Resuspend PBMCs in a staining buffer (e.g., PBS with 2% fetal bovine serum).
- Add a viability dye to distinguish live from dead cells and incubate according to the manufacturer's instructions.
- Wash the cells.
- Add a cocktail of fluorescently-labeled antibodies against surface markers. A typical panel for T-cell analysis might include:
- Lineage markers: CD3, CD4, CD8
- Activation markers: CD69, HLA-DR, CD25
- Exhaustion/Inhibitory markers: PD-1, TIM-3, LAG-3
- Memory markers: CD45RA, CCR7
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.
3. Intracellular Staining (Optional, for cytokines):
- Fix and permeabilize the cells using a commercial kit.
- Add antibodies against intracellular targets (e.g., IFN-γ, TNF-α, Granzyme B).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells.
4. Data Acquisition and Analysis:
- Acquire the stained cells on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo).
- Use a sequential gating strategy to identify cell populations of interest.
Cytokine Profiling using Luminex Assay
This protocol describes a multiplex bead-based immunoassay for the simultaneous quantification of multiple cytokines in patient plasma or serum.
1. Sample Preparation:
- Collect blood and process to obtain plasma (using EDTA or citrate tubes) or serum.
- Centrifuge samples to remove any particulate matter.
- Store samples at -80°C until use. Avoid repeated freeze-thaw cycles.
2. Assay Procedure:
- Prepare the assay plate by adding wash buffer to pre-wet the filter plate, then aspirate.
- Add the antibody-coupled magnetic beads to the wells.
- Wash the beads twice with wash buffer.
- Add standards, controls, and patient samples to the appropriate wells.
- Incubate the plate on a shaker for 2 hours at room temperature, protected from light.
- Wash the beads three times.
- Add the detection antibody cocktail to each well.
- Incubate on a shaker for 1 hour at room temperature, protected from light.
- Wash the beads three times.
- Add Streptavidin-Phycoerythrin (SAPE) to each well.
- Incubate on a shaker for 30 minutes at room temperature, protected from light.
- Wash the beads three times.
- Resuspend the beads in sheath fluid.
3. Data Acquisition and Analysis:
- Acquire the plate on a Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D).
- Use the instrument's software to generate a standard curve for each cytokine.
- Calculate the concentration of each cytokine in the patient samples based on the standard curves.
Conclusion
This compound has demonstrated significant clinical benefit across a range of malignancies, often superior to older immunotherapies like ipilimumab. Its immunological effects are characterized by the reinvigoration of T-cell responses, leading to changes in cytokine profiles and immune cell populations that can be monitored using the experimental approaches detailed in this guide. While direct, comprehensive immunological comparisons with other anti-PD-1/PD-L1 agents from head-to-head trials are still emerging, the available data suggest subtle but potentially important differences in their interactions with the immune system. A thorough understanding of these nuances is critical for the continued development of more effective and personalized cancer immunotherapies.
References
- 1. Long-term benefit of nivolumab, ipilimumab, and this compound: 10-year survival data - Medical Conferences [conferences.medicom-publishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effectiveness of this compound vs. nivolumab in patients with recurrent or advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparisons of Underlying Mechanisms, Clinical Efficacy and Safety Between Anti-PD-1 and Anti-PD-L1 Immunotherapy: The State-of-the-Art Review and Future Perspectives [frontiersin.org]
- 5. Comparative Effectiveness of Atezolizumab, Nivolumab and this compound in Second-Line Treatment of Advanced Non-Small Cell Lung Cancer [pubmed.ncbi.nlm.nih.gov]
- 6. Key differences between anti-PD-1/PD-L1 inhibitors [ouci.dntb.gov.ua]
- 7. The Role of Cytokines in Predicting the Response and Adverse Events Related to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Changes in T lymphocyte subsets predict the efficacy of atezolizumab in advanced non-small cell lung cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers and Gene Signatures to Predict Durable Response to this compound in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pembrolizumab
This document provides essential safety and logistical information for the proper disposal of Pembrolizumab, intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on safety data sheets and ensures compliance with standard laboratory safety practices.
General Handling and Disposal Principles
This compound, in both its liquid and solid forms, must be handled and disposed of with care to minimize risk to personnel and the environment. The primary directive for disposal is to entrust the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][2][3][4][5][6][7][8]. Under no circumstances should this compound waste be disposed of in the sewer system[2][3][9].
Empty containers should be managed as unused product and directed to an approved waste handling site for recycling or disposal[1][2][3][9]. It is crucial to prevent any release into the environment; spills and waste should be minimized through careful handling[1][2][6].
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment is mandatory when handling this compound. This is a critical step in ensuring personnel safety.
| Protective Equipment | Specification | Citation |
| Gloves | Chemically resistant, impervious gloves. | [1] |
| Protective Clothing | Protective clothing, aprons, boots as needed to prevent skin contact. | [1][9] |
| Eye Protection | Safety glasses or goggles. | [1] |
| Face Protection | Use of a face shield is recommended. | [1] |
Disposal and Spill Management Protocols
The following section details the procedural steps for routine disposal and the protocol for managing accidental spills.
Standard Disposal Protocol
-
Obtain Instructions : Before handling, obtain and review special instructions for this compound[1][2][3][4].
-
Wear Appropriate PPE : At a minimum, wear protective gloves, clothing, and eye/face protection[1][2][3][4][6][7].
-
Contain Waste : Place unused this compound and any contaminated single-use items (e.g., vials, syringes, pipettes) into a designated, properly labeled hazardous waste container.
-
Store Securely : Store the waste container in a locked, secure location until disposal[1][2][3][4][6][7][8][9].
-
Arrange for Professional Disposal : Dispose of the contents and the container through an approved and licensed waste disposal service[1][2][3][4][6][7][8][9]. Ensure the service is compliant with all local and national regulations[5][8].
Accidental Release (Spill) Cleanup Protocol
In the event of a spill, immediate and correct action is required to contain the material and protect personnel.
-
Evacuate Area : If necessary, evacuate the immediate area to prevent further exposure[1][9].
-
Use Personal Protective Equipment : Don the full recommended PPE before approaching the spill[1][2][6].
-
Prevent Further Spillage : If it is safe to do so, prevent further leakage or spillage[1][2][6][9].
-
Contain the Spill :
-
Liquid Formulation : Soak up the spill with an inert absorbent material (e.g., sand, earth, vermiculite). For larger spills, create a dike or other containment to prevent spreading[1][9].
-
Solid Formulation : Sweep or vacuum up the spillage and collect it in a suitable container for disposal[3][6][7]. Minimize the generation of dust during this process[2][6].
-
-
Collect Waste : Place the absorbed material or swept-up solid into a designated, sealed container.
-
Decontaminate Area : Clean the remaining materials from the spill area with a suitable absorbent.
-
Dispose of Contaminated Materials : Retain and dispose of all contaminated cleanup materials and wash water as hazardous waste through an approved disposal plant[1][2][3][6][7][9].
-
Notify Authorities : Local authorities should be advised if a significant spillage cannot be contained[1][2][3][6][7][9].
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound, including steps for routine management and spill response.
Caption: Workflow for this compound Handling and Disposal.
References
Safeguarding Health: A Comprehensive Guide to Handling Pembrolizumab
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent pharmaceuticals like Pembrolizumab is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to foster a secure laboratory environment.
This compound is classified as a reproductive toxin and can cause organ damage through prolonged or repeated exposure.[1][2][3] Therefore, strict adherence to safety protocols is crucial. The following sections outline the necessary precautions and procedures for handling this substance.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Preparation and Handling of Liquid Formulation | Gloves: Chemical-resistant gloves. Breakthrough time is not determined for the product, so it is recommended to change gloves often and consult the glove manufacturer for specific applications.[2] Protective Clothing: Impervious protective clothing such as gowns, aprons, and boots to avoid skin contact.[2][4] Eye/Face Protection: Safety goggles or face protection.[2][5] Respiratory Protection: Not typically required if handled in a well-ventilated area or with local exhaust ventilation.[2][5] |
| Handling of Solid Formulation (Powder) | Gloves: Chemical-resistant gloves.[4][5] Protective Clothing: Impervious protective clothing to prevent skin contact.[4][5] Eye/Face Protection: Safety goggles.[4][5] Respiratory Protection: If adequate local exhaust ventilation is not available or exposure assessment indicates, use a respirator with a particulates filter.[4][5] |
| Administration | Gloves: Protective gloves.[2] Protective Clothing: Protective clothing.[2] Eye/Face Protection: Eye and face protection.[2] |
| Spill Cleanup | Gloves: Chemical-resistant gloves. Protective Clothing: Impervious protective clothing. Eye/Face Protection: Safety goggles or face shield. Respiratory Protection: Use a suitable respirator if dealing with dust or aerosols.[6] |
| Waste Disposal | Gloves: Protective gloves.[2] Protective Clothing: Protective clothing.[2] |
Handling and Storage Procedures
Safe handling and storage are critical to maintaining the integrity of this compound and preventing accidental exposure.
-
Engineering Controls: Work should be conducted in areas with adequate ventilation.[6] For the solid formulation, use local exhaust ventilation to minimize dust exposure.[4][5] Ensure that dust-handling systems are designed to prevent leakage.[4][5]
-
Safe Handling Practices:
-
Storage:
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spill Cleanup:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air and get medical attention.[2][6]
-
Skin Contact: Immediately flush the skin with soap and plenty of water. Remove contaminated clothing and seek medical attention.[2][6]
-
Eye Contact: Flush eyes with water as a precaution. If irritation develops and persists, get medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and get medical attention.[2][6]
-
Disposal Plan
Dispose of all waste materials, including unused product, contaminated PPE, and cleaning materials, in accordance with local, state, and federal regulations for hazardous waste.[2] Avoid release to the environment.[1][2]
Procedural Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
